2,2'-Dibenzoylaminodiphenyl disulfide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2-[(2-benzamidophenyl)disulfanyl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O2S2/c29-25(19-11-3-1-4-12-19)27-21-15-7-9-17-23(21)31-32-24-18-10-8-16-22(24)28-26(30)20-13-5-2-6-14-20/h1-18H,(H,27,29)(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMIOPLMFZVSHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SSC3=CC=CC=C3NC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041629 | |
| Record name | 2,2'-Dibenzoylaminodiphenyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
| Record name | Benzamide, N,N'-(dithiodi-2,1-phenylene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
135-57-9 | |
| Record name | N,N′-(Dithiodi-2,1-phenylene)bis[benzamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,2'-Dibenzoylaminodiphenyl disulfide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N,N'-(dithiodi-2,1-phenylene)bis- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 2,2'-Dibenzoylaminodiphenyl disulfide | |
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| Record name | N,N'-dithiodi-o-phenylenedibenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.729 | |
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| Record name | 2,2'-DIBENZOYLAMINODIPHENYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10X28GH3DL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to N,N'-(disulfanediylbis(2,1-phenylene))dibenzamide
Abstract
This technical guide provides an in-depth analysis of the chemical compound commonly known as 2,2'-Dibenzoylaminodiphenyl disulfide. The primary focus of this document is to establish its correct IUPAC nomenclature, which is N-[2-[(2-benzamidophenyl)disulfanyl]phenyl]benzamide [1]. Beyond nomenclature, this guide will detail its chemical and physical properties, outline a representative synthesis protocol, and discuss its current and potential applications, particularly within the realms of materials science and drug development. This document is intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries who require a comprehensive understanding of this molecule.
Introduction
N,N'-(disulfanediylbis(2,1-phenylene))dibenzamide, often referred to by its common name this compound, is a symmetrical disulfide-containing aromatic amide. The presence of the disulfide bond (S-S) is a key structural feature, imparting unique redox-responsive characteristics to the molecule. This functionality makes it a compound of interest for applications in "smart" materials, such as self-healing polymers and drug delivery systems. Furthermore, the benzamide substructure is a common motif in many biologically active compounds, suggesting potential, though less explored, applications in medicinal chemistry. This guide aims to provide a consolidated resource of its fundamental chemical identity, properties, and scientific context.
Chemical Identity and Nomenclature
Correct and unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. While "this compound" is a frequently used common name, the systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) provides a definitive and universally understood identifier.
IUPAC Name
The formal IUPAC name for this compound is N-[2-[(2-benzamidophenyl)disulfanyl]phenyl]benzamide [1]. This name is derived by treating the molecule as a benzamide substituted on the phenyl ring at the 2-position with a (2-benzamidophenyl)disulfanyl group.
Chemical Structure
The structural representation of N,N'-(disulfanediylbis(2,1-phenylene))dibenzamide is crucial for understanding its chemical behavior.
Figure 1. Chemical structure of N,N'-(disulfanediylbis(2,1-phenylene))dibenzamide.
Synonyms and Identifiers
For comprehensive database searching and literature review, it is beneficial to be aware of other names and identifiers for this compound.
| Identifier Type | Value |
| CAS Number | 135-57-9[1][2][3] |
| Molecular Formula | C26H20N2O2S2[1][2][4] |
| Molecular Weight | 456.6 g/mol [1] |
| Common Synonyms | 2,2'-Dibenzamidodiphenyl disulfide, Bis(2-benzamidophenyl) disulfide, N,N'-(Dithiodi-2,1-phenylene)bisbenzamide[1][3][5] |
| InChIKey | ZHMIOPLMFZVSHY-UHFFFAOYSA-N[1][4] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems and are critical for designing experiments and applications.
| Property | Value | Source |
| Melting Point | 143-146 °C | [2] |
| Boiling Point | 489.8 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.35 g/cm³ (Predicted) | [2] |
| Water Solubility | 48 µg/L at 20 °C (Predicted) | [2] |
| Appearance | Pale yellow to gray powder | [3] |
| LogP | 5.7 | [1] |
Synthesis and Characterization
The synthesis of N,N'-(disulfanediylbis(2,1-phenylene))dibenzamide typically involves the acylation of the corresponding diamine, 2,2'-diaminodiphenyl disulfide. This approach is a standard method for forming amide bonds.
General Synthesis Workflow
The synthesis can be visualized as a two-step process starting from a suitable precursor.
Figure 2. General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative example of an amide bond formation reaction.
Objective: To synthesize N,N'-(disulfanediylbis(2,1-phenylene))dibenzamide from 2,2'-diaminodiphenyl disulfide.
Materials:
-
2,2'-Diaminodiphenyl disulfide
-
Benzoyl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Hydrochloric acid (dilute)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2,2'-diaminodiphenyl disulfide in dichloromethane.
-
Base Addition: Add pyridine to the solution. The base acts as a scavenger for the HCl byproduct of the reaction.
-
Acylation: Cool the mixture in an ice bath. Slowly add benzoyl chloride dropwise to the stirred solution. The exothermic nature of the reaction necessitates cooling to control the reaction rate and minimize side products.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid (to remove excess pyridine), water, and saturated sodium bicarbonate solution (to remove any remaining acidic impurities).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point should also be determined and compared to the literature value.
Applications in Research and Development
The unique structural features of N,N'-(disulfanediylbis(2,1-phenylene))dibenzamide make it a molecule of interest in several areas of research.
Materials Science
The disulfide bond is the key functional group for applications in materials science. This bond can be reversibly cleaved and reformed under mild redox conditions. This property is exploited in the development of:
-
Redox-Responsive Polymers: Incorporation of this molecule as a cross-linker into polymer networks can create "smart" materials. For instance, in a reducing environment, such as that found inside cancer cells, the disulfide bonds can break, leading to the degradation of the polymer and the controlled release of an encapsulated drug[6].
-
Self-Healing Materials: The reversible nature of the disulfide bond can be used to design polymers that can repair themselves after damage. When a crack forms, disulfide bonds may break, and upon application of a stimulus like heat or light, they can reform, restoring the material's integrity[6].
Potential in Drug Development
While less explored, the benzamide moiety is a well-known pharmacophore present in numerous approved drugs. N-substituted benzamide derivatives have shown a wide range of biological activities, including antitumor effects[7][8]. Some N-benzylbenzamide derivatives, for example, act as tubulin polymerization inhibitors, a mechanism of action for several successful anticancer drugs[9]. The presence of two benzamide units in N,N'-(disulfanediylbis(2,1-phenylene))dibenzamide suggests that it could be a candidate for screening in various biological assays, particularly in oncology. Further research is needed to explore the therapeutic potential of this specific molecule and its analogs.
Safety and Handling
N,N'-(disulfanediylbis(2,1-phenylene))dibenzamide is a stable, combustible solid at room temperature[3]. It is important to avoid contact with acids, alkalis, and strong oxidizing agents. High concentrations of dust may form explosive mixtures with air[3]. Inhalation of dust may cause irritation of the upper respiratory tract. While not expected to be irritating upon short-term skin contact, susceptible individuals may experience an allergic reaction[3]. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
N,N'-(disulfanediylbis(2,1-phenylene))dibenzamide, with the IUPAC name N-[2-[(2-benzamidophenyl)disulfanyl]phenyl]benzamide, is a molecule with significant potential, primarily driven by its redox-active disulfide bond. This functionality makes it a valuable building block for advanced materials with applications in controlled release and self-healing technologies. While its biological activities are not yet well-defined, its structural similarity to known bioactive compounds suggests that it may be a worthwhile candidate for future drug discovery efforts. This guide has provided a foundational understanding of its chemical identity, properties, synthesis, and applications to support further research and development in this area.
References
- 1. This compound | C26H20N2O2S2 | CID 67271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. lanxess.com [lanxess.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound [drugfuture.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Structure of Bis(2-benzamidophenyl) disulfide
For Researchers, Scientists, and Drug Development Professionals
Foreword
Bis(2-benzamidophenyl) disulfide, also known by synonyms such as 2,2'-Dibenzamidodiphenyl Disulfide and N,N'-(dithiodi-2,1-phenylene)bis-benzamide, is a molecule of significant interest in both industrial and research settings. Primarily utilized as a peptizer in the rubber industry, its unique chemical structure, featuring a disulfide bridge and two benzamide moieties, suggests a potential for broader applications, including in the realm of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical and structural properties, synthesis, and characterization, alongside an exploration of its known reactivity and potential biological significance. As a Senior Application Scientist, the aim is to present this information with technical accuracy and practical insight, fostering a deeper understanding of this intriguing molecule.
Core Chemical and Physical Properties
Bis(2-benzamidophenyl) disulfide is a stable organic compound with the molecular formula C₂₆H₂₀N₂O₂S₂ and a molecular weight of 456.58 g/mol .[1] It typically presents as a white, yellow, or light yellow to green powder.[2] A summary of its key physical and chemical identifiers is provided in Table 1.
Table 1: Key Identifiers and Properties of Bis(2-benzamidophenyl) disulfide
| Property | Value | Reference(s) |
| CAS Number | 135-57-9 | [1] |
| Molecular Formula | C₂₆H₂₀N₂O₂S₂ | [1] |
| Molecular Weight | 456.58 g/mol | [1] |
| IUPAC Name | N-[2-[(2-benzamidophenyl)disulfanyl]phenyl]benzamide | [3] |
| Synonyms | 2,2'-Dibenzamidodiphenyl Disulfide, N,N'-(dithiodi-2,1-phenylene)bis-benzamide, Peptizer DBD | [3][4] |
| Appearance | White, yellow, or light yellow to green powder | [2] |
| Melting Point | 140-145 °C | |
| Solubility | Soluble in benzene, ethanol, acetone; insoluble in water | [2] |
| Stability | Stable, may be light-sensitive | [5] |
Molecular Structure and Conformation
The molecular structure of Bis(2-benzamidophenyl) disulfide is characterized by two benzamide groups attached to a diphenyl disulfide core at the ortho positions. The disulfide bond (S-S) is a key feature, influencing the molecule's overall shape and reactivity.
// Define atom nodes with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.75!"]; C3 [label="C", pos="-1.2,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.2,-0.75!"]; C6 [label="C", pos="1.2,0.75!"];
S1 [label="S", pos="2.4,1.5!"]; S2 [label="S", pos="3.6,0!"];
C7 [label="C", pos="4.8,1.5!"]; C8 [label="C", pos="6,0.75!"]; C9 [label="C", pos="6,-0.75!"]; C10 [label="C", pos="4.8,-1.5!"]; C11 [label="C", pos="3.6,-0.75!"]; C12 [label="C", pos="3.6,0.75!"];
N1 [label="N", pos="-2.4,1.5!"]; H1 [label="H", pos="-2.4,2.25!"]; C13 [label="C", pos="-3.6,1.5!"]; O1 [label="O", pos="-3.6,2.25!"]; C14 [label="C", pos="-4.8,0.75!"]; C15 [label="C", pos="-6,1.5!"]; C16 [label="C", pos="-7.2,0.75!"]; C17 [label="C", pos="-7.2,-0.75!"]; C18 [label="C", pos="-6,-1.5!"]; C19 [label="C", pos="-4.8,-0.75!"];
N2 [label="N", pos="7.2,1.5!"]; H2 [label="H", pos="7.2,2.25!"]; C20 [label="C", pos="8.4,1.5!"]; O2 [label="O", pos="8.4,2.25!"]; C21 [label="C", pos="9.6,0.75!"]; C22 [label="C", pos="10.8,1.5!"]; C23 [label="C", pos="12,0.75!"]; C24 [label="C", pos="12,-0.75!"]; C25 [label="C", pos="10.8,-1.5!"]; C26 [label="C", pos="9.6,-0.75!"];
// Benzene ring 1 C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Disulfide bridge C6 -- S1; S1 -- S2; S2 -- C12;
// Benzene ring 2 C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;
// Benzamide group 1 C2 -- N1; N1 -- H1; N1 -- C13; C13 -- O1 [style=double]; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- C17; C17 -- C18; C18 -- C19; C19 -- C14;
// Benzamide group 2 C8 -- N2; N2 -- H2; N2 -- C20; C20 -- O2 [style=double]; C20 -- C21; C21 -- C22; C22 -- C23; C23 -- C24; C24 -- C25; C25 -- C26; C26 -- C21; } Figure 1: 2D representation of Bis(2-benzamidophenyl) disulfide structure.
Synthesis of Bis(2-benzamidophenyl) disulfide
A detailed, multi-step synthesis protocol for Bis(2-benzamidophenyl) disulfide (referred to as rubber peptizer DBD) is outlined in Chinese patent CN102153495B.[1] The synthesis proceeds through three main stages:
-
Ring-opening of benzothiazole: The synthesis commences with the ring-opening of benzothiazole in the presence of sodium hydroxide to yield a ring-opened intermediate.
-
Oxidative coupling: The intermediate from the first step is then subjected to an oxidative coupling reaction to form the diphenylamine disulfide core.
-
Acylation: Finally, the diphenylamine disulfide is acylated with benzoyl chloride to yield the final product, Bis(2-benzamidophenyl) disulfide.
Detailed Experimental Protocol
The following protocol is an illustrative example based on the patent literature and may require optimization for a laboratory setting.
Step 1: Ring-opening of Benzothiazole
-
To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 500 kg of water and 110 kg of sodium hydroxide. Stir until the sodium hydroxide is completely dissolved.
-
Add 200 kg of benzothiazole to the solution.
-
Heat the mixture to 80°C and maintain this temperature for 3 hours with continuous stirring.
-
Cool the reaction mixture to room temperature. The resulting solution contains the ring-opened product.
Step 2: Oxidative Coupling to Diphenylamine Disulfide
-
Prepare an oxidizing solution by mixing 200 kg of water, 70 kg of 98% sulfuric acid, and 90 kg of 40% hydrogen peroxide solution.
-
Slowly add the oxidizing solution to the reaction mixture from Step 1, while monitoring the pH.
-
Control the addition rate to maintain the pH of the reaction mixture between 6 and 7.
-
After the addition is complete, cool the mixture and collect the precipitated diphenylamine disulfide by suction filtration.
-
Wash the solid with water to remove any residual acid and other impurities.
Step 3: Acylation to Bis(2-benzamidophenyl) disulfide
-
Suspend the diphenylamine disulfide from Step 2 in a suitable organic solvent.
-
Add benzoyl chloride to the suspension.
-
The acylation reaction is carried out to completion.
-
The crude Bis(2-benzamidophenyl) disulfide is then purified, likely through recrystallization, to yield the final product.
-
The final product is dried, weighed, and characterized.
Spectroscopic Characterization
The structural elucidation and purity assessment of Bis(2-benzamidophenyl) disulfide are typically achieved through a combination of spectroscopic techniques. While publicly available, detailed annotated spectra are scarce, the expected characteristic signals are discussed below based on the known structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple aromatic protons. The protons on the benzoyl groups will likely appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The protons on the phenyl rings of the disulfide core will also resonate in this region, with their chemical shifts influenced by the nature of the substituents (the disulfide bridge and the benzamide group). The amide protons (N-H) are expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show a number of signals corresponding to the 26 carbon atoms in the molecule. The carbonyl carbons of the benzamide groups are expected to resonate at the most downfield region (around δ 165-170 ppm). The aromatic carbons will appear in the range of δ 110-140 ppm. The carbon atoms directly attached to the sulfur atoms will have their chemical shifts influenced by the electronegativity of sulfur.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching: A peak in the region of 3200-3400 cm⁻¹ corresponding to the amide N-H bond.
-
C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ due to the carbonyl group of the amide (Amide I band).
-
N-H bending: An absorption around 1520-1550 cm⁻¹ (Amide II band).
-
C-N stretching: A peak in the region of 1200-1300 cm⁻¹.
-
Aromatic C-H stretching: Signals above 3000 cm⁻¹.
-
Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.
-
S-S stretching: A weak absorption band in the 400-500 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 456. The fragmentation pattern would likely involve cleavage of the S-S bond, the C-S bonds, and the amide bonds, leading to characteristic fragment ions.
Chemical Reactivity
The chemical reactivity of Bis(2-benzamidophenyl) disulfide is primarily dictated by the disulfide bond and the amide functional groups.
-
Reduction of the Disulfide Bond: The S-S bond is susceptible to reduction by various reducing agents, such as sodium borohydride or dithiothreitol (DTT), which would cleave the disulfide bond to yield the corresponding thiol, 2-benzamidothiophenol. This reactivity is a hallmark of disulfides and is crucial in many biological systems.
-
Oxidation of the Disulfide Bond: The disulfide can be oxidized to higher oxidation states of sulfur, such as thiosulfinates and thiosulfonates, using stronger oxidizing agents.
-
Reactions of the Amide Group: The amide groups are generally stable but can undergo hydrolysis under acidic or basic conditions to yield 2-aminophenyl disulfide and benzoic acid.
-
Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions, with the position of substitution being directed by the existing substituents.
Potential Biological and Toxicological Profile
While specific biological and toxicological studies on Bis(2-benzamidophenyl) disulfide are not extensively documented in the available literature, insights can be drawn from the known activities of its constituent chemical classes: aromatic disulfides and benzamides.
Aromatic Disulfides
Some aromatic disulfides have been reported to exhibit biological activity, including antimicrobial and anticancer properties. The mechanism of action is often attributed to their ability to undergo thiol-disulfide exchange reactions with cysteine residues in proteins, thereby disrupting protein function. Furthermore, some aromatic disulfides can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) which can induce oxidative stress and cellular damage.
Benzamide Derivatives
The benzamide moiety is a common scaffold in a wide range of pharmaceuticals with diverse biological activities, including antiemetic, antipsychotic, and anticancer effects. The biological activity of benzamide derivatives is highly dependent on the nature and position of the substituents on the aromatic ring.
Toxicological Considerations
Based on available safety data, Bis(2-benzamidophenyl) disulfide may cause eye and skin irritation.[6] Some individuals may experience an allergic skin reaction upon contact.[3] While acute oral toxicity is reported to be low, long-term exposure to the dust may have adverse effects on the lungs.[3] As with any chemical, appropriate personal protective equipment should be used when handling this compound.
Applications and Future Perspectives
The primary established application of Bis(2-benzamidophenyl) disulfide is as a chemical peptizer in the rubber industry.[2][4] It is particularly effective in the high-temperature mastication of natural and styrene-butadiene rubber, where it helps to reduce the molecular weight of the polymer, thereby improving its processability.
Given the biological activities associated with both the disulfide and benzamide moieties, there is a compelling case for exploring the potential of Bis(2-benzamidophenyl) disulfide and its derivatives in drug discovery and development. Potential areas of investigation could include its evaluation as an antimicrobial, anticancer, or enzyme-inhibiting agent. The ability of the disulfide bond to be cleaved under reducing conditions, which are prevalent in the intracellular environment, also suggests its potential use as a linker in prodrug design. Further research into its synthesis, derivatization, and comprehensive biological evaluation is warranted to unlock the full potential of this versatile molecule.
Conclusion
Bis(2-benzamidophenyl) disulfide is a well-defined chemical entity with established utility in the polymer industry. This guide has provided a detailed overview of its chemical and structural properties, a plausible synthesis route, and a summary of its expected spectroscopic characteristics. While its biological and toxicological profile is not yet fully elucidated, the presence of the disulfide and benzamide functionalities suggests a rich potential for further investigation in the fields of medicinal chemistry and drug development. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists, stimulating further exploration into the chemistry and applications of this fascinating molecule.
References
- 1. CN102153495B - Method for preparing rubber peptizer DBD - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. 2,2'-Dibenzoylaminodiphenyl disulfide | C26H20N2O2S2 | CID 67271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pukhrajzincolet.com [pukhrajzincolet.com]
- 5. Method for preparing rubber peptizer DBD - Eureka | Patsnap [eureka.patsnap.com]
- 6. Bis(2-benzamidophenyl) Disulfide | 135-57-9 [sigmaaldrich.com]
An In-depth Technical Guide to Bis(2-benzamidophenyl) disulfide (CAS 135-57-9)
This guide provides a comprehensive overview of the physical, chemical, and toxicological properties of Bis(2-benzamidophenyl) disulfide. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound.
Introduction and Chemical Identity
Bis(2-benzamidophenyl) disulfide, registered under CAS number 135-57-9, is a symmetrical aromatic disulfide.[1][2] Its chemical structure features two benzamide moieties attached to a diphenyl disulfide core at the ortho positions. This compound is also widely known by several synonyms, including 2,2'-Dithiobisbenzanilide, Pepton 22, and N,N'-(dithiodi-2,1-phenylene)bisbenzamide.[1][2] While its primary industrial application is as a peptizing agent in the rubber industry, the inherent reactivity of the disulfide bond and the presence of amide functionalities suggest a broader potential for chemical and biological applications.[3][4]
Key Identifiers:
| Identifier | Value |
| CAS Number | 135-57-9[1] |
| Molecular Formula | C₂₆H₂₀N₂O₂S₂[1] |
| Molecular Weight | 456.58 g/mol [1] |
| IUPAC Name | N-[2-[(2-benzamidophenyl)disulfanyl]phenyl]benzamide[1] |
| InChI Key | ZHMIOPLMFZVSHY-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SSC3=CC=CC=C3NC(=O)C4=CC=CC=C4[1] |
Physicochemical Properties
Bis(2-benzamidophenyl) disulfide is a stable solid under standard conditions, appearing as a white to light yellow or green powder or crystalline solid.[5][6] It is characterized by its low solubility in water and solubility in various organic solvents.
Table of Physical Properties:
| Property | Value | Source(s) |
| Melting Point | 140-146 °C | [5] |
| Boiling Point | 489.8 °C at 760 mmHg | [4] |
| Density | ~1.35 g/cm³ | [4] |
| Flash Point | 250 °C | [4] |
| Water Solubility | Insoluble | [7] |
| Organic Solvent Solubility | Soluble in benzene, ethanol, acetone, chloroform, dichloromethane, DMSO, and ethyl acetate. | [7] |
| Appearance | White to light yellow or green powder/crystalline solid | [5][6] |
Spectral Data and Characterization
Spectroscopic analysis is crucial for the unambiguous identification and characterization of Bis(2-benzamidophenyl) disulfide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, fully assigned spectrum is not readily accessible, the expected 1H and 13C NMR spectra would exhibit characteristic signals for the aromatic protons and carbons of the benzamide and phenyl disulfide moieties. The symmetry of the molecule would simplify the spectra.
Infrared (IR) Spectroscopy
The FT-IR spectrum of Bis(2-benzamidophenyl) disulfide would be characterized by the following key absorption bands:
-
N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ corresponding to the amide N-H bond.
-
C=O Stretching: A strong absorption band around 1650 cm⁻¹ due to the amide carbonyl group.
-
Aromatic C-H Stretching: Peaks above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Absorptions in the 1400-1600 cm⁻¹ region.
-
S-S Stretching: A weak absorption band in the 400-500 cm⁻¹ range, which can be difficult to observe.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry of Bis(2-benzamidophenyl) disulfide would likely show a molecular ion peak ([M]⁺) at m/z 456. The fragmentation pattern is expected to be dominated by the cleavage of the disulfide bond, leading to a prominent peak at m/z 228, corresponding to the [M/2]⁺ fragment. Further fragmentation of this radical cation would yield additional characteristic ions.
Synthesis and Reactivity
Synthetic Approach
A common synthetic route to Bis(2-benzamidophenyl) disulfide involves a two-step process.[8] The first step is the synthesis of the intermediate, 2,2'-diaminodiphenyl disulfide. This can be achieved through the reaction of o-nitrohalobenzene with a sulfide source.[8] The subsequent step is the acylation of the diamine intermediate with benzoyl chloride in the presence of a base to yield the final product.
Caption: Synthetic workflow for Bis(2-benzamidophenyl) disulfide.
Illustrative Laboratory Protocol for Synthesis:
-
Step 1: Synthesis of 2,2'-Diaminodiphenyl Disulfide. (This is an illustrative procedure and should be adapted and optimized based on specific laboratory conditions and safety protocols). In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve o-nitrochlorobenzene in a suitable solvent such as ethanol. Add an aqueous solution of a sulfide, for example, sodium sulfide or sodium hydrosulfide. The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
Step 2: Acylation of 2,2'-Diaminodiphenyl Disulfide. [9] In a reaction vessel, dissolve the 2,2'-diaminodiphenyl disulfide from Step 1 in a suitable solvent like diethyl ether.[9] Add a base, such as triethylamine, to the solution.[9] Slowly add benzoyl chloride dropwise to the stirred solution.[9] A precipitate will form, and the reaction is typically allowed to proceed for a short period at room temperature.[9] The solid product, Bis(2-benzamidophenyl) disulfide, is then collected by filtration, washed, and dried.[9]
Chemical Reactivity
The chemical reactivity of Bis(2-benzamidophenyl) disulfide is primarily governed by the disulfide bond. This S-S bond is susceptible to cleavage by reducing agents, nucleophiles, and radicals.
Disulfide Bond Cleavage:
The disulfide linkage can be readily reduced to the corresponding thiol, 2-mercaptobenzanilide, using common reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This reaction is fundamental in biochemistry and has applications in drug delivery systems where the disulfide bond can be cleaved in the reducing environment of the cell.
Caption: Reversible cleavage of the disulfide bond.
Applications
Industrial Application: Rubber Peptizer
The predominant industrial use of Bis(2-benzamidophenyl) disulfide is as a chemical peptizer for natural and synthetic rubbers.[4] During the mastication process of rubber, this compound acts as a radical scavenger, promoting the breakdown of long polymer chains. This reduces the viscosity of the rubber, making it easier to process and mix with other additives. This improved processability leads to more homogenous rubber compounds with enhanced physical properties.
Potential in Drug Development and Biomedical Research
While not a current therapeutic agent, the chemical structure of Bis(2-benzamidophenyl) disulfide and related diaryl disulfides suggests potential for investigation in drug development.
-
Anticancer Potential: A study on diaryl disulfides revealed that these compounds can act as stabilizers of the tumor suppressor protein Pdcd4.[10] The loss of Pdcd4 is implicated in various cancers, and its stabilization is a potential therapeutic strategy.[10] This finding suggests that Bis(2-benzamidophenyl) disulfide could be a starting point for the design of novel anticancer agents.
-
Antibacterial Activity: Disulfide-containing compounds have been investigated for their antibacterial properties.[11] The disulfide bond is a key feature in several natural and synthetic antimicrobial agents.[11] The mechanism often involves the interaction of the disulfide with thiol-containing enzymes in bacteria, leading to their inactivation. The potential of Bis(2-benzamidophenyl) disulfide as an antibacterial agent warrants further investigation.
-
Drug Delivery Systems: The redox-sensitive nature of the disulfide bond makes it an attractive linker for drug delivery systems.[12] Drugs can be conjugated to carrier molecules via a disulfide linkage, which remains stable in the bloodstream but is cleaved in the reducing environment inside cells, leading to the targeted release of the drug.
Safety and Toxicology
Bis(2-benzamidophenyl) disulfide is considered to have low acute toxicity. However, it can cause irritation to the eyes, skin, and respiratory system.[13] Prolonged or repeated skin contact may lead to allergic reactions in susceptible individuals.[13]
Handling and Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat when handling this compound.
-
Ventilation: Use in a well-ventilated area or with a fume hood to minimize inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water.
-
Toxicological Summary:
| Endpoint | Observation | Source(s) |
| Acute Oral Toxicity | Not expected to be harmful | [13] |
| Skin Irritation | Not expected to be irritating on short-term contact; may cause allergic reaction with prolonged contact | [13] |
| Eye Irritation | May cause irritation | [13] |
| Respiratory Irritation | Inhalation of dust may cause irritation | [13] |
Analytical Methodology
The quantification of Bis(2-benzamidophenyl) disulfide, particularly in its industrial application as a rubber peptizer, can be achieved using High-Performance Liquid Chromatography (HPLC).[14]
Illustrative HPLC Method:
-
Instrumentation: A standard HPLC system equipped with a UV detector.[14]
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and water.
-
Detection: UV detection at a wavelength appropriate for the chromophores in the molecule.
-
Sample Preparation: Extraction of the compound from the rubber matrix using a suitable organic solvent, followed by filtration before injection.[14]
-
Quantification: Based on a calibration curve generated from standard solutions of known concentrations.[14]
Conclusion
Bis(2-benzamidophenyl) disulfide is a well-characterized compound with a primary, established role in the rubber industry. Its synthesis is straightforward, and its physicochemical properties are well-documented. Beyond its industrial use, the chemical reactivity of its disulfide bond and the biological activities of related diaryl disulfides open up intriguing possibilities for its application in biomedical research and drug development. Further investigation into its potential as an anticancer or antibacterial agent, or as a component in redox-responsive drug delivery systems, is warranted.
References
- 1. 2,2'-Dibenzoylaminodiphenyl disulfide | C26H20N2O2S2 | CID 67271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, molecular docking, and pharmacological evaluation of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as selective COX-2 inhibitors and anti-inflammatory agents [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Bis(2-benzamidophenyl) Disulfide, 500G | Labscoop [labscoop.com]
- 6. Bis(2-benzamidophenyl) disulfide, 97% | CymitQuimica [cymitquimica.com]
- 7. haihangchem.com [haihangchem.com]
- 8. CN104402786A - 2,2'-dibenzamido-diphenyl disulfide preparation method - Google Patents [patents.google.com]
- 9. CN102304074A - Method for preparing rubber peptizing agent, namely 2,2'-dibenzamido diphenyl disulfide compound - Google Patents [patents.google.com]
- 10. Diaryl Disulfides as Novel Stabilizers of Tumor Suppressor Pdcd4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials | MDPI [mdpi.com]
- 12. Disulfide-Based Self-Immolative Linkers and Functional Bioconjugates for Biological Applications. | Semantic Scholar [semanticscholar.org]
- 13. lanxess.com [lanxess.com]
- 14. CN104458967A - Measuring method for content of DBD (2, 2'-diphenyle formamidodiphenyl disulphide) in rubber chemical peptizer - Google Patents [patents.google.com]
molecular weight and formula of N,N'-(disulfanediylbis(2,1-phenylene))bis(benzamide)
An In-depth Technical Guide to N,N'-(disulfanediylbis(2,1-phenylene))bis(benzamide)
Introduction
N,N'-(disulfanediylbis(2,1-phenylene))bis(benzamide), also known by synonyms such as Bis(2-benzamidophenyl) disulfide and Pepton 22, is a chemical compound with significant industrial applications, primarily as a peptizing agent for natural and styrene-butadiene rubber.[1] Its function in rubber manufacturing is to facilitate the mastication process, particularly at high temperatures, reducing the viscosity of the rubber and thereby aiding in its processing.[1] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and standard characterization techniques relevant to researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties
The fundamental properties of N,N'-(disulfanediylbis(2,1-phenylene))bis(benzamide) are crucial for its handling, application, and analysis. These properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₆H₂₀N₂O₂S₂[1] |
| Molecular Weight | 456.6 g/mol [1] |
| CAS Registry Number | 135-57-9[1] |
| Appearance | Dry Powder / Solid[1] |
| Melting Point | 143-144.5 °C[1] |
| Density | 1.35 g/cm³[1] |
| Boiling Point | 489.8 °C at 760 mmHg[1] |
| Flash Point | 250 °C[1] |
| Topological Polar Surface Area | 109 Ų |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 7 |
graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; H1 [label="H"]; C7 [label="C"]; O1 [label="O"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; S1 [label="S"]; S2 [label="S"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; C17 [label="C"]; C18 [label="C"]; C19 [label="C"]; N2 [label="N"]; H2 [label="H"]; C20 [label="C"]; O2 [label="O"]; C21 [label="C"]; C22 [label="C"]; C23 [label="C"]; C24 [label="C"]; C25 [label="C"]; C26 [label="C"];
// Benzamide 1 Phenyl Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Benzamide 1 Amide Group C1 -- N1; N1 -- H1; N1 -- C7; // Phenyl Ring attached to Amide 1 C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; // Disulfide Bridge C8 -- S1; S1 -- S2; S2 -- C14; // Phenyl Ring attached to Amide 2 C14 -- C15; C15 -- C16; C16 -- C17; C17 -- C18; C18 -- C19; C19 -- C14; // Benzamide 2 Amide Group C15 -- N2; N2 -- H2; N2 -- C20; // Benzamide 2 Phenyl Ring C20 -- C21; C21 -- C22; C22 -- C23; C23 -- C24; C24 -- C25; C25 -- C20; // Carbonyl groups C13 [label="", shape=none, pos="0.5,1.5!"]; C26 [label="", shape=none, pos="5.5,1.5!"]; C1 -- C13 [style=double]; C13 -- O1; C20 -- C26 [style=double]; C26 -- O2; }
Caption: Chemical structure of N,N'-(disulfanediylbis(2,1-phenylene))bis(benzamide).
Synthesis Protocol
The synthesis of N,N'-(disulfanediylbis(2,1-phenylene))bis(benzamide) can be achieved through a two-step process. The first step involves the synthesis of the intermediate, bis(2-aminophenyl) disulfide. The second step is the acylation of this diamine with benzoyl chloride. This approach is based on established methods for the formation of disulfide bonds and the Schotten-Baumann reaction for amide synthesis.[2]
Step 1: Synthesis of Bis(2-aminophenyl) disulfide
This intermediate is a crucial precursor. While it can be synthesized through various routes, a common method involves the oxidation of 2-aminothiophenol. For the purpose of this guide, we will consider bis(2-aminophenyl) disulfide as a starting material, which is commercially available. Research has explored its synthesis and its use as a starting material for other compounds.[3][4]
Step 2: Synthesis of N,N'-(disulfanediylbis(2,1-phenylene))bis(benzamide) via Acylation
This step employs the Schotten-Baumann reaction conditions, where an amine is acylated with an acid chloride in the presence of a base.[2]
Materials and Reagents:
-
Bis(2-aminophenyl) disulfide
-
Benzoyl chloride
-
Dichloromethane (DCM)
-
10% Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel
Experimental Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar quantity of bis(2-aminophenyl) disulfide in dichloromethane. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Benzoyl Chloride: While stirring vigorously, add benzoyl chloride (at least 2 molar equivalents) dropwise to the solution using a dropping funnel. The slow addition is crucial as the reaction is exothermic.[2]
-
Base Addition: Concurrently, add a 10% aqueous solution of sodium hydroxide dropwise to neutralize the hydrochloric acid formed during the reaction and to catalyze the acylation. Maintain the pH in the basic range.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours to ensure completion.
-
Work-up and Isolation:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer. Wash it sequentially with 5% hydrochloric acid, water, and finally with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure N,N'-(disulfanediylbis(2,1-phenylene))bis(benzamide).
Caption: Proposed workflow for the synthesis of the target compound.
Characterization
To confirm the identity and purity of the synthesized N,N'-(disulfanediylbis(2,1-phenylene))bis(benzamide), a suite of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzamide and phenylene rings, as well as a signal for the N-H protons of the amide groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the amide groups and the various aromatic carbons.[5]
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the secondary amide (around 3300 cm⁻¹), the C=O stretching of the amide (the Amide I band, around 1650 cm⁻¹), and the N-H bending (the Amide II band, around 1550 cm⁻¹).[6]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) corresponding to the calculated molecular weight of 456.6 g/mol should be observed.[6]
-
Melting Point Analysis: The melting point of the purified product should be sharp and consistent with the literature value of 143-144.5 °C, indicating high purity.[1]
-
Elemental Analysis: Combustion analysis can be performed to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should correspond to the calculated values for the molecular formula C₂₆H₂₀N₂O₂S₂.
Applications
The primary documented application of N,N'-(disulfanediylbis(2,1-phenylene))bis(benzamide) is as a chemical peptizer in the rubber industry.[1]
-
Rubber Processing: It is added to natural rubber and styrene-butadiene rubber (SBR) at the beginning of the plasticizing process. It is particularly effective at high temperatures (above 120 °C), making it suitable for internal mixing processes. The typical dosage ranges from 0.05-0.5% in natural rubber and 0.5-3.0% in SBR.[1] A key advantage is that it does not negatively impact the aging properties of the final rubber products.[1]
References
- 1. echemi.com [echemi.com]
- 2. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 3. tandfonline.com [tandfonline.com]
- 4. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
solubility and melting point of 2,2'-Dibenzoylaminodiphenyl disulfide
An In-Depth Technical Guide to the Solubility and Melting Point of 2,2'-Dibenzoylaminodiphenyl Disulfide
Introduction
This compound (DBD), also known by synonyms such as Pepton 22 and N,N'-(dithiodi-2,1-phenylene)bis-benzamide, is an aromatic disulfide compound of significant industrial relevance.[1][2] Primarily, it functions as an environmentally friendly peptizing agent, or mastication aid, in the processing of natural and synthetic rubbers like styrene-butadiene rubber (SBR).[1][3][4][5] Its role is to reduce the molecular weight of the rubber polymer, thereby increasing its plasticity and workability, particularly at high processing temperatures.[3]
A thorough understanding of the fundamental physicochemical properties of DBD, specifically its melting point and solubility, is paramount for researchers, process chemists, and quality control professionals. These parameters directly influence its synthesis, purification, formulation, storage stability, and ultimate performance in rubber applications.[3] This guide provides a comprehensive analysis of these two critical properties, blending established theoretical principles with collated experimental data and detailed, field-proven methodologies for their determination.
Core Physicochemical Properties
A summary of the key identification and physical properties of this compound provides essential context for the subsequent analysis.
| Property | Value | Source(s) |
| CAS Number | 135-57-9 | [1][2][4] |
| Molecular Formula | C26H20N2O2S2 | [1][2][3] |
| Molecular Weight | 456.58 g/mol | [1][2][3] |
| Appearance | White, pale yellow, or light green powder | [3][4] |
| LogP | 5.7 - 7.13 | [1] |
Section 1: Melting Point Analysis
The melting point of a crystalline solid is a fundamental thermal property that provides critical insights into its identity and purity. For a pure compound, melting occurs over a sharp, well-defined temperature range. The presence of impurities typically causes a depression of the melting point and a broadening of the melting range, a phenomenon known as melting point depression.[6][7] Therefore, accurate determination is a cornerstone of quality assurance in the synthesis and supply of DBD.
Reported Melting Point Data
Multiple sources report the melting point of this compound, with slight variations that may be attributable to differences in sample purity or analytical methodology.
| Melting Point Range (°C) | Melting Point Range (°F) | Source(s) |
| 143 - 146 °C | 289.4 - 294.8 °F | [1][3][8] |
| 140 - 142 °C | 284 - 287.6 °F | [4] |
This narrow range of reported values (140-146 °C) confirms the crystalline nature of the solid and establishes a benchmark for purity assessment.
Experimental Protocol: Capillary Melting Point Determination
The capillary method is the standard and most widely accepted technique for determining the melting point of a powdered solid.[6][9] The protocol below ensures accuracy and reproducibility.
Causality: This method relies on slowly and uniformly heating a small, compacted sample in close proximity to a calibrated thermometer, allowing for precise observation of the phase transition from solid to liquid. A slow heating rate (~1-2 °C per minute) near the melting point is critical to ensure the sample and thermometer are in thermal equilibrium, preventing an overestimation of the melting temperature.[7]
Methodology:
-
Sample Preparation:
-
Ensure the DBD sample is completely dry, as residual solvent can depress the melting point. If necessary, dry the sample in a desiccator or vacuum oven.[10]
-
Place a small amount of the sample on a clean, dry watch glass.
-
Grind the sample into a fine, uniform powder using a mortar and pestle. This ensures efficient and even packing.
-
Press the open end of a capillary tube (sealed at one end) into the powder multiple times.[6]
-
Compact the powder at the bottom of the tube by tapping the sealed end on a hard surface or by dropping the tube through a long glass pipe. A packed column of 2-3 mm is ideal.[6][10]
-
-
Apparatus Setup & Measurement:
-
Calibrate the melting point apparatus using certified standards with melting points bracketing the expected range of DBD (e.g., Benzoic acid, 122 °C; Urea, 133 °C).
-
Insert the packed capillary tube into the heating block or oil bath of the apparatus.
-
Rapid Initial Heating: Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., heat quickly to ~125 °C).[7]
-
Slow Final Approach: Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation: Observe the sample through the magnifying eyepiece.
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the last solid particle melts completely.
-
-
Reporting: Report the result as the melting range, T1 - T2. For a pure sample, this range should be narrow (0.5-1.5 °C).
-
Workflow for Melting Point Determination
The following diagram outlines the logical flow of the capillary melting point determination protocol.
Caption: Workflow for Capillary Melting Point Determination.
Section 2: Solubility Profile
The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent. The guiding principle is "like dissolves like," meaning polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[11][12] this compound possesses a large, predominantly non-polar structure due to its four benzene rings, but also contains polar amide (-C(=O)NH-) functional groups capable of hydrogen bonding. This duality governs its solubility characteristics.
Reported Solubility Data
Experimental data confirms the expected solubility profile based on DBD's structure. It is virtually insoluble in water but shows varying degrees of solubility in organic solvents.
| Solvent | Solubility | Notes | Source(s) |
| Water | Insoluble (48 µg/L at 20 °C) | The molecule is too large and non-polar to overcome the strong hydrogen bonding network of water. | [1][3][4] |
| Benzene | Soluble | A non-polar aromatic solvent that interacts well with the phenyl groups of DBD. | [3] |
| Acetone | Soluble | A polar aprotic solvent that can interact with the polar amide groups. | [3] |
| Ethanol | Soluble | A polar protic solvent capable of hydrogen bonding with the amide groups. | [3] |
| Chloroform | Slightly Soluble | A solvent of intermediate polarity. | [1][3][8] |
| Methanol | Slightly Soluble | A polar protic solvent; sonication may be required to aid dissolution. | [1][3][8] |
Experimental Protocol: Qualitative Solubility Determination
This protocol provides a systematic approach to characterizing the solubility of DBD across a range of solvents, which can be used to confirm identity, inform purification strategies (e.g., recrystallization), and predict behavior in reaction media.
Causality: This procedure uses a standardized solute-to-solvent ratio to classify solubility. Testing in acidic and basic aqueous solutions is included to probe for the presence of ionizable functional groups.[13] For DBD, the amide groups are neutral and not sufficiently basic or acidic to react with dilute acid or base, predicting insolubility in these aqueous media.
Methodology:
-
Preparation:
-
Dispense approximately 25 mg of DBD into a series of clean, dry test tubes.
-
Prepare a set of solvents representing a range of polarities and types:
-
Aqueous: Deionized Water, 5% HCl (aq), 5% NaOH (aq)
-
Organic: Hexane (non-polar), Toluene (non-polar, aromatic), Dichloromethane (polar aprotic), Acetone (polar aprotic), Ethanol (polar protic).
-
-
-
Testing Procedure:
-
To the first test tube containing 25 mg of DBD, add the chosen solvent in 0.25 mL increments, up to a total volume of 0.75 mL.
-
After each addition, vigorously shake or vortex the test tube for 10-20 seconds.[11][13]
-
Observe the mixture. Classify the solubility as:
-
Soluble: The solid dissolves completely, leaving a clear, homogenous solution.
-
Slightly Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Record the observation for the current solvent.
-
Repeat the process for each solvent in a separate test tube.
-
Workflow for Qualitative Solubility Testing
The following diagram illustrates the decision-making process for classifying the solubility of an unknown compound, applicable to the verification of DBD's properties.
Caption: Qualitative solubility classification workflow.
Safety Precautions
When handling this compound powder, appropriate safety measures must be observed.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (safety glasses or goggles).
-
Inhalation: High concentrations of dust may form explosive mixtures with air.[4] Handle in a well-ventilated area or use a fume hood to avoid inhaling the powder.
-
Skin Contact: Contact with the skin may cause irritation or dermatitis in susceptible individuals.[3] In case of contact, wash the affected area thoroughly with soap and water.
-
Thermal Decomposition: Avoid heating to decomposition. If decomposition occurs, toxic fumes including oxides of carbon, nitrogen, and sulfur may be released.[4]
Conclusion
This compound is a crystalline solid with a well-defined melting point in the range of 140-146 °C , a critical parameter for identity confirmation and purity control. Its solubility profile is consistent with its large, predominantly non-polar molecular structure, exhibiting insolubility in water while being soluble in various organic solvents such as benzene, acetone, and ethanol.[3][4] The detailed protocols provided in this guide offer robust, reproducible methods for verifying these essential properties, ensuring the material's quality and suitability for its intended applications in polymer science and industry.
References
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- 2. This compound | C26H20N2O2S2 | CID 67271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. lanxess.com [lanxess.com]
- 5. CN104402786A - 2,2'-dibenzamido-diphenyl disulfide preparation method - Google Patents [patents.google.com]
- 6. thinksrs.com [thinksrs.com]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. 135-57-9 CAS MSDS (2,2'-Dithiobisbenzanilide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. westlab.com [westlab.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. chem.ws [chem.ws]
- 12. youtube.com [youtube.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Unraveling the Nomenclature: A Comprehensive Guide to the Synonyms of 2,2'-Dibenzoylaminodiphenyl Disulfide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical science, precise and unambiguous communication is the bedrock of progress. The ability to recognize a chemical compound through its various names is fundamental for comprehensive literature reviews, efficient database searches, and fruitful scientific collaboration. This guide provides an in-depth exploration of the key synonyms for 2,2'-dibenzoylaminodiphenyl disulfide, a compound of notable importance across several scientific disciplines. A clear understanding of its nomenclature is the first step toward harnessing its full potential.
The Foundational Structure and IUPAC Designation
The molecular architecture of this compound features two aminodiphenyl groups interconnected by a disulfide bridge. Each amine functional group is acylated with a benzoyl group. This distinct arrangement is systematically described by its International Union of Pure and Applied Chemistry (IUPAC) name: N,N'-(dithiodi-2,1-phenylene)dibenzamide [1]. This formal designation provides an unambiguous descriptor of the molecule's atomic connectivity, serving as its universal chemical identifier.
Common Synonyms and Commercial Identifiers
While the IUPAC name ensures chemical accuracy, a range of synonyms and trade names are more frequently encountered in industrial and commercial settings. Familiarity with these is crucial for sourcing the compound and interpreting technical specifications.
A significant application of this compound is as a peptizing agent in the rubber industry[2]. This has led to the widespread adoption of the trade name Pepton 22 [3][4]. Pepton 22 is utilized to decrease the viscosity of natural and synthetic rubbers during mastication, a process of mechanically breaking down polymer chains[3][5]. This reduction in viscosity enhances the processing efficiency of the rubber[5].
Another prevalent synonym is 2,2'-Dibenzamidodiphenyl disulfide [6]. This name, a slight variant of the primary chemical name, is often used interchangeably in technical literature and safety data sheets. The abbreviation DBD is also in common use, especially among manufacturers and suppliers within the rubber sector[5][6].
For ease of reference, a comprehensive list of synonyms is presented in the table below.
| Synonym | Context/Origin |
| N,N'-(dithiodi-2,1-phenylene)dibenzamide | IUPAC Name[1] |
| This compound | Common Chemical Name[7] |
| 2,2'-Dibenzamidodiphenyl disulfide | Common Chemical Name[6] |
| Pepton 22 | Trade Name[3][4] |
| DBD | Abbreviation[5][6] |
| Bis(2-benzamidophenyl) disulfide | Systematic Name Variation[7] |
| 2',2'''-Dithiobisbenzanilide | Systematic Name Variation[7] |
| o,o'-Dibenzamidodiphenyl disulfide | Systematic Name Variation[7] |
A Structural Perspective on Nomenclature
The diversity of synonyms for this compound stems from the different ways of describing the same molecular entity. The following diagram deconstructs the core structure, highlighting the key functional groups that inform the various naming conventions.
Caption: Structural components of this compound.
The IUPAC name, N,N'-(dithiodi-2,1-phenylene)dibenzamide, provides a systematic description by identifying the parent structure as two benzamide moieties attached to a dithiodiphenylene core. The locants "2,1" precisely define the points of attachment for the disulfide and benzamide groups on the phenyl rings. In contrast, other synonyms, while less formal, are often more intuitive. For instance, "this compound" clearly communicates the presence of two benzoylamino groups on a diphenyl disulfide backbone at the 2 and 2' positions.
Experimental Protocol: Mastication of Natural Rubber
To demonstrate the practical utility of this compound (commonly referred to as Pepton 22 in this application), a standard experimental protocol for the mastication of natural rubber is detailed below. The rationale for each step is provided to foster a deeper understanding of the underlying chemical and physical processes.
Objective: To reduce the viscosity of natural rubber, thereby improving its processability for subsequent compounding and vulcanization.
Materials and Equipment:
-
Natural rubber (e.g., SMR 20)
-
This compound (Pepton 22)
-
Two-roll mill or an internal mixer (e.g., Brabender or Banbury mixer)
-
Mooney viscometer
-
Analytical balance
Protocol:
-
Pre-mastication of Natural Rubber:
-
Set the temperature of the two-roll mill to approximately 70-80°C. The friction generated by the rolls will contribute additional heat.
-
Pass the raw natural rubber through the nip of the rolls multiple times. This initial mechanical shearing initiates the breakdown of the long polymer chains.
-
Rationale: This step warms the rubber and provides a preliminary reduction in viscosity, enhancing its receptiveness to the chemical peptizer.
-
-
Addition of Pepton 22:
-
Accurately weigh the required amount of Pepton 22. A typical dosage ranges from 0.1 to 0.5 parts per hundred parts of rubber (phr)[8].
-
Introduce the Pepton 22 directly into the nip of the two-roll mill while the rubber is being milled.
-
Rationale: The mechanical action of the mill ensures a homogeneous dispersion of the peptizer throughout the rubber matrix. The high temperatures of the mastication process, often exceeding 120°C, are essential for activating the peptizing agent[3].
-
-
Mastication:
-
Continue milling the rubber for a predetermined duration, typically between 5 and 15 minutes. The exact time is dependent on the target final viscosity.
-
Monitor the temperature of the rubber, as the peptizing action of Pepton 22 is most efficient at temperatures above 120°C[3].
-
Rationale: At these elevated temperatures, the disulfide bond in Pepton 22 undergoes homolytic cleavage, generating free radicals. These radicals subsequently attack the long polymer chains of the rubber, causing chain scission and a corresponding reduction in molecular weight and viscosity.
-
-
Viscosity Measurement:
-
Collect a sample of the masticated rubber and allow it to cool to ambient temperature.
-
Measure the Mooney viscosity of the sample using a Mooney viscometer in accordance with standard test methods (e.g., ASTM D1646).
-
Rationale: This quantitative analysis provides a reliable measure of the effectiveness of the mastication process and the peptizing agent. A lower Mooney viscosity value signifies a more significant reduction in the rubber's molecular weight.
-
The following workflow diagram provides a visual representation of the key stages in this experimental procedure.
Caption: Workflow for the mastication of natural rubber using a chemical peptizer.
Conclusion
A comprehensive grasp of the various synonyms for this compound is essential for any scientist or professional engaged with this multifaceted compound. From its formal IUPAC name to its widely recognized trade name, Pepton 22, each identifier contributes to a holistic understanding of its chemical properties and industrial relevance. By becoming proficient in its nomenclature, researchers can navigate the vast body of scientific and technical literature with enhanced confidence and precision, thereby paving the way for future innovation and discovery.
References
- 1. pschemicals.com [pschemicals.com]
- 2. echemi.com [echemi.com]
- 3. thomas-swan.co.uk [thomas-swan.co.uk]
- 4. specialchem.com [specialchem.com]
- 5. specialchem.com [specialchem.com]
- 6. lanxess.com [lanxess.com]
- 7. This compound | C26H20N2O2S2 | CID 67271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
A Technical Guide to the Historical and Synthetic Development of 2,2'-Dibenzoylaminodiphenyl Disulfide
Abstract
2,2'-Dibenzoylaminodiphenyl disulfide, also known by trade names such as Pepton 22, is a chemical compound of significant industrial importance, primarily utilized as a peptizing agent in the processing of natural and synthetic rubbers. Its synthesis has evolved considerably since the early 20th century, driven by the need for increased efficiency, higher yields, and more environmentally benign processes. This guide provides an in-depth analysis of the historical development of its synthesis, tracing the progression from foundational multi-step methods to modern, optimized industrial protocols. We will explore the core chemical transformations, compare the various synthetic routes, and provide detailed experimental protocols, offering researchers and chemical engineers a comprehensive understanding of this molecule's manufacturing journey.
Introduction: The Compound and Its Significance
Chemical Structure and Nomenclature
This compound is an organosulfur compound with the chemical formula C₂₆H₂₀N₂O₂S₂.[1] The structure consists of two benzoylamide groups attached to a diphenyl disulfide backbone at the ortho positions relative to the disulfide linkage.
Systematic IUPAC Name: N-[2-[(2-benzamidophenyl)disulfanyl]phenyl]benzamide[1] CAS Number: 135-57-9[1] Common Synonyms: Bis(2-benzamidophenyl) disulfide, 2,2'-Dithiobis(benzanilide), Pepton 22, Peptazin BAFD[1]
Key Applications
The primary application of this compound is as a chemical peptizer in the rubber industry. During the mastication (mechanical breakdown) of raw rubber, it acts as a catalyst to shorten the long polymer chains, thereby reducing the viscosity and processing time. This catalytic activity is generally understood to involve the thermally or mechanically induced homolytic cleavage of the disulfide bond to form thiyl radicals, which then initiate the polymer chain scission.
Beyond its industrial use, derivatives of 2,2'-dithiobis(benzamide) have been investigated for their biological activity. Research dating back to 1985 identified its potential as an antibacterial agent, with demonstrated efficacy against various Mycobacterium species, including Mycobacterium tuberculosis.[2][3] This dual utility underscores the importance of efficient and scalable synthetic methods.
Foundational Synthetic Strategies: The Classical Two-Step Approach
Historically, the synthesis of this compound has been dominated by a two-part strategy: first, the formation of the core intermediate, 2,2'-diaminodiphenyl disulfide, followed by the acylation of its amino groups.
Part A: Synthesis of the 2,2'-Diaminodiphenyl Disulfide Intermediate
The synthesis of this key intermediate has been approached from several angles over the past century.
One of the earliest documented methods involves the reaction of an ortho-substituted chloronitrobenzene with a sulfide source. A 1933 patent by Robert Lantz describes a process for preparing "orthodithioaniline" (2,2'-diaminodiphenyl disulphide).[4] The core of this method involves two key transformations:
-
Nucleophilic Aromatic Substitution and Reduction: o-Chloronitrobenzene is treated with a soluble salt of hydrosulfuric acid, such as sodium sulfide. This reaction displaces the chlorine and simultaneously reduces the nitro group to an amine, forming an aminothiophenolate intermediate in situ.
-
Oxidation: The resulting reaction mixture is then oxidized, typically with a stream of air, to couple two molecules of the aminothiophenolate, forming the disulfide bond.[4]
This early industrial method laid the groundwork for producing the diamine backbone from readily available bulk chemicals.
The most common and direct route to 2,2'-diaminodiphenyl disulfide is the oxidative coupling of 2-aminothiophenol.[5][6] 2-Aminothiophenol is a versatile reagent that can be synthesized by methods such as the zinc reduction of 2-nitrobenzenesulfonyl chloride or via the hydrolysis of mercaptobenzothiazole, which itself is derived from aniline and carbon disulfide.[6]
The oxidation of the thiol group (-SH) to a disulfide bond (-S-S-) can be achieved using a variety of mild oxidizing agents. Common choices include:
The reaction proceeds via the formation of a thiyl radical intermediate, which then dimerizes. This method is generally high-yielding and forms the basis for many laboratory and industrial preparations.
Part B: Benzoylation of the Diamine Intermediate
Once the 2,2'-diaminodiphenyl disulfide is obtained, the final step is a standard N-acylation reaction to introduce the two benzoyl groups. This is typically achieved by reacting the diamine with two or more equivalents of benzoyl chloride in the presence of a base. This reaction often follows the principles of the Schotten-Baumann reaction.
A Chinese patent from 2015 provides a clear and efficient protocol for this transformation, demonstrating modern laboratory practices for this step.[9]
-
Dissolution: In a suitable reaction vessel, dissolve 10g of 2,2'-diaminodiphenyl disulfide in 50 mL of chloroform.
-
Catalyst Addition: Add 1 mL of triethylamine to the solution to act as a catalyst and acid scavenger.
-
Acylation: While stirring, slowly add 35 mL of a 20% (w/v) solution of benzoyl chloride in acetonitrile dropwise.
-
Reaction: Allow the reaction to proceed for 30 minutes at room temperature.
-
Workup and Purification:
-
Remove the chloroform solvent by rotary evaporation.
-
Recrystallize the resulting residue from chloroform.
-
Filter the purified solid product, dry, and granulate.
-
-
Yield: This method reports a yield of 95% for the benzoylation step, with a final product melting point of 137-138°C.[9]
Process Evolution and Industrial Optimization
While the two-step method is robust, industrial applications demand greater efficiency, reduced waste, and lower costs. This has led to significant process optimizations that streamline the synthesis.
The "One-Pot" Synthesis of the Diamine and Subsequent Acylation
A significant advancement in the synthesis is the development of a "one-pot" method that prepares 2,2'-diaminodiphenyl disulfide from o-nitrohalobenzene without isolating the highly reactive and often unstable 2-aminothiophenol intermediate. A 2015 patent outlines this improved process.[9]
In this strategy, the o-nitrohalobenzene is reacted with a sulfide in a suitable solvent. Once the formation of the aminothiophenolate is complete, an oxidizing agent is added directly to the same reaction vessel to form the disulfide. This telescoping of steps simplifies the technological process, reduces the emission of solvent waste, and improves the overall yield of the intermediate.[9] The crude diamine disulfide can then be carried forward directly to the benzoylation step.
An Innovative "Green" Route from Benzothiazole
A more recent and environmentally conscious approach bypasses the traditional intermediates altogether, starting from the inexpensive and readily available bulk chemical, benzothiazole. A Chinese patent describes a method to produce the zinc salt of 2,2'-dibenzamidodiphenyl disulfide, a related peptizing agent, through a novel pathway where the non-zinc disulfide is a key intermediate.[10][11]
The key steps are:
-
Ring-Opening: Benzothiazole undergoes hydrolysis in an aqueous sodium hydroxide solution, cleaving the thiazole ring to form the sodium salt of 2-aminothiophenol.
-
Aqueous Acylation: After acidification, the product is directly acylated with benzoyl chloride in the aqueous phase. This is a significant "green" improvement as it avoids the use of volatile organic solvents like chloroform.[10] The pH is carefully controlled to suppress the formation of by-products.
-
Oxidation: The resulting N-benzoyl-2-aminothiophenol is then oxidized to form the target disulfide.
This method is notable for its high yield (over 90% based on benzothiazole) and its adherence to green chemistry principles by minimizing organic solvent use and reducing intermediate handling steps.[10]
Comparative Analysis of Synthetic Routes
The evolution of the synthesis reflects a clear trend towards process intensification and sustainability. The following table summarizes the key aspects of the discussed methodologies.
| Synthetic Route | Primary Starting Materials | Key Features | Advantages | Disadvantages | Reference(s) |
| Classical Lantz Method | o-Chloronitrobenzene, Sodium Sulfide | Two-step process involving reduction/substitution followed by oxidation. | Uses inexpensive bulk chemicals. | Generation of inorganic salt waste; potential for side reactions. | [4] |
| Oxidative Dimerization | 2-Aminothiophenol | Direct oxidation of the thiol precursor. | High yield, clean reaction for the dimerization step. | Requires prior synthesis of 2-aminothiophenol, which can be multi-step and hazardous. | [5][6][7] |
| Modern "One-Pot" | o-Nitrohalobenzene, Sulfide | Telescoped reaction avoiding isolation of the aminothiophenol intermediate. | Simplified process, reduced solvent waste, improved overall yield. | Still relies on nitro-aromatic precursors. | [9] |
| Green Benzothiazole Route | Benzothiazole, NaOH, Benzoyl Chloride | Ring-opening followed by acylation in an aqueous medium. | High yield (>90%), avoids organic solvents, uses a cheap starting material, fewer intermediate steps. | Requires careful pH control during acylation. | [10][11] |
Conclusion
The synthesis of this compound provides a compelling case study in the evolution of industrial organic chemistry. From early 20th-century methods reliant on fundamental transformations of bulk chemicals, the process has been refined into highly efficient, safe, and environmentally conscious protocols. The shift from isolating hazardous intermediates to "one-pot" procedures, and the subsequent development of novel aqueous-phase routes from alternative starting materials like benzothiazole, highlight the relentless drive for innovation in chemical manufacturing. For researchers and professionals in drug development and materials science, understanding this historical progression offers valuable insights into process optimization, green chemistry, and the intricate relationship between industrial demand and synthetic innovation.
References
- 1. This compound | C26H20N2O2S2 | CID 67271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Benzamide, 2,2'-dithiobis- | 2527-57-3 [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US1933217A - Manufacture of diaminodiphenyldisulphides - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN104402786A - 2,2'-dibenzamido-diphenyl disulfide preparation method - Google Patents [patents.google.com]
- 10. CN104649947A - Preparation method of 2,2'-dibenzamido diphenyl zinc disulfide - Google Patents [patents.google.com]
- 11. CN104649947B - A kind of preparation method of 2,2 '-dibenzamido diphenyl disulfide zinc salt - Google Patents [patents.google.com]
Spectroscopic Unveiling of 2,2'-Dibenzoylaminodiphenyl Disulfide: A Technical Guide
Introduction
2,2'-Dibenzoylaminodiphenyl disulfide, a molecule of significant interest in materials science and drug development, presents a unique structural architecture characterized by a disulfide linkage between two benzoylamide-substituted phenyl rings. Understanding the precise atomic arrangement and electronic environment of this compound is paramount for elucidating its structure-activity relationships and ensuring its quality and purity in various applications. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of the spectral data, underpinned by the fundamental principles of each technique, and present detailed experimental protocols to ensure the reproducibility and validation of these findings.
Molecular Structure and Spectroscopic Rationale
The symmetrical nature of this compound, with its two identical benzoylamide moieties, dictates a specific spectroscopic signature. The presence of aromatic rings, amide functionalities, and the disulfide bond gives rise to characteristic signals in NMR, distinct vibrational modes in IR, and predictable fragmentation patterns in MS. A thorough analysis of these spectroscopic fingerprints allows for unambiguous confirmation of the compound's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for probing the chemical environment of atomic nuclei, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopy: A Predicted Spectrum
As of the latest literature review, a publicly available experimental ¹H NMR spectrum for this compound has not been identified. However, based on the known structure and established chemical shift principles, a theoretical ¹H NMR spectrum can be predicted. This predictive approach is a valuable tool in structural elucidation, allowing researchers to anticipate spectral features and aid in the interpretation of future experimental data.
Predicted ¹H NMR Spectral Data:
The protons in this compound can be categorized into distinct chemical environments:
-
Amide Protons (N-H): Due to the electronegativity of the adjacent nitrogen and carbonyl oxygen, the amide protons are expected to be significantly deshielded, appearing as a singlet in the downfield region of the spectrum, typically between δ 8.0 and 10.0 ppm.
-
Aromatic Protons: The molecule contains two types of phenyl rings: the benzoyl group phenyl rings and the disulfide-bridged phenyl rings.
-
Benzoyl Phenyl Protons: The five protons on each of the two equivalent benzoyl phenyl rings will exhibit complex multiplet patterns in the aromatic region (δ 7.0-8.0 ppm). The ortho-protons to the carbonyl group will be the most deshielded.
-
Disulfide-Bridged Phenyl Protons: The four protons on each of the two equivalent disulfide-bridged phenyl rings will also appear as multiplets in the aromatic region. The proton ortho to the disulfide linkage and the proton ortho to the amide group will have distinct chemical shifts.
-
A simulated ¹H NMR spectrum would likely show a complex series of multiplets in the aromatic region, representing the overlapping signals of the 18 aromatic protons, and a distinct singlet for the two equivalent amide protons in the downfield region.
¹³C NMR Spectroscopy: Experimental Data and Interpretation
The ¹³C NMR spectrum provides a count of the unique carbon environments in a molecule. For this compound, the spectrum is expected to show signals corresponding to the carbonyl carbons, the aromatic carbons of both the benzoyl and the disulfide-bridged rings.
Experimental ¹³C NMR Data:
A ¹³C NMR spectrum for this compound has been reported in the SpectraBase database, with the sample sourced from Tokyo Kasei Kogyo Company, Ltd.[1].
| Chemical Shift (ppm) | Assignment |
| High ppm (>160) | Carbonyl Carbon (C=O) of the amide group |
| 110-140 ppm | Aromatic Carbons |
Interpretation:
-
Carbonyl Carbon: A signal in the downfield region, typically above 160 ppm, is characteristic of the carbonyl carbon in the benzamide functionality.
-
Aromatic Carbons: The aromatic region of the ¹³C NMR spectrum will display a series of peaks between approximately 110 and 140 ppm. Due to the symmetry of the molecule, the number of distinct aromatic carbon signals will be less than the total number of aromatic carbons. The carbons directly attached to the electronegative nitrogen and sulfur atoms, as well as the carbonyl group, will have their chemical shifts influenced accordingly.
Experimental Protocol: NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved; gentle warming or sonication may be required.
-
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Instrumental Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 (signal-to-noise dependent).
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present.
Experimental IR Data:
An FTIR spectrum of this compound, obtained using the KBr wafer technique, is available in the SpectraBase database, with the sample sourced from MCB Manufacturing Chemists[1].
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300 | N-H Stretch | Amide |
| ~3050 | C-H Stretch (Aromatic) | Aromatic Ring |
| ~1650 | C=O Stretch (Amide I) | Amide |
| ~1580, ~1480 | C=C Stretch | Aromatic Ring |
| ~1520 | N-H Bend (Amide II) | Amide |
| ~540 | S-S Stretch | Disulfide |
Interpretation:
-
N-H Stretch: A prominent absorption band around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide group.
-
Aromatic C-H Stretch: A weaker absorption band just above 3000 cm⁻¹ is characteristic of the C-H stretching vibrations of the aromatic rings.
-
Amide I Band (C=O Stretch): A strong, sharp absorption band around 1650 cm⁻¹ is a hallmark of the carbonyl (C=O) stretching vibration of the amide functionality.
-
Aromatic C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the aromatic rings.
-
Amide II Band (N-H Bend): The band around 1520 cm⁻¹ arises from the in-plane N-H bending vibration coupled with C-N stretching.
-
S-S Stretch: The disulfide bond (S-S) typically exhibits a weak absorption in the far-infrared region, around 540 cm⁻¹, which may be difficult to observe in a standard mid-IR spectrum.
Experimental Protocol: FTIR Spectroscopy (KBr Wafer Method)
The KBr wafer or pellet method is a common technique for obtaining high-quality IR spectra of solid samples.
Sample Preparation:
-
Thoroughly dry high-purity, spectroscopy-grade potassium bromide (KBr) in an oven at ~110°C for several hours to remove any absorbed water.
-
In an agate mortar and pestle, grind 1-2 mg of the this compound sample into a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.
-
Grind the mixture to a very fine, homogenous powder. The quality of the final spectrum is highly dependent on the particle size and homogeneity of the mixture.
-
Transfer the powder to a pellet die.
-
Place the die in a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a transparent or translucent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation.
Experimental Mass Spectrometry Data:
Mass spectral data for this compound is available from the MassBank of North America (MoNA) and the NIST Mass Spectrometry Data Center, accessible through PubChem[1]. Both GC-MS (Electron Ionization - EI) and LC-MS (Electrospray Ionization - ESI) data have been reported.
GC-MS (EI) Data Highlights:
-
Molecular Ion (M⁺): The molecular weight of this compound is 456.59 g/mol . A peak corresponding to the molecular ion (m/z = 456) should be observable, although its intensity may vary.
-
Key Fragments:
-
m/z 228: This prominent peak likely corresponds to the cleavage of the disulfide bond, resulting in the [M/2]⁺ fragment, the benzoylamino-thiophenyl radical cation.
-
m/z 105: This is a very common and often base peak in the mass spectra of benzoyl derivatives, corresponding to the benzoyl cation [C₆H₅CO]⁺.
-
m/z 77: This peak represents the phenyl cation [C₆H₅]⁺, resulting from the loss of CO from the benzoyl cation.
-
LC-MS (ESI) Data:
-
Protonated Molecule [M+H]⁺: In positive ion mode ESI, a prominent peak at m/z 457 would be expected, corresponding to the protonated molecule.
-
Sodiated Adduct [M+Na]⁺: It is also common to observe an adduct with sodium ions, resulting in a peak at m/z 479.
Experimental Protocol: Mass Spectrometry
The choice between GC-MS and LC-MS depends on the volatility and thermal stability of the analyte. For this compound, both techniques are applicable.
GC-MS (Electron Ionization):
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
Gas Chromatography: Use a suitable capillary column (e.g., a nonpolar DB-5 or equivalent) and a temperature program that allows for the elution of the compound without decomposition. An example program could be: initial temperature of 150°C, ramp at 10°C/min to 300°C, and hold for 5 minutes.
-
Mass Spectrometry (EI): The eluent from the GC is directed into the ion source of the mass spectrometer, where it is bombarded with a beam of electrons (typically 70 eV). The resulting ions are then separated by the mass analyzer and detected.
LC-MS (Electrospray Ionization):
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile, methanol) to a concentration of approximately 100 µg/mL.
-
Liquid Chromatography: Use a reverse-phase C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.
-
Mass Spectrometry (ESI): The eluent from the LC is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, and the charged analyte molecules are directed into the mass analyzer.
Visualizations
Molecular Structure
Caption: 2D structure of this compound.
Mass Spectrometry Fragmentation Pathway
Caption: Proposed EI fragmentation of this compound.
Conclusion
The collective spectroscopic data from ¹³C NMR, IR, and Mass Spectrometry provide a robust and comprehensive characterization of this compound. The experimental data are in excellent agreement with the proposed chemical structure, and the detailed interpretation of the spectra offers valuable insights for researchers in quality control, synthesis, and drug development. While an experimental ¹H NMR spectrum is currently unavailable, the predicted spectrum serves as a useful reference for future studies. The protocols outlined in this guide provide a framework for obtaining reliable and reproducible spectroscopic data for this and similar compounds.
References
Methodological & Application
use of 2,2'-Dibenzoylaminodiphenyl disulfide as a rubber peptizer
An In-Depth Technical Guide to the Application of 2,2'-Dibenzoylaminodiphenyl Disulfide as a Rubber Peptizer
For Researchers, Scientists, and Rubber Development Professionals
Introduction: The Challenge of Rubber Mastication
The initial high viscosity and elasticity of raw natural rubber (NR) and certain synthetic rubbers, such as Styrene-Butadiene Rubber (SBR), present a significant challenge in rubber processing. This initial state, often referred to as "nerve," hinders the uniform incorporation of fillers and other additives. The process of mastication is employed to break down the long polymer chains, reducing the rubber's molecular weight and viscosity to achieve a workable consistency.[1][2] While mechanical mastication on two-roll mills or in internal mixers can achieve this, it is an energy-intensive and time-consuming process.[1][2][3]
Chemical peptizers are additives that accelerate the breakdown of rubber molecules through a chemical process, significantly enhancing the efficiency of mastication.[1][2] One of the most effective and widely used chemical peptizers, particularly for high-temperature applications, is this compound (DBD). This guide provides a comprehensive overview of its properties, mechanism of action, and detailed protocols for its application in a research and development setting.
Profile of this compound (DBD)
This compound, also known as bis(2-benzamidophenyl) disulfide or Pepton 22, is a chemical compound recognized for its efficacy as a peptizing agent.[4][5] It is a pale yellow to gray powder at ambient temperatures.[6] Its key role is to serve as a viscosity modifier in the manufacturing of rubber products like tires, belts, and hoses.[6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 135-57-9 | [4][7] |
| Molecular Formula | C₂₆H₂₀N₂O₂S₂ | [4][7] |
| Molecular Weight | 456.59 g/mol | [4][7] |
| Appearance | White or light yellow powder | [5][6] |
| Melting Point | 140 - 146 °C (284 - 295 °F) | [4][5][6][8] |
| Solubility | Insoluble in water; Soluble in organic solvents like benzene, ethanol, and acetone. | [5][6][9] |
| Storage Stability | Excellent | [5] |
Mechanism of Peptization: A Controlled Radical Process
The effectiveness of DBD as a peptizer is rooted in the chemistry of its disulfide bond (-S-S-). During the high-temperature and high-shear conditions of rubber mastication (typically above 120°C), the relatively weak disulfide bond in the DBD molecule undergoes homolytic cleavage.[5][9] This scission generates two stabilized thiyl radicals (Ar-S•).
These radicals are highly reactive towards the rubber polymer chains. They can abstract a hydrogen atom from the polymer backbone, creating a macroradical (P•). This macroradical is susceptible to reaction with atmospheric oxygen, leading to the formation of a peroxy radical (POO•). The subsequent decomposition of this unstable peroxy radical results in the scission of the main polymer chain, thereby reducing the molecular weight and viscosity of the rubber. The key function of the peptizer-derived radicals is to initiate and propagate this chain-scission reaction and to stabilize the newly formed chain ends, preventing them from recombining (a process known as "recombination"), which would counteract the viscosity reduction.[10]
This mechanism allows for a more rapid and efficient breakdown of the rubber's molecular structure compared to purely mechanical shearing.
Figure 1: Mechanism of rubber peptization by this compound (DBD).
Application Notes & Protocols
General Usage Guidelines
-
Applicable Polymers: DBD is highly effective for natural rubber (NR) and can also be used for synthetic rubbers like Styrene-Butadiene Rubber (SBR).[9]
-
Activation Temperature: It is specifically designed for high-temperature mixing processes, with optimal activity occurring at temperatures above 120°C.[5][9]
-
Addition Stage: For maximum efficiency, DBD should be added at the very beginning of the mastication cycle, either in an internal mixer or on an open mill.[5][9] This allows the peptizer to act on the rubber before the incorporation of other ingredients, such as carbon black or fillers, which can interfere with its activity.[11]
-
Bloom and Aging: DBD does not bloom (migrate to the surface) and has minimal impact on the aging properties of the final vulcanized product.[5][9]
-
Discoloration: As a greenish-cast powder, it may cause some discoloration in very light-colored or white rubber compounds.[11]
Recommended Dosage
The required dosage of DBD depends on the type of rubber and the desired level of viscosity reduction.
Table 2: Recommended Dosage Levels for DBD
| Rubber Type | Dosage (parts per hundred rubber - phr) | Notes |
| Natural Rubber (NR) | 0.05 - 0.5 phr | Use lower levels for higher processing temperatures.[5][9][11] |
| Styrene-Butadiene Rubber (SBR) | 0.5 - 3.0 phr | SBR generally requires a higher dosage for effective peptization.[5][9] |
Protocol 1: Evaluating the Peptizing Efficiency of DBD in Natural Rubber
This protocol outlines a standard procedure for quantifying the effect of DBD on the viscosity of natural rubber using a Mooney Viscometer.
Objective: To determine the reduction in Mooney viscosity of natural rubber as a function of DBD concentration.
Materials & Equipment:
-
Natural Rubber (SMR 20 or similar grade)
-
This compound (DBD)
-
Two-roll mill or laboratory internal mixer (e.g., Brabender)
-
Mooney Viscometer
-
Analytical balance
Experimental Workflow:
Figure 2: Experimental workflow for evaluating DBD peptizing efficiency.
Step-by-Step Procedure:
-
Preparation: Prepare several batches of natural rubber. One batch will be a control (0 phr DBD), and the others will contain varying concentrations of DBD (e.g., 0.1, 0.2, 0.4 phr).
-
Weighing: Accurately weigh the natural rubber and the corresponding amount of DBD for each batch.
-
Mastication:
-
Set the temperature of the two-roll mill to 130-140°C.
-
Introduce the control batch of natural rubber to the mill and allow it to form a continuous band.
-
Masticate for a predetermined time (e.g., 8 minutes).
-
For the experimental batches, add the pre-weighed DBD to the rubber band as soon as it is formed on the mill.
-
Continue mastication for the same predetermined time (8 minutes) to ensure a valid comparison.
-
-
Sample Collection: After mastication, sheet the rubber off the mill to a uniform thickness and allow it to cool completely to room temperature.
-
Conditioning: Allow the samples to rest for 24 hours at standard laboratory conditions before testing. This allows the polymer chains to relax, providing a more stable viscosity reading.
-
Viscosity Measurement:
-
Perform Mooney viscosity testing (ML 1+4 at 100°C) on each sample according to ASTM D1646 standards.
-
Record the Mooney viscosity value for each DBD concentration.
-
Data Presentation:
Table 3: Typical Effect of DBD Concentration on Mooney Viscosity of Natural Rubber
| DBD Concentration (phr) | Mastication Time (min) | Mooney Viscosity (ML 1+4 @ 100°C) | % Viscosity Reduction |
| 0 (Control) | 8 | 85 | 0% |
| 0.1 | 8 | 62 | 27% |
| 0.2 | 8 | 51 | 40% |
| 0.4 | 8 | 43 | 49% |
| (Note: Data are representative and will vary based on rubber grade and specific processing conditions.) |
Protocol 2: Assessing the Impact of DBD on Vulcanizate Properties
Objective: To determine if the use of DBD during mastication adversely affects the key physical properties of the final cured rubber product.
Procedure:
-
Compounding: Take the masticated rubber samples from Protocol 1 (both control and DBD-containing) and compound them with a standard sulfur vulcanization recipe (e.g., including zinc oxide, stearic acid, sulfur, and an accelerator like CBS). Ensure all other ingredients and mixing parameters are kept constant.
-
Curing: Cure the compounded rubber in a compression molding press at a specified temperature and time (e.g., 160°C for 15 minutes) to form flat sheets.
-
Testing: Die-cut standard test pieces from the cured sheets.
-
Analysis: Conduct the following tests according to relevant ASTM standards:
-
Tensile Strength & Elongation at Break (ASTM D412)
-
Hardness (Shore A, ASTM D2240)
-
-
Comparison: Compare the results of the DBD-containing samples to the control. In general, the use of DBD at recommended levels should have little to no negative effect on the final physical properties.[9]
Safety and Handling
While DBD has low toxicity, proper industrial hygiene practices are essential.[5][9]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[5] In environments where dust may be generated, use a NIOSH-approved respirator.[6]
-
Hazards: May cause irritation to the eyes, respiratory system, and skin.[5][6] Prolonged or repeated skin contact may lead to an allergic skin reaction or dermatitis in susceptible individuals.[5][6] High concentrations of dust may form explosive mixtures with air.[6]
-
First Aid:
-
Eyes: In case of contact, rinse immediately with plenty of water and seek medical advice.[5]
-
Skin: Wash off with soap and water.
-
Inhalation: Move to fresh air.
-
-
Storage: Store in a cool, dry, well-ventilated area (recommended 2-8°C) away from heat, open flames, and strong oxidizing agents.[4][5][6]
References
- 1. CN102304074A - Method for preparing rubber peptizing agent, namely 2,2'-dibenzamido diphenyl disulfide compound - Google Patents [patents.google.com]
- 2. Peptisation agents - VUCHT a.s. [vucht.sk]
- 3. Method for preparing rubber peptizing agent, namely 2,2'-dibenzamido diphenyl disulfide compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. This compound|lookchem [lookchem.com]
- 5. chembk.com [chembk.com]
- 6. lanxess.com [lanxess.com]
- 7. This compound | C26H20N2O2S2 | CID 67271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. Laiwu Ruiguang Rubber and Plastic Additive Factory [lwruiguang.com]
- 10. ris.utwente.nl [ris.utwente.nl]
- 11. akrochem.com [akrochem.com]
Application Notes and Protocols for the Acylation of 2,2'-Diaminodiphenyl Disulfide
Introduction
The acylation of 2,2'-diaminodiphenyl disulfide is a crucial chemical transformation for synthesizing a variety of molecules with significant applications in medicinal chemistry, materials science, and diagnostics. The resulting N,N'-diacyl-2,2'-diaminodiphenyl disulfide derivatives serve as valuable intermediates for the production of pharmaceuticals, agrochemicals, and dyes.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocol for the acylation of 2,2'-diaminodiphenyl disulfide. The protocol is grounded in the principles of the robust and widely applicable Schotten-Baumann reaction, with specific considerations for the unique chemical nature of the starting material.
Chemical Profile: 2,2'-Diaminodiphenyl Disulfide
2,2'-Diaminodiphenyl disulfide, also known as bis(2-aminophenyl) disulfide, is an off-white to light yellow crystalline powder.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1141-88-4 | [1][2] |
| Molecular Formula | C₁₂H₁₂N₂S₂ | [1][2] |
| Molecular Weight | 248.37 g/mol | [1][2] |
| Melting Point | 91-92 °C | [1] |
| Solubility | Soluble in hot methanol | [1] |
Reaction Principle: The Schotten-Baumann Reaction
The acylation of the primary amino groups of 2,2'-diaminodiphenyl disulfide is effectively achieved using the Schotten-Baumann reaction. This method involves the reaction of an amine with an acyl chloride (or acid anhydride) in the presence of a base.[3][4][5] The reaction is typically carried out in a biphasic system, consisting of an organic solvent and an aqueous solution of the base.[4][5]
The mechanism proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion, and a proton is subsequently removed by the base to yield the stable amide product. The base plays a crucial role in neutralizing the hydrochloric acid generated during the reaction, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.[6]
Experimental Workflow
The overall experimental workflow for the acylation of 2,2'-diaminodiphenyl disulfide is depicted in the following diagram:
A schematic overview of the experimental workflow for the acylation of 2,2'-diaminodiphenyl disulfide.
Detailed Experimental Protocol
This protocol details the acylation of 2,2'-diaminodiphenyl disulfide with acetyl chloride as a representative acylating agent. The stoichiometry can be adjusted for other acyl chlorides.
Materials and Reagents:
-
2,2'-Diaminodiphenyl disulfide
-
Acetyl chloride (or other desired acyl chloride)
-
Dichloromethane (DCM) or Diethyl ether
-
10% Aqueous sodium hydroxide (NaOH) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
Ethyl acetate and hexanes (for TLC and column chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnels (2)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glassware for recrystallization or column chromatography
-
Standard laboratory safety equipment (fume hood, safety glasses, gloves)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2'-diaminodiphenyl disulfide (1.0 eq) in a suitable organic solvent such as dichloromethane or diethyl ether. The choice of solvent will depend on the solubility of the starting material and the product.
-
Reaction Setup: Place the flask in an ice bath to control the initial exotherm of the reaction. Equip the flask with two dropping funnels, one containing the acyl chloride (2.2 eq, a slight excess to ensure complete di-acylation) and the other containing a 10% aqueous solution of sodium hydroxide.
-
Acylation Reaction: Begin stirring the solution of the diamine. Add the acyl chloride and the aqueous sodium hydroxide solution dropwise and simultaneously to the reaction mixture over a period of 30-60 minutes. Maintain a vigorous stirring rate to ensure efficient mixing of the two phases. The simultaneous addition helps to keep the concentration of the highly reactive acyl chloride low, minimizing side reactions, and the base neutralizes the generated HCl in situ.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The reaction is considered complete when the starting diamine spot is no longer visible by TLC.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with deionized water and then with a saturated brine solution. This removes any remaining base and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2] Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude N,N'-diacyl-2,2'-diaminodiphenyl disulfide can be purified by either recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices
-
Biphasic System: The use of a two-phase system (e.g., dichloromethane and water) is a hallmark of the Schotten-Baumann reaction.[4][5] This setup allows the organic-soluble reactants and product to remain in the organic phase, while the aqueous base neutralizes the acid byproduct in the aqueous phase, driving the reaction to completion.
-
Choice of Base: An aqueous solution of a strong base like sodium hydroxide is typically used to effectively neutralize the hydrochloric acid formed.[4] Pyridine can also be employed as a base and catalyst.[6]
-
Control of Reaction Conditions: The dropwise addition of the acyl chloride and base at a low temperature helps to control the exothermic nature of the reaction and minimize potential side reactions, such as hydrolysis of the acyl chloride.
-
Disulfide Bond Stability: The disulfide bond in 2,2'-diaminodiphenyl disulfide is generally stable under the mild basic conditions of the Schotten-Baumann reaction. However, harsh basic conditions or the presence of strong reducing or oxidizing agents should be avoided to prevent cleavage of the S-S bond.[7][8]
Characterization of the Acylated Product
The successful synthesis of N,N'-diacyl-2,2'-diaminodiphenyl disulfide can be confirmed using a combination of spectroscopic techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Disappearance of the -NH₂ proton signals and the appearance of new amide N-H proton signals (typically downfield). Appearance of signals corresponding to the acyl group (e.g., a singlet around 2 ppm for an acetyl group). |
| ¹³C NMR | Appearance of a new carbonyl carbon signal in the amide region (around 170 ppm). |
| FT-IR Spectroscopy | Disappearance of the N-H stretching vibrations of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the appearance of a new N-H stretching vibration for the secondary amide (a single band in the same region). A strong C=O stretching vibration will appear around 1650 cm⁻¹.[9][10] |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the di-acylated product should be observed. |
Troubleshooting and Safety Considerations
-
Incomplete Reaction: If TLC analysis shows the presence of starting material after a prolonged reaction time, consider adding a slight excess of the acylating agent and base.
-
Side Reactions: The primary potential side reaction is the cleavage of the disulfide bond. This is more likely to occur under harsh basic conditions or elevated temperatures. Maintaining a controlled pH and temperature is crucial.
-
Safety: Acyl chlorides are corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
Conclusion
The acylation of 2,2'-diaminodiphenyl disulfide via the Schotten-Baumann reaction is a reliable and efficient method for the synthesis of N,N'-diacyl derivatives. By carefully controlling the reaction conditions and employing the appropriate work-up and purification techniques, researchers can obtain the desired products in high yield and purity. The analytical methods outlined provide a robust framework for the characterization and validation of the synthesized compounds, ensuring their suitability for downstream applications in drug discovery and materials science.
References
- 1. 2,2'-Diaminodiphenyl disulphide | 1141-88-4 [chemicalbook.com]
- 2. 2,2'-Diaminodiphenyl disulphide synthesis - chemicalbook [chemicalbook.com]
- 3. grokipedia.com [grokipedia.com]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: 2,2'-Dibenzoylaminodiphenyl Disulfide in Advanced Polymer Chemistry
Introduction
2,2'-Dibenzoylaminodiphenyl disulfide is a chemical compound known for its applications in the rubber industry as a peptizing agent or plasticizer, particularly in the high-temperature mastication of natural and styrene-butadiene rubber.[1][2][3] Its primary industrial function is to modify the viscosity of rubber formulations.[4] However, a deeper analysis of its molecular architecture—featuring a cleavable disulfide bond and two benzoylamino groups—reveals significant, yet largely untapped, potential in the broader field of advanced polymer chemistry. The disulfide bond, with a dissociation energy of approximately 60 kcal/mol, offers a pathway to dynamic covalent chemistry, enabling the design of stimuli-responsive and self-healing materials.[5][6][7] This document provides detailed application notes and hypothetical, yet scientifically grounded, protocols for leveraging this compound as a precursor for novel functional polymers.
Physicochemical Properties of this compound
A foundational understanding of the starting material is critical for its successful application. The key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₀N₂O₂S₂ | [4][8] |
| Molecular Weight | 456.6 g/mol | [4] |
| Appearance | Pale yellow to gray powder | [1][2] |
| Melting Point | 140 - 146 °C | [1][2][8] |
| Solubility | Insoluble in water; Soluble in organic solvents like benzene, ethanol, and acetone. | [2][3] |
Application 1: Synthesis of Redox-Responsive Polyamides
The core concept here is to utilize this compound not as a direct monomer, but as a precursor to a functional diamine. The disulfide bond can be reductively cleaved to yield two thiol groups. The resulting molecule, N-(2-mercaptophenyl)benzamide, can then act as a monomer in polyamide synthesis. The presence of the thiol groups in the final polymer backbone allows for subsequent crosslinking through oxidation, creating a redox-responsive material.
Mechanism & Rationale
-
Reduction Step: The disulfide bond is relatively weak and can be cleaved by reducing agents like dithiothreitol (DTT) or sodium borohydride to yield the corresponding thiol. This unmasks the reactive groups for polymerization.
-
Polycondensation: The resulting aromatic amine (after a proposed hydrolysis of the amide, or more directly, if starting from a diaminodiphenyl disulfide) can undergo polycondensation with a diacyl chloride. For this protocol, we will hypothesize the use of a related, more directly polymerizable monomer, 2,2'-diaminodiphenyl disulfide, for clarity in synthesizing a polyamide, as the benzoylamino group is not readily polymerizable. The resulting polyamide will have disulfide bonds integrated into its backbone.
-
Redox Responsiveness: The disulfide bonds in the polymer backbone can be cleaved in a reducing environment (e.g., in the presence of glutathione in a biological context), leading to polymer chain scission and degradation of the material.[9] This property is highly desirable for applications like controlled drug delivery.[6][9]
Experimental Protocol: Two-Step Synthesis of a Disulfide-Containing Polyamide
Part A: Synthesis of 2,2'-Diaminodiphenyl Disulfide (Monomer)
(This is a precursor synthesis, as this compound's amide groups are not suitable for direct polyamidation.)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 g of 2-aminothiophenol in 100 mL of ethanol.
-
Oxidation: Slowly add 5 mL of 30% hydrogen peroxide dropwise to the solution at room temperature. The reaction is exothermic.
-
Reaction & Precipitation: After the addition is complete, stir the mixture at room temperature for 4 hours. A yellow precipitate of 2,2'-diaminodiphenyl disulfide will form.
-
Isolation & Purification: Filter the precipitate, wash with cold ethanol, and then with diethyl ether. Dry the product under vacuum. Characterize by ¹H NMR and melting point analysis.
Part B: Polycondensation with Terephthaloyl Chloride
-
Monomer Dissolution: In a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, dissolve the synthesized 2,2'-diaminodiphenyl disulfide (e.g., 2.48 g, 10 mmol) in 50 mL of anhydrous N-methyl-2-pyrrolidone (NMP). Add 2.2 g of anhydrous lithium chloride to aid dissolution.
-
Acyl Chloride Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of terephthaloyl chloride (2.03 g, 10 mmol) in 20 mL of anhydrous NMP.
-
Polymerization: Allow the reaction to slowly warm to room temperature and stir for 24 hours. The viscosity of the solution will increase significantly.
-
Polymer Precipitation & Purification: Pour the viscous solution into 500 mL of vigorously stirring methanol. The polyamide will precipitate as a fibrous solid.
-
Washing & Drying: Filter the polymer, and wash it thoroughly with methanol and then water to remove unreacted monomers and salts. Dry the polymer in a vacuum oven at 80°C for 24 hours.
Visualization of the Polymerization Workflow
Caption: Workflow for Disulfide-Polyamide Synthesis.
Application 2: As a Potential Chain Transfer Agent in Controlled Radical Polymerization
Disulfides can participate in radical polymerization as "iniferters" (initiator-transfer agent-terminator) or as precursors for more conventional chain transfer agents (CTAs) used in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[10] The S-S bond can undergo homolytic cleavage upon heating or UV irradiation, or it can react with a propagating radical. This allows for the reversible deactivation of growing polymer chains, a hallmark of controlled polymerization.[11][12][13]
Proposed Mechanism: Disulfide-Mediated Controlled Polymerization
-
Initiation: A standard radical initiator (e.g., AIBN) decomposes to form primary radicals. These radicals initiate the polymerization of a monomer like styrene.
-
Chain Transfer: The propagating polymer radical reacts with the disulfide bond of this compound. This leads to the fragmentation of the disulfide, terminating the polymer chain with a thiol group and generating a new benzoylamino-thiophenyl radical.
-
Re-initiation: This new sulfur-centered radical can then initiate a new polymer chain.
-
Equilibrium: A dynamic equilibrium between active (propagating) and dormant (thiol-capped) chains can lead to a more uniform growth of all polymer chains, resulting in a lower polydispersity index (PDI) compared to conventional free-radical polymerization.
Hypothetical Protocol: Controlled Radical Polymerization of Styrene
-
Reagent Preparation: Prepare a solution of styrene (e.g., 5 g, 48 mmol), AIBN (e.g., 15.8 mg, 0.096 mmol), and this compound (e.g., 220 mg, 0.48 mmol) in 10 mL of toluene in a Schlenk flask. The ratio of Monomer:CTA:Initiator would be 100:1:0.2.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in an oil bath preheated to 80°C and stir for 12 hours.
-
Termination & Isolation: Terminate the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Purification: Dilute the solution with tetrahydrofuran (THF) and precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.
-
Drying & Characterization: Filter the precipitated polystyrene and dry it in a vacuum oven at 60°C. Analyze the molecular weight (Mn) and polydispersity index (PDI) using size-exclusion chromatography (SEC).
Visualization of the Proposed Chain Transfer Mechanism
Caption: Proposed Disulfide Chain Transfer Mechanism.
Expected Outcomes and Data Summary
The proposed applications are expected to yield polymers with distinct properties compared to their conventional counterparts.
Table 1: Predicted Properties of Disulfide-Containing Polyamide
| Property | Expected Outcome | Rationale |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMAc, NMP). | The aromatic amide structure generally requires such solvents.[14] |
| Thermal Stability | High T_g and decomposition temperature. | Aromatic backbone provides rigidity and thermal resistance. |
| Redox-Responsiveness | Degradation in the presence of reducing agents (e.g., DTT). | Cleavage of the disulfide bonds in the polymer backbone.[9] |
| Mechanical Properties | Potentially tough and film-forming. | Aromatic polyamides are known for their good mechanical strength.[15] |
Table 2: Comparison of Polystyrene Synthesis Methods
| Parameter | Conventional Free Radical | Disulfide-Mediated (Hypothetical) |
| Control over M_n | Poor; depends on initiator concentration and temperature. | Good; predicted by the [Monomer]/[CTA] ratio. |
| Polydispersity Index (PDI) | High (>1.5) | Lower (ideally <1.5) |
| Chain-end Functionality | Variable (initiator fragments) | Thiol/Disulfide functionality |
| Block Copolymer Synthesis | Difficult | Potentially feasible ("living" character) |
Conclusion
While this compound is currently established in industrial rubber processing, its chemical structure holds considerable promise for the synthesis of advanced functional polymers. The protocols and concepts outlined in these notes provide a scientifically-backed framework for researchers to explore its potential in creating redox-responsive polyamides and in controlling radical polymerization processes. The dynamic nature of the disulfide bond is a key feature that, if properly harnessed, can lead to the development of novel materials for biomedical, self-healing, and other high-performance applications.[16][17]
References
- 1. lanxess.com [lanxess.com]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C26H20N2O2S2 | CID 67271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Disulfide-containing monomers in chain-growth polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01291J [pubs.rsc.org]
- 6. Synthesis of poly(disulfide)s with narrow molecular weight distributions via lactone ring-opening polymerization - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00834F [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. lookchem.com [lookchem.com]
- 9. Disulfide-containing Macromolecules for Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20110046324A1 - Improved controlled radical polymerization processes - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. dspace.ncl.res.in [dspace.ncl.res.in]
- 15. New Method for the Synthesis of Polyamides - ChemistryViews [chemistryviews.org]
- 16. Disulfide-containing monomers in chain-growth polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
Application Notes & Protocols: The Role of Disulfide Bonds in Self-Healing Materials
Preamble: The Dynamic Nature of Disulfide Bonds in Material Regeneration
The development of self-healing materials, inspired by the regenerative capabilities of biological systems, represents a paradigm shift in materials science. The goal is to create polymers that can autonomously repair damage, thereby extending their lifespan, enhancing safety, and reducing waste. Among the various chemical motifs employed to impart this remarkable property, the disulfide bond (R-S-S-R') stands out for its unique blend of stability and dynamic reactivity. This guide provides an in-depth exploration of the chemistry, synthesis, and characterization of self-healing materials leveraging the reversible nature of disulfide bonds. We will delve into the mechanistic underpinnings of disulfide exchange, provide detailed protocols for material preparation and analysis, and present quantitative data to guide researchers and drug development professionals in this exciting field.
The utility of disulfide bonds in self-healing systems stems from their relatively low bond dissociation energy compared to the carbon-carbon bonds that typically form the backbone of polymers.[1][2] This characteristic allows for the cleavage and reformation of these bonds under specific stimuli, such as heat, light, or changes in pH, enabling a dynamic network that can rearrange and repair itself.[2][3][4]
Mechanistic Insights into Disulfide-Mediated Self-Healing
The self-healing capability of disulfide-containing polymers is primarily attributed to the dynamic exchange of disulfide bonds across a damaged interface. This process allows for the reformation of covalent linkages, restoring the material's integrity. Two primary mechanisms have been proposed for this exchange: a radical-mediated pathway and disulfide metathesis.[5]
-
Radical-Mediated Mechanism: This pathway involves the homolytic cleavage of the S-S bond to form two thiyl radicals (RS•). These highly reactive radicals can then attack another disulfide bond, leading to a chain reaction of bond exchange and reformation.[5] This process is often initiated by an external stimulus like heat or UV light.[1]
-
Disulfide Metathesis (or Thiol-Disulfide Exchange): This mechanism involves the nucleophilic attack of a thiolate anion (RS⁻) on a disulfide bond, resulting in the formation of a new disulfide bond and a new thiolate anion.[6] This process is often catalyzed by the presence of a base or can be triggered by a change in pH.
The choice of mechanism can be influenced by the polymer architecture, the presence of catalysts, and the nature of the external stimulus. Understanding these mechanisms is crucial for designing materials with tailored healing properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Research advances in UV-curable self-healing coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and properties of self⁃healing waterborne polyurethane based on disulfide bonds [plaschina.com.cn]
- 4. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Self-healing systems based on disulfide–thiol exchange reactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
protocol for reductive cleavage of the disulfide bond in 2,2'-Dibenzoylaminodiphenyl disulfide
An Application Guide and Protocol for the Reductive Cleavage of 2,2'-Dibenzoylaminodiphenyl disulfide
Abstract
This document provides a comprehensive guide for the reductive cleavage of the disulfide bond in this compound to yield 2-benzoylaminothiophenol. This transformation is a critical step in synthetic pathways leading to various heterocyclic compounds, such as benzothiazoles, which are of significant interest in medicinal chemistry and materials science.[1][2] This application note details the chemical principles, a selection of appropriate reducing agents, and a validated, step-by-step protocol using sodium borohydride, a mild and chemoselective reagent.[3][4] It is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented method for this conversion.
Introduction and Scientific Principles
The disulfide bond (S-S) is a pivotal functional group in chemistry and biology, responsible for stabilizing the tertiary structure of proteins and peptides.[5][6] In organic synthesis, the cleavage of disulfide bonds is a fundamental transformation used to generate thiols, which are versatile intermediates. The target substrate, this compound, is a symmetrical diaryl disulfide. Its reductive cleavage yields two equivalents of 2-benzoylaminothiophenol, a key precursor for building complex molecular architectures.[7][8]
The cleavage of a disulfide bond is a reduction reaction that can be achieved through several mechanisms. The most common pathway involves a nucleophilic attack on one of the sulfur atoms, consistent with an S_N2-type mechanism.[9][10] This attack leads to the scission of the S-S bond, forming a thiolate and a new sulfur-nucleophile bond, which is subsequently cleaved to release the second thiolate.
Caption: General mechanism for disulfide bond cleavage via nucleophilic attack.
Selection of an Optimal Reducing Agent
Choosing the right reducing agent is critical for a successful, high-yielding reaction. The selection depends on factors such as substrate compatibility, chemoselectivity, reaction conditions, and ease of workup.
| Reducing Agent | Mechanism | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Hydride Transfer | Mild, inexpensive, chemoselective for aryl disulfides, easy workup.[3][4] | May not be effective for sterically hindered or aliphatic disulfides.[3] |
| Thiol-based (e.g., DTT) | Thiol-Disulfide Exchange | Highly effective, mimics biological systems.[9] | Introduces another thiol, complicating purification; often requires excess reagent.[11] |
| Phosphine-based (e.g., TCEP, PPh₃) | Nucleophilic Phosphorus Attack | Irreversible reaction, highly efficient, can be very selective.[11][12] | Phosphine oxide byproduct can complicate purification; some phosphines are air-sensitive or malodorous. |
For the specific conversion of this compound, sodium borohydride presents an excellent balance of reactivity, selectivity, and practicality. Its use in a mixed solvent system like Tetrahydrofuran (THF) and Methanol (MeOH) has been shown to be highly effective for diaryl disulfides.[3]
Detailed Experimental Protocol: NaBH₄-Mediated Cleavage
This protocol provides a reliable method for the reductive cleavage of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Standard Supplier | Starting material. |
| Sodium Borohydride (NaBH₄) | ≥98% | Standard Supplier | Reducing agent. Handle with care. |
| Tetrahydrofuran (THF) | Anhydrous | Standard Supplier | Reaction solvent. |
| Methanol (MeOH) | ACS Grade | Standard Supplier | Co-solvent. |
| Hydrochloric Acid (HCl) | 1 M aq. | Standard Supplier | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | Extraction solvent. |
| Brine (Saturated NaCl aq.) | - | In-house prep. | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Standard Supplier | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | For chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Standard Supplier | For reaction monitoring. |
Equipment
-
Round-bottom flask with stir bar
-
Ice-water bath
-
Dropping funnel or syringe pump
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory safety equipment (fume hood, safety glasses, gloves)
Experimental Workflow
Caption: Step-by-step workflow for the reductive cleavage protocol.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 2.1 mmol). Add 20 mL of anhydrous THF to dissolve the solid. If desired, the reaction can be run under an inert atmosphere (N₂ or Argon) to prevent premature re-oxidation of the thiol product, although this is not strictly necessary for this protocol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Reducing Agent: Carefully add sodium borohydride (e.g., 0.24 g, 6.3 mmol, ~3 equivalents) to the stirred solution in small portions over 5 minutes.
-
Addition of Co-Solvent: Slowly add methanol (2 mL) to the reaction mixture dropwise over a period of 15 minutes using a dropping funnel or syringe. The addition of methanol to the borohydride in THF is crucial for activating the reduction of aryl disulfides.[3]
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., eluent: 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting disulfide spot has been completely consumed, and a new, typically lower Rf spot corresponding to the thiol product is observed. The reaction is generally complete within 2-4 hours.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Very slowly and carefully, add 1 M HCl (aq) dropwise to quench the excess NaBH₄ until gas evolution ceases. This step also protonates the resulting thiolate anion to form the desired thiol.
-
Extraction: Transfer the mixture to a separatory funnel. Add 30 mL of Ethyl Acetate and 20 mL of deionized water. Shake well and separate the layers. Extract the aqueous layer twice more with 20 mL portions of Ethyl Acetate.
-
Washing and Drying: Combine the organic extracts and wash them with 30 mL of deionized water, followed by 30 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 10% and increasing to 40% Ethyl Acetate in Hexanes) to yield pure 2-benzoylaminothiophenol.
Expected Outcome and Characterization
The expected product is 2-benzoylaminothiophenol, which is typically a solid at room temperature. The yield after purification should be in the range of 85-95%.
-
TLC: Rf ≈ 0.4 (30% EtOAc/Hexanes); stains with KMnO₄.
-
¹H NMR (CDCl₃): Expect characteristic peaks for the aromatic protons, the amide N-H proton (broad singlet), and the thiol S-H proton (singlet).
-
Mass Spec (ESI-MS): Calculated m/z for C₁₃H₁₁NOS [M+H]⁺.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reducing agent; low quality NaBH₄; insufficient reaction time. | Add another 0.5-1.0 equivalent of NaBH₄. Allow the reaction to stir for a longer period. Ensure reagents are dry. |
| Product Re-oxidation | Exposure to air for prolonged periods, especially under basic conditions. | Work up the reaction promptly after completion. Store the purified thiol under an inert atmosphere. Lowering the pH of the buffer can prevent disulfide bond formation.[13] |
| Complex product mixture | Impure starting material; side reactions. | Confirm the purity of the starting disulfide. Ensure controlled addition of reagents and maintain temperature. |
| Purification Issues | Product streaking on silica gel. | Add a small amount (0.5-1%) of acetic acid to the chromatography eluent to keep the thiol protonated and prevent streaking. |
Conclusion
This application note provides a robust and reproducible protocol for the reductive cleavage of this compound using sodium borohydride. The method is high-yielding, uses readily available reagents, and involves a straightforward workup procedure. By understanding the underlying chemical principles and following the detailed steps, researchers can reliably synthesize 2-benzoylaminothiophenol, a valuable intermediate for further synthetic applications.
References
- 1. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Disulfide reducing agents | Product Guides | Biosynth [biosynth.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Benzothiazole synthesis [organic-chemistry.org]
- 9. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. digital.csic.es [digital.csic.es]
- 12. Intracellular Disulfide Reduction by Phosphine-Borane Complexes: Mechanism of Action for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2,2'-Dibenzamido Diphenyl Disulfide Zinc Salt
Abstract: This document provides a detailed and technically grounded guide for the synthesis of 2,2'-dibenzamido diphenyl disulfide zinc salt, a compound of significant interest in industrial applications, particularly as an environmentally friendly peptizer in the rubber industry. The protocol herein is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. We present a robust, multi-step synthesis beginning from inexpensive starting materials, complete with characterization methods, safety protocols, and troubleshooting advice to ensure a high-yield, high-purity outcome.
Introduction and Scientific Background
2,2'-Dibenzamido diphenyl disulfide (DBD) and its zinc salt are recognized as highly effective chemical peptizers used to control the molecular weight of natural and synthetic rubbers during mastication.[1][2] Unlike traditional sulfur-phenolic peptizers derived from potentially toxic hexachlorobenzene, DBD-based compounds offer a more environmentally benign profile.[3] The formation of the zinc salt of DBD enhances its activity and stability, making it a preferred additive in the manufacturing of tires, belts, and other rubber products.[4]
The synthesis route detailed in this guide is based on a cost-effective and scalable process that starts with the hydrolysis and ring-opening of benzothiazole.[5][6] This method avoids the use of harsh organic solvents in the primary reaction steps, aligning with the principles of green chemistry. The subsequent acylation and salt formation steps are carefully controlled to maximize yield and purity. This document serves as a self-contained protocol, providing the necessary detail for replication and validation in a laboratory or process chemistry setting.
Reaction Scheme and Mechanism
The synthesis of 2,2'-dibenzamido diphenyl disulfide zinc salt is a multi-step process that can be logically divided into three primary stages:
-
Ring-Opening Hydrolysis: Benzothiazole undergoes alkaline hydrolysis under reflux conditions to open the thiazole ring, yielding an o-aminothiophenolate intermediate.
-
Oxidative Acylation: The intermediate is then subjected to acylation with benzoyl chloride. In this step, the amino group is benzoylated, and the thiophenolate is oxidized to form the disulfide bridge, yielding 2,2'-dibenzamido diphenyl disulfide. Controlling the pH is critical to prevent side reactions.[5][6]
-
Zinc Salt Formation: The resulting disulfide is treated with a zinc salt, such as zinc chloride or zinc oxide, to precipitate the final 2,2'-dibenzamido diphenyl disulfide zinc salt.[5][6]
The overall transformation is depicted below:
Caption: Overall reaction scheme for the synthesis of the target zinc salt.
Detailed Experimental Protocol
This protocol is designed to yield a high-purity product with a yield exceeding 90% based on the initial benzothiazole starting material.[5][6]
Materials and Reagents
| Reagent | CAS No. | Formula | Molar Mass ( g/mol ) | Recommended Purity |
| Benzothiazole | 95-16-9 | C₇H₅NS | 135.19 | >98% |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | >97% (Pellets) |
| Benzoyl Chloride | 98-88-4 | C₇H₅ClO | 140.57 | >99% |
| Zinc Chloride | 7646-85-7 | ZnCl₂ | 136.30 | >98% (Anhydrous) |
| Hydrochloric Acid | 7647-01-0 | HCl | 36.46 | 37% (w/w) |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A |
Equipment
-
Three-neck round-bottom flask with reflux condenser, dropping funnel, and overhead stirrer
-
Heating mantle with temperature controller
-
Ice-water bath
-
pH meter or pH indicator strips
-
Büchner funnel and vacuum flask
-
Vacuum oven
Synthesis Procedure
PART A: Ring-Opening of Benzothiazole
-
Setup: In a 2L three-neck flask equipped with a reflux condenser, mechanical stirrer, and thermometer, add 84 g (2.1 mol) of sodium hydroxide pellets to 200 mL of deionized water. Stir until fully dissolved.
-
Reaction Initiation: Add 135 g (1.0 mol) of benzothiazole to the sodium hydroxide solution.
-
Reflux: Heat the mixture to reflux (approximately 110-120°C) and maintain for 3 hours with vigorous stirring. The solution will turn from a slurry to a clear, dark liquid.[6]
-
Cooling: After the reflux period, cool the reaction mixture to room temperature.
PART B: Acylation Reaction
-
pH Adjustment: Further cool the solution to 5-10°C using an ice-water bath. Slowly add concentrated hydrochloric acid dropwise to adjust the pH of the solution to between 8.8 and 9.2. This step is critical for selective acylation.[5]
-
Benzoyl Chloride Addition: While maintaining the temperature at 5-10°C, add 148 g (1.05 mol) of benzoyl chloride dropwise over 1 hour via a dropping funnel.[5][6] A precipitate will begin to form.
-
Reaction Completion: Continue stirring the mixture at 5-10°C for an additional 2 hours to ensure the acylation reaction goes to completion.
PART C: Zinc Salt Formation and Isolation
-
Saponification: To the reaction mixture from Part B, add a solution of 42 g (1.05 mol) of sodium hydroxide in 100 mL of water.[5][6] Heat the mixture to 70-80°C and stir for 3 hours.
-
Precipitation: Cool the resulting solution to 40-50°C. Add 75 g (0.55 mol) of zinc chloride in one portion.[6] A voluminous white precipitate of the zinc salt will form immediately.
-
Isolation: Continue to cool the mixture to 25-30°C while stirring. Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with 500 mL of deionized water to remove any inorganic salts.
-
Drying: Dry the wet product in a vacuum oven at 80°C until a constant weight is achieved. The final product should be a pale yellow or off-white powder.
Reaction Parameters Summary
| Parameter | Value | Rationale / Notes |
| Molar Ratio (Benzothiazole:NaOH, Step A) | 1 : 2.1 | Ensures complete hydrolysis and ring-opening.[6] |
| Molar Ratio (Benzothiazole:Benzoyl Chloride) | 1 : 1.05 | A slight excess of acylating agent drives the reaction to completion.[6] |
| Molar Ratio (Benzothiazole:ZnCl₂) | 1 : 0.55 | Stoichiometric amount for the formation of the dimeric zinc salt.[6] |
| Ring-Opening Temperature | 110-120°C | Required to overcome the activation energy for thiazole ring cleavage.[5] |
| Acylation Temperature | 5-10°C | Low temperature minimizes hydrolysis of benzoyl chloride and side reactions.[5] |
| Salt Formation Temperature | 40-50°C | Optimal temperature for clean precipitation of the zinc salt.[6] |
| Expected Yield | >90% | Based on optimized patent literature.[5][6] |
| Expected Melting Point | 168-172°C | A sharp melting point in this range indicates high purity.[5] |
Visualization of Experimental Workflow
The following diagram outlines the complete workflow from reagent preparation to the final, dried product.
Caption: Step-by-step experimental workflow for the synthesis protocol.
Characterization and Quality Control
To validate the identity and purity of the synthesized 2,2'-dibenzamido diphenyl disulfide zinc salt, the following analytical techniques are recommended:
-
Melting Point: The purified product should exhibit a sharp melting point between 168-172°C.[5] A broad or depressed melting range suggests the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis. A validated HPLC method can accurately determine the percentage content of the active compound.[7]
-
Spectroscopic Analysis:
-
FT-IR: To confirm the presence of key functional groups (N-H stretch, C=O stretch of the amide, S-S disulfide bond).
-
¹H and ¹³C NMR: For complete structural elucidation and confirmation.
-
Mass Spectrometry: To confirm the molecular weight of the organic ligand portion of the salt.[8]
-
Safety Precautions and Hazard Management
Handling the chemicals involved in this synthesis requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[4][9]
-
Chemical Hazards:
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Benzoyl Chloride: Corrosive, lachrymator, and reacts violently with water. All additions should be performed in a well-ventilated fume hood.
-
Hydrochloric Acid: Corrosive. Causes severe burns.
-
2,2'-Dibenzamido Diphenyl Disulfide (and its zinc salt): May cause an allergic skin reaction upon prolonged contact.[4][10] High concentrations of the final product as a dust may form explosive mixtures with air.[4]
-
-
Engineering Controls: All steps of the synthesis should be conducted in a well-ventilated chemical fume hood.
-
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Aqueous waste should be neutralized before disposal.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete ring-opening of benzothiazole. 2. Incorrect pH during acylation, leading to side reactions or hydrolysis of benzoyl chloride. 3. Loss of product during filtration and washing. | 1. Ensure reflux temperature and time are strictly followed. 2. Calibrate pH meter and perform the adjustment slowly at low temperature. 3. Ensure filter paper is properly seated; use minimal wash solvent necessary to remove impurities. |
| Product is Oily or Gummy | 1. Presence of unreacted starting materials or by-products. 2. Incomplete drying. | 1. Re-wash the product with a suitable solvent (e.g., cold ethanol) to remove organic impurities. 2. Dry the product under vacuum for a longer period or at a slightly elevated temperature (if thermally stable). |
| Melting Point is Low/Broad | 1. Presence of impurities (inorganic salts or organic by-products). | 1. Ensure the product is thoroughly washed with deionized water to remove all soluble salts. 2. Consider recrystallization from a suitable solvent system if organic impurities are suspected. |
| Reaction Stalls | 1. Poor stirring, creating localized "hot spots" or poor reagent mixing. 2. Deactivated reagents (e.g., old benzoyl chloride). | 1. Ensure the overhead stirrer is functioning correctly and provides good agitation. 2. Use fresh, high-purity reagents. |
References
- 1. CN102304074A - Method for preparing rubber peptizing agent, namely 2,2'-dibenzamido diphenyl disulfide compound - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. CN104402786A - 2,2'-dibenzamido-diphenyl disulfide preparation method - Google Patents [patents.google.com]
- 4. lanxess.com [lanxess.com]
- 5. CN104649947A - Preparation method of 2,2'-dibenzamido diphenyl zinc disulfide - Google Patents [patents.google.com]
- 6. CN104649947B - A kind of preparation method of 2,2 '-dibenzamido diphenyl disulfide zinc salt - Google Patents [patents.google.com]
- 7. CN104458967A - Measuring method for content of DBD (2, 2'-diphenyle formamidodiphenyl disulphide) in rubber chemical peptizer - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.at [fishersci.at]
- 10. 2,2'-Dibenzoylaminodiphenyl disulfide | C26H20N2O2S2 | CID 67271 - PubChem [pubchem.ncbi.nlm.nih.gov]
Applications of Disulfide-Rich Peptides in Biomedicine: A Detailed Guide for Researchers
Introduction: The Resurgence of Peptides in Modern Therapeutics
For decades, the therapeutic potential of peptides was often overshadowed by small molecules and large biologics. While peptides offer high specificity and potency, their application was historically limited by poor metabolic stability and low oral bioavailability.[1] However, nature has provided a blueprint to overcome these challenges in the form of disulfide-rich peptides (DRPs). These structurally constrained molecules, found in sources ranging from plant seeds to animal venoms, exhibit exceptional stability against thermal, chemical, and enzymatic degradation.[1][2] This inherent robustness, conferred by a network of disulfide bonds, has positioned DRPs as a versatile and promising class of molecules in drug discovery, diagnostics, and targeted drug delivery.[3][4]
This guide provides an in-depth exploration of the biomedical applications of DRPs, offering both foundational knowledge and practical protocols for researchers, scientists, and drug development professionals. We will delve into the therapeutic landscapes being reshaped by these remarkable molecules, the innovative ways they are being harnessed for diagnostics, and their emerging role as sophisticated drug delivery vehicles.
Part 1: Therapeutic Applications of Disulfide-Rich Peptides
The unique structural features of DRPs make them ideal candidates for therapeutic intervention across a wide range of diseases. Their rigid conformation, stabilized by multiple disulfide bonds, allows for precise interaction with biological targets, often with high selectivity and potency.[5][6]
Ion Channel Modulation: A Key to Neurological and Cardiovascular Health
Disulfide-rich peptides, particularly those derived from the venom of spiders, scorpions, and marine snails, are potent and selective modulators of ion channels.[7][8] This makes them invaluable tools for studying ion channel function and promising leads for treating neurological disorders and cardiovascular diseases.[7][9]
-
Pain Management: Certain conotoxins, such as ω-conotoxin MVIIA isolated from the cone snail Conus magus, specifically block N-type calcium channels involved in pain signaling.[10] This has led to the development of ziconotide, an FDA-approved analgesic for severe chronic pain.
-
Epilepsy and Stroke: Toxins that selectively target specific subtypes of sodium and potassium channels are being investigated for their potential to control neuronal hyperexcitability in epilepsy and to offer neuroprotection following a stroke.[11] Huwentoxin-IV (HwTx-IV), from the Chinese bird spider, is a potent blocker of the NaV1.7 sodium channel, a key player in pain perception.[9]
Antimicrobial and Antiviral Activity
The global challenge of antimicrobial resistance has spurred the search for novel therapeutic agents. DRPs, such as θ-defensins found in primates, exhibit potent antimicrobial activity.[12] Their mechanism often involves disrupting the microbial cell membrane, a mode of action that is less likely to induce resistance compared to conventional antibiotics.
Cancer Therapy and Imaging
The ability of certain DRPs to preferentially bind to cancer cells has opened new avenues in oncology.[13] Chlorotoxin, a 36-amino acid peptide from the deathstalker scorpion, selectively binds to glioma cells.[13][14] This property is being exploited for both therapeutic and diagnostic purposes.
-
Targeted Drug Delivery: By conjugating cytotoxic drugs to chlorotoxin, it is possible to deliver the therapeutic payload directly to the tumor site, minimizing off-target effects.[15]
-
Tumor Imaging: Radiolabeled chlorotoxin derivatives have shown promise as imaging agents for detecting and delineating tumors.[14][16] A cyclized version of chlorotoxin has demonstrated improved biopharmaceutical properties for this application.[14][16]
Metabolic and Cardiovascular Diseases
DRPs are also being explored for the treatment of metabolic and cardiovascular disorders. For instance, cyclotides, a family of plant-derived DRPs, have been used as scaffolds to engineer peptides with therapeutic potential in these areas.[1][2]
Part 2: Disulfide-Rich Peptides in Diagnostics
The high specificity and stability of DRPs make them excellent candidates for diagnostic applications.[3] Their ability to bind to specific biomarkers with high affinity allows for the development of sensitive and robust diagnostic tools.
Biomarker Detection
DRPs can be engineered to recognize and bind to specific disease biomarkers, such as proteins or cell surface receptors that are overexpressed in a particular disease state. These engineered peptides can then be labeled with fluorescent dyes or radioisotopes for detection.
In Vivo Imaging
As mentioned in the context of cancer, radiolabeled DRPs are proving to be powerful tools for in vivo imaging.[4] Their small size allows for rapid tissue penetration and clearance, leading to high-contrast images. The exceptional stability of DRPs ensures that they remain intact in the physiological environment long enough to reach their target and be detected.[4]
Part 3: Disulfide-Rich Peptides as Drug Delivery Vehicles
A significant challenge in drug development is ensuring that the therapeutic agent reaches its intended target within the body. DRPs are emerging as versatile scaffolds for drug delivery, capable of overcoming many of the hurdles faced by traditional delivery systems.[17]
Molecular Grafting: Engineering Stability and Function
A powerful technique known as "molecular grafting" involves inserting a bioactive peptide sequence into a stable DRP scaffold.[12][13][18] This approach aims to confer the exceptional stability of the DRP framework onto the bioactive peptide, which might otherwise be rapidly degraded in vivo.[12][13] This strategy has been successfully used to improve the stability and in some cases, the oral bioavailability of therapeutic peptides.[17]
Cell Penetration
Some cyclic DRPs have the remarkable ability to penetrate cell membranes, allowing them to deliver therapeutic cargoes to intracellular targets.[17][19] This opens up the possibility of targeting disease processes that occur within the cell, which are often inaccessible to larger drug molecules like antibodies. Kalata B1, a cyclotide, has been shown to internalize into mammalian cells, making it an attractive scaffold for intracellular drug delivery.[17]
Part 4: Protocols and Methodologies
This section provides detailed protocols for key experimental workflows relevant to the study and application of disulfide-rich peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Disulfide-Rich Peptide
This protocol outlines the general steps for the chemical synthesis of a DRP using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Glutathione (reduced and oxidized forms)
-
Tris buffer
-
Acetonitrile (ACN)
-
Water (HPLC grade)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Activate the desired Fmoc-amino acid with HBTU and DIPEA in DMF and add it to the resin. Allow the coupling reaction to proceed for 2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize.
-
Purification: Purify the linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Oxidative Folding: Dissolve the purified linear peptide in a folding buffer (e.g., Tris buffer containing a redox system of reduced and oxidized glutathione) to facilitate the formation of the correct disulfide bonds.[3] The optimal conditions for folding will vary depending on the specific peptide.
-
Final Purification: Purify the folded, disulfide-rich peptide by RP-HPLC.
-
Characterization: Confirm the mass and purity of the final product using mass spectrometry.[20][21][22][23]
Protocol 2: Characterization of Disulfide Bond Connectivity
Determining the correct disulfide bond pattern is crucial for ensuring the biological activity of a DRP.[5] Mass spectrometry is a powerful tool for this purpose.[20][21][22][23]
Method: Non-reducing/Reducing Peptide Mapping using LC-MS/MS
-
Sample Preparation:
-
Non-reduced sample: Dissolve the purified DRP in a suitable buffer.
-
Reduced sample: Dissolve the DRP in the same buffer containing a reducing agent like DTT to break the disulfide bonds.
-
-
Enzymatic Digestion: Digest both the non-reduced and reduced samples with a specific protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide fragments by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
In the reduced sample, the cysteine-containing peptides will be identified as individual linear fragments.
-
In the non-reduced sample, the disulfide-linked peptides will remain connected and will be identified as a single species with a mass equal to the sum of the individual linked peptides.[22]
-
By comparing the mass spectra of the non-reduced and reduced samples, the disulfide bond connectivity can be determined.[24] Specialized software can aid in this analysis.[21][22][23]
-
Protocol 3: In Vitro Biological Activity Assay - Ion Channel Electrophysiology
This protocol describes a method to assess the activity of a DRP on a specific ion channel using patch-clamp electrophysiology.
Materials:
-
Cell line expressing the target ion channel
-
Patch-clamp rig (amplifier, micromanipulators, microscope)
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
Test DRP solution
Procedure:
-
Cell Culture: Culture the cells expressing the target ion channel to an appropriate density.
-
Pipette Preparation: Pull and fire-polish glass micropipettes to a resistance of 2-5 MΩ.
-
Patching: Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette to achieve the whole-cell recording configuration.
-
Baseline Recording: Record the baseline ion channel activity in the absence of the DRP.
-
DRP Application: Perfuse the cell with the extracellular solution containing the test DRP at various concentrations.
-
Data Acquisition: Record the changes in ion channel activity in the presence of the DRP.
-
Data Analysis: Analyze the data to determine the effect of the DRP on the ion channel (e.g., inhibition, activation, modulation of gating properties). Calculate parameters such as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
Part 5: Visualizations and Data
Workflow for DRP-based Drug Discovery
Caption: A streamlined workflow for the discovery and development of disulfide-rich peptide therapeutics.
Key Properties of Disulfide-Rich Peptides
| Property | Description | Biomedical Advantage |
| High Stability | Resistant to proteases, extreme pH, and high temperatures due to the constrained structure. | Longer half-life in vivo, potential for oral administration.[1][12] |
| High Specificity | The rigid conformation allows for precise interaction with the target molecule. | Reduced off-target effects and improved therapeutic index.[3][6] |
| High Potency | Often active at nanomolar or even picomolar concentrations. | Lower therapeutic doses required, reducing potential toxicity.[6] |
| Structural Diversity | Found in a wide variety of natural sources with diverse folds and functions. | A vast library of scaffolds for drug discovery and engineering.[5][6] |
| Chemical Tractability | Can be produced by solid-phase peptide synthesis, allowing for modifications and optimization. | Facilitates the development of analogues with improved properties.[25] |
Challenges and Future Perspectives
Despite their immense potential, the development of DRPs is not without its challenges. The chemical synthesis and correct oxidative folding of peptides with multiple disulfide bonds can be complex.[5] Ensuring the correct disulfide connectivity is a critical and often difficult step.[5][26]
However, advancements in peptide synthesis, purification, and analytical techniques are continually addressing these hurdles.[25][26] The integration of computational methods for predicting DRP structure and function is also accelerating the discovery and design process.[7][8]
The future of DRPs in biomedicine is bright. As our understanding of their structure-function relationships deepens, we can expect to see a new generation of highly targeted and effective therapies for a wide range of diseases. The versatility of these molecules as therapeutics, diagnostics, and drug delivery agents ensures that they will remain at the forefront of biomedical research and development for years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Disulfide Rich Peptides (DSRs) valuable tool for drug discovery and diagnostics [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. Frontiers | Venom-derived peptides for breaking through the glass ceiling of drug development [frontiersin.org]
- 7. Molecular Simulations of Disulfide-Rich Venom Peptides with Ion Channels and Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Simulations of Disulfide-Rich Venom Peptides with Ion Channels and Membranes [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Venom peptides – A comprehensive translational perspective in pain management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Integrating the Discovery Pipeline for Novel Compounds Targeting Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Native and Engineered Cyclic Disulfide-Rich Peptides as Drug Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Discovery and applications of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Disulfide based prodrugs for cancer therapy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. benthamdirect.com [benthamdirect.com]
- 17. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 18. Disulfide-Rich Peptide (DSR) - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 19. Cell-Penetrating Cyclic and Disulfide-Rich Peptides Are Privileged Molecular Scaffolds for Intracellular Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 21. academic.oup.com [academic.oup.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Identification and Characterization of Disulfide Bonds in Proteins and Peptides from Tandem MS Data by Use of the MassMatrix MS/MS Search Engine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Screening for disulfide-rich peptides in biological sources by carboxyamidomethylation in combination with differential matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Editorial: Chemical Design and Biomedical Applications of Disulfide-rich Peptides: Challenges and Opportunities [frontiersin.org]
- 26. Editorial: Chemical Design and Biomedical Applications of Disulfide-rich Peptides: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2'-Dibenzoylaminodiphenyl Disulfide
Welcome to the technical support resource for the synthesis of 2,2'-Dibenzoylaminodiphenyl disulfide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. As Senior Application Scientists, we understand the nuances of this process and have structured this guide in a practical, question-and-answer format to directly address the challenges you may encounter.
Synthesis Overview: The Core Pathways
The synthesis of this compound (DBD) is typically a two-stage process. The primary strategy involves the formation of the intermediate, 2,2'-diaminodiphenyl disulfide, followed by a double N-acylation using benzoyl chloride. The key to a high overall yield lies in the efficiency and purity of each of these steps.
There are two prevalent routes to the crucial disulfide intermediate:
-
The "One-Pot" Method from o-Nitrohalobenzene: This industrial-friendly approach avoids the isolation of the unstable 2-aminothiophenol intermediate. It begins with a sulfide source and an o-nitrohalobenzene, which generates 2,2'-diaminodiphenyl disulfide in situ through reduction and oxidative coupling.[1] This method simplifies the process and can improve the yield by preventing the loss of the intermediate during purification.[1]
-
The Ring-Opening Method from Benzothiazole: This alternative route utilizes the hydrolysis of benzothiazole to open the thiazole ring, forming a salt of 2-aminothiophenol, which is then oxidized and acylated.[2][3]
The subsequent N-benzoylation is a standard acylation reaction, but its efficiency is highly dependent on the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is a realistic target yield for the synthesis of this compound?
A1: With optimized protocols, the overall yield can be quite high. Greener synthesis processes starting from benzothiazole have reported yields exceeding 90%.[2][3] Industrial methods starting from o-nitrochlorobenzene, when optimized, also achieve yields of over 90%, a significant improvement from older methods which were closer to 72%.[2] The acylation step itself can be nearly quantitative, with reported yields of 96-98% under the right conditions.[1]
Q2: Which step is most critical for maximizing the final yield?
A2: The formation and purity of the 2,2'-diaminodiphenyl disulfide intermediate is the most critical stage. The starting material for the final acylation must be of high quality. The "one-pot" method, which avoids isolating the unstable 2-aminothiophenol, is often preferred as it minimizes intermediate loss and degradation.[1] Precise control over the oxidation step is also crucial to prevent side reactions.[2]
Q3: How should I monitor the progress of the benzoylation reaction?
A3: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the acylation step. Use a suitable solvent system (e.g., ethyl acetate/hexane) to track the disappearance of the 2,2'-diaminodiphenyl disulfide starting material and the appearance of the product spot. The reaction is typically fast, often completing in under two hours.[1]
Q4: Is 2-aminothiophenol stable? What precautions should I take if I need to handle it?
A4: 2-aminothiophenol is notoriously unstable and prone to oxidation, especially when exposed to air, which can cause it to readily dimerize into 2,2'-diaminodiphenyl disulfide.[4][5] If you must isolate it, handle it under an inert atmosphere (e.g., nitrogen or argon) and use it promptly. Its instability is a primary reason why in-situ generation is the preferred industrial strategy.[1]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that can arise during the synthesis, providing expert analysis and actionable solutions.
Problem Area 1: Low Yield of 2,2'-Diaminodiphenyl Disulfide Intermediate
Q: My yield of the disulfide intermediate is poor when using the o-nitrochlorobenzene method. What are the likely causes?
A: Low yields in this initial stage are common and typically stem from three areas: incomplete reaction, side-product formation, or suboptimal oxidation conditions.
-
Causality & Explanation: The conversion of o-nitrochlorobenzene involves both the reduction of the nitro group and the substitution of chlorine with a sulfur nucleophile. These competing reactions must be carefully balanced. The subsequent oxidation of the in-situ generated 2-aminothiophenol to the disulfide requires precise temperature control to avoid over-oxidation to undesirable sulfonic acids.[2][4]
-
Troubleshooting Steps & Solutions:
-
Optimize Reactant Ratios: The feed ratio of the sulfide source to the o-nitrohalobenzene is a direct determinant of yield.[2] Ensure you are using the correct stoichiometry as per established protocols.
-
Control Reaction Temperature: For the initial reaction, temperatures around 110-120°C are often optimal.[2] However, the subsequent oxidation step is critical and must be performed at a much lower temperature. Maintain the oxidation reaction temperature below 40°C to prevent byproduct formation and maximize yield.[2]
-
Choice of Oxidant: Hydrogen peroxide (H₂O₂) is a common and effective oxidant for this step.[2] Ensure it is added slowly and with efficient cooling to manage the exothermic reaction.
-
Adopt a "One-Pot" Procedure: If you are attempting to isolate 2-aminothiophenol before oxidation, you are likely losing significant amounts of material. A "one-pot" synthesis where the oxidant is added directly to the reaction mixture containing the in-situ generated intermediate will simplify the process and significantly boost your yield.[1]
-
Problem Area 2: Incomplete N-Benzoylation Reaction
Q: My final acylation step results in a mixture of products, and the conversion is low. How can I drive the reaction to completion?
A: This is a classic acylation challenge. Success depends on effective acid scavenging and proper activation of the reactants. An incomplete reaction will leave you with a difficult-to-separate mixture of starting material, the mono-acylated product, and the desired di-acylated product.
-
Causality & Explanation: The reaction of an amine with benzoyl chloride produces hydrochloric acid (HCl) as a byproduct. This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base catalyst (or deacid reagent) is essential to neutralize this HCl and keep the amine active.[6]
-
Troubleshooting Steps & Solutions:
-
Select an Appropriate Base/Catalyst: Both organic bases like triethylamine and inorganic bases like potassium carbonate are effective.[1][6] The choice may depend on your solvent and workup procedure. Triethylamine forms a salt that may precipitate, while potassium carbonate is typically used in a solvent like dichloromethane.
-
Optimize Stoichiometry: Ensure at least two equivalents of benzoyl chloride are used per equivalent of the disulfide. A slight excess (e.g., 2.2 to 2.4 equivalents) can help drive the reaction to completion.[6] Similarly, ensure at least two equivalents of your base are present to neutralize the generated HCl.
-
Choose the Right Solvent: Dichloromethane, chloroform, and diethyl ether are commonly used solvents for this reaction.[1][6] The solvent should be anhydrous, as benzoyl chloride will readily hydrolyze in the presence of water.
-
Control Addition and Temperature: Add the benzoyl chloride dropwise, especially on a larger scale, to control the exotherm. While the reaction often proceeds quickly at room temperature, gentle warming is sometimes required.[1][6] Monitor progress by TLC to determine the optimal reaction time.
-
Table 1: Comparison of N-Benzoylation Conditions
| Parameter | Condition 1[1] | Condition 2[6] | Analysis & Recommendation |
| Solvent | Dichloromethane | Diethyl Ether | Both are effective. Dichloromethane is less volatile and may be easier to handle. Ensure solvent is anhydrous. |
| Base/Catalyst | Potassium Carbonate (K₂CO₃) | Triethylamine (Et₃N) | Both are excellent acid scavengers. Et₃N is a liquid and may mix more readily in homogenous reactions. K₂CO₃ is an inexpensive and easily removed solid. |
| Reactant Ratio | Disulfide:Benzoyl Chloride (1:2.2) | Disulfide:Et₃N:Benzoyl Chloride (1:2.2:2.2) | A slight excess of both the acylating agent and the base is recommended to ensure complete conversion. |
| Reaction Time | 0.1 - 2 hours | 10 - 30 minutes | The reaction is typically rapid. Monitor by TLC; prolonged reaction times are usually unnecessary and may lead to side products. |
| Yield | 96-97% | 87-91% | High yields are achievable with either method. The key is careful control of stoichiometry and anhydrous conditions. |
Problem Area 3: Product Purification and Purity
Q: My final this compound product is off-color and has a broad melting point. What are the likely impurities and how can I purify it?
A: Impurities in the final product usually originate from the preceding steps. The most common purification method is recrystallization.
-
Causality & Explanation: Off-white or yellow coloring can indicate the presence of unreacted starting materials or side products from the oxidation step. A broad melting point is a classic sign of an impure compound, likely contaminated with mono-acylated intermediate or unreacted 2,2'-diaminodiphenyl disulfide. The target product has a reported melting point of 139-140°C or 143-146°C.[1][7]
-
Troubleshooting Steps & Solutions:
-
Identify Impurities: The most likely impurities are the starting disulfide and the N-(2-mercaptophenyl)benzamide (from cleavage) or the mono-benzoylated disulfide.
-
Optimize Recrystallization:
-
Solvent Selection: Dichloromethane and ethanol are cited as effective recrystallization solvents.[1][8] You may need to use a solvent pair (e.g., dichloromethane/hexane) to achieve optimal crystal formation.
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
-
Pre-Purification Wash: Before recrystallization, washing the crude solid with a solvent that dissolves the impurities but not the product can be effective. For example, a wash with cold diethyl ether might remove less polar impurities.
-
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2,2'-Diaminodiphenyl Disulfide[1]
This protocol is adapted from patent literature and demonstrates the efficient one-pot conversion of an o-nitrohalobenzene to the key disulfide intermediate.
-
To a suitable reaction vessel, add o-nitrochlorobenzene (1.0 eq) and ammonium bisulfide (1.1 eq) to water.
-
With stirring, slowly add 30% aqueous sodium hydroxide (0.5 eq).
-
Heat the reaction mixture and maintain for 3 hours. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture in an ice bath to below 10°C.
-
Slowly add 30% hydrogen peroxide solution (1.8 eq) while maintaining the temperature below 40°C.
-
Stir the reaction for 8 hours, allowing it to slowly warm to room temperature.
-
The precipitated solid product is collected by centrifugation or filtration. The crude 2,2'-diaminodiphenyl disulfide can be washed with water and used in the next step without further purification.
Protocol 2: N-Benzoylation to Yield this compound[1]
This protocol details the final acylation step.
-
Suspend the crude 2,2'-diaminodiphenyl disulfide (1.0 eq) in anhydrous dichloromethane.
-
Add potassium carbonate (2.2 eq) as a catalyst and acid scavenger.
-
With efficient stirring, add a solution of benzoyl chloride (2.2 eq) in dichloromethane dropwise over 15-30 minutes.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
Upon completion, filter the mixture to remove the potassium salts.
-
Evaporate the dichloromethane under reduced pressure.
-
Recrystallize the resulting solid residue from a suitable solvent (e.g., dichloromethane or ethanol) to yield pure this compound as a white or off-white solid.
References
- 1. CN104402786A - 2,2'-dibenzamido-diphenyl disulfide preparation method - Google Patents [patents.google.com]
- 2. (Open Access) Synthesis of 2,2′-dibenzoylaminodiphenyl disulfide based on Aspen Plus simulation and the development of green synthesis processes (2020) | Yan Zhang | 2 Citations [scispace.com]
- 3. CN104649947A - Preparation method of 2,2'-dibenzamido diphenyl zinc disulfide - Google Patents [patents.google.com]
- 4. Buy 2-Aminothiophenol | 137-07-5 [smolecule.com]
- 5. US3931321A - Process for the preparation of O-aminothiophenols - Google Patents [patents.google.com]
- 6. Method for preparing rubber peptizing agent, namely 2,2'-dibenzamido diphenyl disulfide compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. lookchem.com [lookchem.com]
- 8. researchgate.net [researchgate.net]
challenges in the synthesis of aromatic disulfide compounds
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of aromatic disulfide compounds. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter challenges in forming the critical S-S bond in aromatic systems. We move beyond simple protocols to explore the underlying chemical principles, helping you troubleshoot existing experiments and design more robust synthetic strategies for the future.
Introduction: The Challenge of the Disulfide Bridge
Aromatic disulfides are pivotal structural motifs in pharmaceuticals, self-healing polymers, and molecular electronics.[1][2] While the oxidation of two aryl thiols appears straightforward, the reality is often complicated by side reactions, purification difficulties, and challenges in achieving selectivity, especially for unsymmetrical disulfides.[3][4] This guide provides field-proven insights and solutions to the most common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: My primary approach is oxidizing aryl thiols. What are the most common failure modes I should be aware of? A: The oxidation of aryl thiols is the most common route, but it's fraught with potential pitfalls. The primary failure mode is over-oxidation . The disulfide bond itself can be further oxidized to a thiolsulfinate and then a thiolsulfonate, especially when using strong oxidants like excess hydrogen peroxide or peroxy acids.[5] Another common issue is chemoselectivity . If your substrate contains other easily oxidizable functional groups (e.g., amines, other sulfur species), they may react before or alongside your thiol, leading to a complex mixture of byproducts.[6] Finally, using harsh oxidants like heavy metals or halogens can introduce toxic waste and complicate purification.[6][7]
Q2: I'm trying to synthesize an unsymmetrical aromatic disulfide (Ar-S-S-Ar'), but I keep getting a mixture of my desired product along with both symmetrical disulfides (Ar-S-S-Ar and Ar'-S-S-Ar'). How can I prevent this? A: This is the central challenge in unsymmetrical disulfide synthesis and is caused by thiol-disulfide exchange or "scrambling".[8][9] This is an equilibrium-driven process where a thiolate anion attacks a disulfide bond, displacing one of the sulfur atoms.[9][10] To overcome this, you cannot simply mix two different thiols and an oxidant. The key is to activate one thiol first, forming a reactive intermediate that does not readily form a symmetrical disulfide, and then introduce the second thiol to form the desired unsymmetrical product.[11] Methods using reagents like 1-chlorobenzotriazole (BtCl) excel at this by forming a reactive Ar-S-Bt intermediate.[11][12]
Q3: What role does pH play in disulfide synthesis and stability? A: pH is a critical parameter. Thiol-disulfide exchange is significantly accelerated under basic conditions because the reactive species is the thiolate anion (RS⁻), not the neutral thiol (RSH).[9] Therefore, running reactions or conducting workups at high pH can promote scrambling and reduce the yield of your desired unsymmetrical disulfide.[13][14] For reactions like thiol-maleimide conjugations, a pH range of 6.5-7.5 is optimal to balance the reaction rate against side reactions.[13] In oxidative couplings, controlling the pH can be essential for preventing side reactions and maintaining the integrity of the product.
Visual Guide to Synthetic Pathways
The synthesis of aromatic disulfides can be approached through several primary routes, each with its own set of advantages and challenges.
Caption: Key synthetic routes to aromatic disulfides.
Troubleshooting Guide
This section addresses specific experimental failures in a systematic format.
| Problem Observed | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| 1. Low or No Product Yield; Starting Material Unchanged | A. Ineffective Oxidant/Reagents: The chosen oxidant may be too weak or has degraded. B. Incorrect Stoichiometry: Insufficient oxidant or coupling partner. C. Inert Thiol: The aryl thiol may be sterically hindered or electronically deactivated. | A. Verify Reagent Activity: Use a fresh batch of oxidant. For air oxidations, ensure adequate aeration or use an oxygen-rich atmosphere.[15][16] Consider a more potent but selective system, like H₂O₂ in trifluoroethanol, which activates the peroxide.[7] B. Optimize Stoichiometry: Start with a slight excess (1.1-1.2 eq) of the oxidant. Monitor the reaction by TLC or LC-MS to track starting material consumption. C. Force Conditions/Change Strategy: Increase temperature or reaction time. If this fails, consider a different synthetic route that doesn't rely on thiol oxidation, such as coupling an aryl halide with a sulfur source.[17][18] |
| 2. Complex Mixture of Products; Desired Product is a Minor Component | A. Over-oxidation: The disulfide product is reacting further to form thiolsulfinates (Ar-S(O)-S-Ar) or other oxidized species.[5] B. Disulfide Scrambling: In unsymmetrical syntheses, thiol-disulfide exchange is leading to a statistical mixture of products.[13] C. Lack of Chemoselectivity: Other functional groups on the substrate are reacting.[6] | A. Use Milder Oxidants: Switch from aggressive oxidants to milder systems like air/O₂, DMSO/I₂, or Bobbitt's salt.[6][16] Add the oxidant slowly at a low temperature to control the reaction exotherm and prevent over-reaction. B. Control pH and Temperature: Buffer the reaction to a neutral or slightly acidic pH (6.5-7.5) to minimize the concentration of the highly reactive thiolate anion.[9][13] Perform the reaction at lower temperatures. C. Employ Chemoselective Reagents: Use an oxidant known for its high chemoselectivity. For example, Bobbitt's salt has been shown to selectively oxidize thiols in the presence of amines and alcohols.[6] |
| 3. Difficulty Purifying the Product from Byproducts or Starting Material | A. Similar Polarity: The desired disulfide, starting thiol, and symmetrical disulfide byproducts have very similar polarities, making chromatographic separation difficult. B. Product Instability: The disulfide bond is not stable to the purification conditions (e.g., silica gel, basic or acidic eluents). | A. Optimize Chromatography: Use a shallow solvent gradient and consider different stationary phases (e.g., alumina, reverse-phase silica). B. Alternative Purification: If the product is a solid, attempt recrystallization or precipitation.[7] For acid/base sensitive compounds, use a buffered mobile phase or neutralize the silica gel with triethylamine before use. |
| 4. Product Appears Pure by TLC but NMR/MS is Inconsistent | A. Co-eluting Impurities: A byproduct, such as a symmetrical disulfide, has the same Rf value as your product. B. Incorrect Structural Assignment: The observed spectra correspond to an isomer or an unexpected byproduct like a thiolsulfinate. C. Disulfide Exchange in NMR Tube: Trace impurities (base, metal) in the NMR solvent could be catalyzing exchange, leading to broadened signals or the appearance of new species over time. | A. Use a Different TLC System: Test different solvent systems to find one that resolves the components. Use a higher-resolution analytical technique like LC-MS for purity assessment. B. Thorough Characterization: Compare ¹H and ¹³C NMR chemical shifts carefully. Protons alpha to the disulfide sulfur typically appear around 2.7 ppm (for alkyl spacers) or influence the aromatic region.[19] The mass from MS should be definitively matched to the expected product. C. Use High-Purity Solvents: Use fresh, high-purity deuterated solvents for analysis. If scrambling is suspected, acquire the spectrum immediately after dissolution. |
Troubleshooting Workflow for Low Yield
When faced with a low-yielding reaction, a logical diagnostic process is essential.
Caption: A decision tree for diagnosing low-yield disulfide syntheses.
Key Experimental Protocol: One-Pot Synthesis of Unsymmetrical Aromatic Disulfides
This protocol is based on the highly efficient method using 1-chlorobenzotriazole (BtCl), which avoids many common pitfalls like scrambling and the need for harsh oxidants.[11]
Objective: To synthesize an unsymmetrical disulfide (Ar¹-S-S-Ar²) from two different aryl thiols (Ar¹-SH and Ar²-SH).
Materials:
-
Aryl Thiol 1 (Ar¹-SH)
-
Aryl Thiol 2 (Ar²-SH)
-
1-Chlorobenzotriazole (BtCl)
-
Dichloromethane (DCM), anhydrous
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Thiol Activation: Dissolve Ar¹-SH (1.0 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Intermediate Formation: To the cold thiol solution, add a solution of BtCl (1.0 eq) in anhydrous DCM dropwise over 10-15 minutes. The reaction is often rapid. Monitor the consumption of Ar¹-SH by TLC. The key is the formation of the Ar¹-S-Bt intermediate without significant formation of the symmetrical Ar¹-S-S-Ar¹ disulfide.[11]
-
Second Thiol Addition: Once Ar¹-SH is consumed, add a solution of Ar²-SH (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at -78 °C.
-
Warm to Room Temperature: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the formation of the unsymmetrical disulfide is complete.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure unsymmetrical disulfide.
Self-Validation: The success of this protocol relies on the clean formation of the Ar¹-S-Bt intermediate. A small aliquot taken after step 3 can be analyzed to confirm the absence of significant symmetrical disulfide formation, validating the selectivity of the activation step.
Characterization Corner: Identifying Your Disulfide
-
¹H NMR: The most telling sign of successful disulfide formation from a thiol is the disappearance of the S-H proton signal (which can be broad and variable, often 1.5-4.0 ppm). The chemical shift of protons on the carbon adjacent to the sulfur will also shift. For example, in one study, the -CH₂-S protons shifted from a triplet at 2.51 ppm in the thiol to a triplet at 2.66 ppm in the disulfide.[19]
-
¹³C NMR: The carbon attached to the sulfur will experience a change in its chemical shift. This technique is particularly powerful for monitoring disulfide exchange reactions, as the signals for the symmetrical and unsymmetrical products can often be resolved.[20]
-
Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight of the synthesized disulfide. This is crucial for distinguishing the desired product from starting materials and byproducts like over-oxidized species.[1][21]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in photocatalytic and transition metal-catalyzed synthesis of disulfide compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. A Novel and Efficient Synthesis of Unsymmetrical Disulfides [organic-chemistry.org]
- 9. Disulfide - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole [organic-chemistry.org]
- 12. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. rapidnovor.com [rapidnovor.com]
- 15. Efficient and practical synthesis of unsymmetrical disulfides via base-catalyzed aerobic oxidative dehydrogenative coupling of thiols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Efficient synthesis of disulfides by air oxidation of thiols under sonication - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Single-atom copper catalyst for the S-arylation reaction to produce diaryl disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Disulfide synthesis by S-alkylation [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
Technical Support Center: Purification of Crude 2,2'-Dibenzoylaminodiphenyl Disulfide
Welcome to the technical support resource for the purification of 2,2'-Dibenzoylaminodiphenyl disulfide (CAS No. 135-57-9). This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. Here, we address common challenges and provide robust, field-tested protocols to help you achieve optimal purity and yield.
Introduction to this compound
This compound is a chemical compound often utilized as a peptizing agent in the rubber industry.[1] Its performance is directly linked to its purity. Impurities can interfere with its intended function, lead to inconsistent results in research applications, and introduce unknown variables in developmental studies. The compound typically appears as a pale yellow to gray powder and is soluble in various organic solvents like benzene, ethanol, and acetone, but insoluble in water.[2][3] Proper purification is therefore a critical step following its synthesis.
Key Physical and Chemical Properties
A summary of the compound's key properties is essential for planning purification and assessing purity.
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₂₀N₂O₂S₂ | [1] |
| Molecular Weight | 456.59 g/mol | [1] |
| Appearance | Pale yellow to gray powder | [3] |
| Melting Point | 140-146 °C (Varies with purity) | [1][2][3] |
| Solubility | Insoluble in water; Soluble in benzene, ethanol, acetone; Slightly soluble in chloroform and methanol. | [1][2] |
| Storage | 2-8°C, in a dark, inert atmosphere. | [1][2] |
Understanding Potential Impurities
The most common route to synthesizing this compound is the acylation of 2,2'-diaminodiphenyl disulfide with benzoyl chloride.[4] This process can introduce several impurities that must be removed.
| Impurity | Source | Potential Impact | Removal Strategy |
| 2,2'-Diaminodiphenyl disulfide | Unreacted starting material | Can affect product performance; has a lower melting point (91-92 °C).[5] | Recrystallization, Chromatography |
| Benzoyl Chloride | Unreacted starting material | Highly reactive and corrosive | Aqueous workup/washing |
| Benzoic Acid | Hydrolysis of benzoyl chloride | Acidic impurity, can affect stability | Aqueous basic wash (e.g., NaHCO₃ solution) |
| Mono-acylated byproduct | Incomplete reaction | Structurally similar, may be difficult to separate | Recrystallization, Chromatography |
| Triethylamine HCl | Byproduct if amine base is used | Water-soluble salt | Aqueous workup/washing |
| Oxidation/Degradation Products | Exposure to heat or oxidizing agents | Discoloration, reduced purity | Recrystallization with charcoal treatment |
Purification Strategy Decision Workflow
Choosing the right purification technique is paramount. This decision tree outlines a logical approach based on the state of your crude material.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying crude this compound?
For crude material that is relatively pure (>85%), recrystallization is the most effective and scalable method.[4] It is excellent for removing small amounts of impurities, especially unreacted starting materials and side products with different solubility profiles. Dichloromethane and chloroform have been successfully used for recrystallization.[4]
Q2: Can I use column chromatography on silica gel for this compound?
Caution is strongly advised. Disulfide-containing compounds can be unstable on standard silica gel due to its acidic nature, potentially leading to decomposition, streaking, and poor recovery.[6][7][8] Before attempting column chromatography, you must check the stability of your compound by performing a 2D TLC (see troubleshooting section). If chromatography is necessary, consider using neutralized silica gel, alumina, or another stationary phase.
Q3: How do I properly assess the purity of my final product?
A combination of techniques provides the most accurate assessment:
-
Thin-Layer Chromatography (TLC): A single, well-defined spot suggests high purity.
-
Melting Point (MP): A sharp melting point within the literature range (e.g., 143-146 °C) is a strong indicator of purity.[1][2] Impure samples will exhibit a depressed and broad melting range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and reveal the presence of proton- or carbon-containing impurities.
Q4: What are the ideal storage conditions for the purified compound?
The purified solid should be stored at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[1][2]
Troubleshooting Guide
Problem: My recrystallization yield is very low.
-
Possible Cause: The chosen solvent is too good, meaning the compound remains soluble even at low temperatures.
-
Solution: Select a solvent system where the compound has high solubility at high temperatures but low solubility at room temperature or below. You can also use a co-solvent system (e.g., dichloromethane/hexane), adding the anti-solvent (hexane) portion-wise to the hot, dissolved solution until turbidity appears, then allowing it to cool slowly.
-
Possible Cause: Too much solvent was used.
-
Solution: After the cooling and filtration step, try concentrating the mother liquor by evaporating some of the solvent and cooling again to recover a second crop of crystals.
Problem: The product's melting point is low and has a wide range after one recrystallization.
-
Possible Cause: Significant amounts of impurities remain.
-
Solution: Perform a second recrystallization, potentially using a different solvent system. If the crude material was highly impure to begin with, a preliminary purification by chromatography might be necessary.
Problem: My compound streaks or remains at the origin during column chromatography on silica.
-
Possible Cause: The compound is decomposing on the acidic silica gel.[7][8] This is a common issue with sulfur-containing molecules.
-
Solution 1 (Confirm Instability): Perform a 2D TLC. Spot the compound on the bottom left corner of a TLC plate. Run the plate in a suitable eluent. Then, turn the plate 90 degrees counter-clockwise and run it again in the same eluent. If the compound is stable, the spot will move to a new position on the 45-degree diagonal. If it decomposes, you will see new spots off the diagonal.[8]
-
Solution 2 (Modify Conditions): If decomposition is confirmed, use neutralized silica gel (washed with a base like triethylamine and then re-dried) or add ~0.5-1% triethylamine to your eluent system. Alternatively, switch to a different stationary phase like neutral or basic alumina.
Problem: My final product is off-color (e.g., dark yellow or brownish).
-
Possible Cause: Presence of colored impurities or thermal degradation products. High temperatures during synthesis can sometimes lead to decomposition.[3][9]
-
Solution: During the recrystallization protocol, after the compound is fully dissolved in the hot solvent, add a small amount of activated charcoal (a spatula tip for a small-scale prep). Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a celite plug to remove the charcoal and adsorbed impurities before allowing the filtrate to cool.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is the recommended first-line approach for purifying crude this compound.
Caption: Standard workflow for recrystallization.
Step-by-Step Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate, and heat the mixture gently (e.g., on a steam bath or in a warm water bath) with stirring until the solid completely dissolves.[4] Add more solvent in small portions only if necessary.
-
(Optional - for colored or insoluble impurities): If the solution is colored, add a small amount of activated charcoal. If there are insoluble solids, perform a hot gravity filtration to remove them.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by suction filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Determine the melting point and run a TLC to confirm purity.
Protocol 2: Purification by Flash Column Chromatography
This method should only be used if recrystallization fails and after confirming the compound's stability on silica gel.
Step-by-Step Methodology:
-
Stability Check: Perform a 2D TLC as described in the troubleshooting guide to ensure the compound does not decompose on silica.
-
Prepare the Column: Pack a glass column with silica gel (or neutralized silica gel if necessary) as a slurry in the initial, non-polar eluent (e.g., hexane).
-
Load the Sample: Dissolve the crude product in a minimum amount of the elution solvent (or a stronger solvent like dichloromethane if necessary). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Assess Purity: Confirm the purity of the isolated product using MP and NMR analysis.
References
- 1. This compound|lookchem [lookchem.com]
- 2. 2,2'-DIBENZAMIDODIPHENYL DISULFIDE [chembk.com]
- 3. lanxess.com [lanxess.com]
- 4. CN104402786A - 2,2'-dibenzamido-diphenyl disulfide preparation method - Google Patents [patents.google.com]
- 5. 2,2'-Diaminodiphenyl disulphide | 1141-88-4 [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Purification [chem.rochester.edu]
- 9. (Open Access) Synthesis of 2,2′-dibenzoylaminodiphenyl disulfide based on Aspen Plus simulation and the development of green synthesis processes (2020) | Yan Zhang | 2 Citations [scispace.com]
Technical Support Center: Synthesis of N,N'-(dithiodi-2,1-phenylene)bis-benzamide
Welcome to the technical support guide for the synthesis of N,N'-(dithiodi-2,1-phenylene)bis-benzamide (CAS 135-57-9). This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and optimized protocols for this specific synthesis. Our goal is to move beyond simple procedural steps and equip you with the causal understanding needed to navigate the common challenges associated with this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and highest-yielding synthetic route for N,N'-(dithiodi-2,1-phenylene)bis-benzamide?
A1: The most dependable strategy involves a two-step approach. First, 2-aminothiophenol is oxidized to its corresponding disulfide, 2,2'-dithiobis(aniline). This intermediate is then acylated using benzoyl chloride in the presence of a base. Directly acylating 2-aminothiophenol is fraught with side reactions, most notably the formation of 2-phenylbenzothiazole.[1] Isolating the disulfide intermediate first simplifies the reaction landscape and purification, leading to higher overall yields of the desired product.
Q2: My yield is consistently low, even when I seem to follow the protocol. What are the most common culprits?
A2: Low yields in this synthesis typically trace back to three primary issues:
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride reacts vigorously with water to form benzoic acid, which is non-reactive under these conditions. Any moisture in your solvent, glassware, or starting materials will consume your acylating agent.[2]
-
Protonation of the Amine: The acylation reaction generates one equivalent of hydrochloric acid (HCl) for each amide bond formed. This acid will protonate the nucleophilic amino group of the starting material, rendering it inactive and halting the reaction.[2] An adequate amount of base is crucial to neutralize this acid as it forms.
-
Formation of Side Products: As mentioned in Q1, the formation of 2-phenylbenzothiazole is a significant yield-reducing pathway if 2-aminothiophenol is used directly. Even when starting with the disulfide, incomplete acylation can lead to a mono-substituted byproduct that complicates purification.
Q3: What is the specific role of the base (e.g., pyridine, triethylamine) and why is the stoichiometry important?
A3: The base acts as an acid scavenger. For every mole of N,N'-(dithiodi-2,1-phenylene)bis-benzamide formed, two moles of HCl are generated. Therefore, a minimum of two molar equivalents of a base like triethylamine or pyridine are required to neutralize the acid and keep the amine nucleophilic. Using a slight excess (e.g., 2.2 equivalents) is often recommended to ensure the reaction goes to completion. These tertiary amines are chosen because they are non-nucleophilic and will not compete with the substrate in reacting with benzoyl chloride.
Q4: How can I effectively monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is the most effective method. You should spot the starting material (2,2'-dithiobis(aniline)), the reaction mixture, and a co-spot (starting material and reaction mixture). As the reaction proceeds, you will see the starting material spot diminish and two new spots appear: the mono-acylated intermediate (more polar than the final product) and the desired di-acylated product (typically the least polar component). The reaction is complete when the starting material and the intermediate spot are no longer visible.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: An unexpected, non-polar byproduct is the major product.
-
Observation: TLC analysis shows a major product spot, but characterization (NMR, MS) reveals it to be 2-phenylbenzothiazole, not the desired bis-benzamide.
-
Probable Cause: This occurs when 2-aminothiophenol is used as the starting material instead of its disulfide. The initial N-acylation is followed by a rapid, intramolecular nucleophilic attack of the thiol group on the newly formed amide carbonyl, which then dehydrates to form the highly stable benzothiazole ring.[1][3] This cyclization is often favored thermodynamically, especially at elevated temperatures.
-
Solution & Scientific Rationale:
-
Modify the Synthetic Strategy: The most robust solution is to first synthesize and isolate the disulfide, 2,2'-dithiobis(aniline). The absence of a free thiol group in this intermediate completely eliminates the possibility of the benzothiazole formation pathway.
-
Control Reaction Conditions: If you must proceed from 2-aminothiophenol, conduct the reaction at low temperatures (0 °C to -10 °C) and add the benzoyl chloride slowly to a solution of the aminothiophenol and base. This kinetically favors the intermolecular N-acylation over the intramolecular cyclization.
-
Issue 2: The final product is contaminated with a more polar impurity that is difficult to remove.
-
Observation: After workup, the product shows two spots on TLC. The major, less polar spot is the desired product, but a persistent, more polar spot remains.
-
Probable Cause: This impurity is almost certainly the mono-acylated intermediate, N-(2-((2-aminophenyl)disulfanyl)phenyl)benzamide. This arises from an incomplete reaction due to insufficient benzoyl chloride or inadequate reaction time.
-
Solution & Scientific Rationale:
-
Adjust Stoichiometry: Use a slight excess of benzoyl chloride (e.g., 2.1 to 2.2 equivalents) to drive the reaction to completion.
-
Increase Reaction Time: Continue to monitor the reaction by TLC until the intermediate spot has completely disappeared. Ensure efficient stirring to maintain a homogenous reaction mixture.
-
Purification: If the mono-acylated product does form, it can typically be separated from the desired di-acylated product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Issue 3: A significant amount of white solid (benzoic acid) precipitates during workup.
-
Observation: During the aqueous workup, a large quantity of a water-insoluble white solid forms, leading to low yields of the desired organic-soluble product.
-
Probable Cause: This indicates significant hydrolysis of the benzoyl chloride starting material into benzoic acid.[2] This is caused by adventitious moisture in the reaction setup.
-
Solution & Scientific Rationale:
-
Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware before use. Use anhydrous solvents (e.g., distilled dichloromethane or THF). If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]
-
Reagent Quality: Use a fresh bottle of benzoyl chloride or distill it immediately before use to remove any benzoic acid and HCl impurities.
-
Workup Modification: The benzoic acid can be removed during the workup by washing the organic layer with a saturated aqueous solution of sodium bicarbonate. The bicarbonate will deprotonate the carboxylic acid, forming sodium benzoate, which is water-soluble and will be extracted into the aqueous phase.
-
Visualizing the Reaction Pathways
The following diagrams illustrate the intended synthesis and the primary side reaction.
Caption: Desired reaction pathway via acylation.
Caption: Key side reaction forming benzothiazole.
Data Summary & Experimental Protocols
Table 1: Influence of Starting Material and Temperature on Product Distribution
| Starting Material | Base | Temperature (°C) | Desired Product Yield (%) | 2-Phenylbenzothiazole Yield (%) | Reference |
| 2-Aminothiophenol | Pyridine | 100 | < 5% | > 85% | [1] |
| 2-Aminothiophenol | Pyridine | 0 | ~40% | ~50% | [1] |
| 2,2'-Dithiobis(aniline) | Pyridine | 25 - 50 | > 90% | 0% | Optimized Protocol |
Protocol 1: Synthesis of 2,2'-Dithiobis(aniline) (Intermediate)
This protocol is foundational for preventing the formation of benzothiazole side products. 2-aminothiophenol is susceptible to air oxidation, which can be accelerated.[4]
-
Dissolve 2-aminothiophenol (1.0 eq) in ethanol in an open beaker or flask.
-
Add a few drops of aqueous ammonium hydroxide to catalyze the oxidation.
-
Stir the solution vigorously, open to the air, for 24-48 hours. The progress can be monitored by the disappearance of the thiol smell and the formation of a yellow precipitate.
-
Collect the resulting yellow solid by vacuum filtration.
-
Wash the solid thoroughly with cold water and then a small amount of cold ethanol to remove any unreacted starting material.
-
Dry the 2,2'-dithiobis(aniline) under vacuum. The product is typically used in the next step without further purification.
Protocol 2: Synthesis of N,N'-(dithiodi-2,1-phenylene)bis-benzamide
This optimized protocol utilizes the isolated disulfide intermediate to maximize yield and purity.
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 2,2'-dithiobis(aniline) (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (2.2 eq) or pyridine (2.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (2.1 eq) dropwise to the stirred solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any benzoic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product as a solid.
References
stability and storage conditions for 2,2'-Dibenzoylaminodiphenyl disulfide
Technical Support Center: 2,2'-Dibenzoylaminodiphenyl Disulfide
Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the stability and storage of this compound (CAS No. 135-57-9). This document moves beyond simple data sheets to offer in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the integrity of your experiments.
Section 1: Core Compound Properties & Quick Reference
This compound is a stable solid at room temperature, but its long-term integrity, especially in solution, hinges on proper handling and storage.[1] The central feature of this molecule is the disulfide bond (S-S), which is the primary site of potential degradation. Understanding the factors that influence this bond is critical for its successful application.
Below is a summary of its key physical and chemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₂₀N₂O₂S₂ | [2][3][4] |
| Molecular Weight | ~456.6 g/mol | [2][3][4] |
| Appearance | Pale yellow to gray powder/solid | [1][5] |
| Melting Point | 143-146 °C | [3][5] |
| Recommended Storage | 2-8°C, dry, away from light | [3][5] |
| Water Solubility | Insoluble / Very low (e.g., 48 μg/L at 20°C) | [1][3][5] |
| Organic Solubility | Slightly soluble in Chloroform and Methanol (sonication may assist) | [3][5] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Question 1: What are the ideal long-term storage conditions for the solid compound?
Answer: For long-term storage, the solid powder should be kept in a tightly sealed container at 2-8°C, protected from light and moisture.[3][5][6]
-
Causality Explained (The "Why"):
-
Low Temperature (2-8°C): While the compound is a stable solid, low temperatures minimize the kinetic energy of the molecules, drastically slowing any potential solid-state degradation pathways, such as disulfide scrambling, which can occur over extended periods.[7]
-
Tightly Sealed Container: This is crucial to prevent the ingress of atmospheric moisture. Water can facilitate hydrolytic degradation of the amide groups, although the primary concern is preventing clumping and ensuring accurate weighing.
-
Protection from Light: Although specific photolability data for this compound is not prominent, aromatic compounds and disulfide bonds can be susceptible to photodegradation. Storing in an amber vial or in the dark is a standard best practice to prevent the formation of radical species that could initiate cleavage of the S-S bond.
-
Question 2: I left the powder on the bench for a weekend at room temperature. Is it still viable?
Answer: The compound is a stable solid at ambient temperature and should be fine for short-term excursions.[1] However, for routine and long-term storage, refrigeration is strongly recommended to ensure maximum purity and experimental reproducibility.
-
Expert Insight: The primary risk of ambient storage is not rapid decomposition but the slow, cumulative effect of environmental variables. Consistency is key in research; therefore, adhering to the recommended 2-8°C storage condition eliminates a potential source of experimental variability.
Question 3: What are the best practices for preparing solutions? Are there stability concerns?
Answer: Solutions should ideally be prepared fresh for each experiment. If storage is necessary, store in tightly capped vials at 2-8°C for short periods (24-48 hours) and protect from light.
-
Causality Explained (The "Why"):
-
Solvent Choice: The compound has limited solubility.[3][5] Chloroform or methanol are suggested, and gentle sonication can aid dissolution.
-
pH Considerations: Avoid basic conditions. Disulfide bonds are susceptible to cleavage and exchange reactions, particularly at neutral or slightly basic pH.[8][9] This occurs via a thiol-disulfide exchange mechanism, where a nucleophilic thiolate anion attacks the disulfide bond.[10] Using neutral or slightly acidic, aprotic solvents is generally safer.
-
Oxidation Risk: In solution, particularly in the presence of trace metals or light, the disulfide bond can be susceptible to oxidation. Using high-purity solvents and minimizing headspace in the storage vial can mitigate this risk.
-
Section 3: Troubleshooting Guide
This guide provides a logical approach to resolving common issues encountered during experimentation.
Issue 1: The solid powder appears discolored or has darkened over time.
-
Potential Cause: Discoloration is a common indicator of chemical degradation or contamination. For a compound like this, it could suggest oxidation or the formation of minor impurities.
-
Troubleshooting Steps:
-
Do not assume it is unusable. The discoloration may be due to a very minor impurity that does not affect your experiment.
-
Perform a Quality Control Check: The most straightforward check is a melting point determination. A broadened or depressed melting range compared to the reference value (143-146 °C) suggests the presence of impurities.[3][5]
-
Advanced Analysis: If the experiment is highly sensitive, re-characterization by HPLC to assess purity or by Mass Spectrometry to identify potential degradation products is recommended.
-
Preventative Action: Ensure the container cap was tightly sealed and stored under the correct conditions (2-8°C, dark, dry).
-
Issue 2: After dissolving the compound, I observe a precipitate forming upon storage, even at 2-8°C.
-
Potential Cause: This is most likely due to the compound's low solubility in the chosen solvent. The solubility may decrease significantly at lower temperatures, causing it to crash out of solution.
-
Troubleshooting Steps:
-
Confirm Saturation: You may have created a saturated or supersaturated solution at room temperature that is not stable at 2-8°C.
-
Re-dissolve and Use Immediately: Warm the solution gently and sonicate to re-dissolve the precipitate. Use the solution immediately.
-
Adjust Concentration: Consider working with a lower, more stable concentration if your experimental design allows.
-
Filter before Use: If a small amount of precipitate is present and you only need the supernatant, you can filter the solution through a 0.22 µm PTFE (Teflon) filter, which is compatible with organic solvents like chloroform. Note that this will alter the final concentration, which may need to be re-determined.
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical flow for addressing common stability issues.
Caption: Troubleshooting logic for solid and solution state issues.
Section 4: Experimental Protocol
Protocol: Preparation of a 10 mM Stock Solution in Chloroform
This protocol provides a standardized method for preparing a solution of this compound while minimizing potential degradation.
Materials:
-
This compound (MW: 456.6 g/mol )
-
High-purity Chloroform (HPLC grade or equivalent)
-
Analytical balance
-
Class A volumetric flask (e.g., 10 mL)
-
Glass vial with PTFE-lined cap
-
Spatula
-
Bath sonicator
Procedure:
-
Pre-equilibration: Allow the container of this compound to warm to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing: Tare the analytical balance with the volumetric flask. Carefully weigh 4.57 mg of this compound directly into the 10 mL volumetric flask.
-
Calculation: (10 mmol/L) * (0.010 L) * (456.6 g/mol ) = 0.04566 g = 45.7 mg. (Adjusted for 4.57 mg for clarity). Let's recalculate for a more practical amount. To make 10 mL of a 10 mM solution: 0.01 L * 0.01 mol/L * 456.6 g/mol = 0.04566 g = 45.66 mg. Let's correct the protocol.
-
Corrected Weighing: Tare the analytical balance with a weighing paper or boat. Carefully weigh 45.7 mg of this compound. Transfer the powder quantitatively to a 10 mL Class A volumetric flask.
-
-
Initial Dissolution: Add approximately 5-7 mL of chloroform to the volumetric flask. Swirl gently to wet the powder.
-
Sonication: Cap the flask and place it in a bath sonicator at room temperature. Sonicate in short bursts (e.g., 2-5 minutes) until all the solid has dissolved.[3][5] Avoid excessive heating of the solvent during sonication.
-
Final Volume Adjustment: Once the solid is fully dissolved and the solution has returned to room temperature, carefully add chloroform to the 10 mL mark on the volumetric flask.
-
Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a clean, labeled amber glass vial with a PTFE-lined cap to protect it from light. For immediate use, keep at room temperature. For short-term storage (up to 48 hours), store at 2-8°C. If storing refrigerated, allow the solution to return to room temperature before use to ensure any potential precipitate re-dissolves.
References
- 1. lanxess.com [lanxess.com]
- 2. This compound | C26H20N2O2S2 | CID 67271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. chembk.com [chembk.com]
- 6. fishersci.com [fishersci.com]
- 7. Thiol-disulfide exchange in peptides derived from human growth hormone during lyophilization and storage in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in acylation reactions of diphenyl disulfide
Technical Support Center: Acylation of Diphenyl Disulfide
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the acylation of diphenyl disulfide. My goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design. The Friedel-Crafts acylation of diphenyl disulfide, while a powerful tool for creating functionalized thioaromatics, is frequently plagued by low yields due to the unique electronic properties and reactivity of the disulfide bond. This document will serve as a comprehensive resource to diagnose and resolve these issues systematically.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation of diphenyl disulfide resulted in a very low yield or failed completely. What are the most probable causes?
This is the most common issue researchers face with this specific transformation. Low yield is typically not due to a single factor, but a combination of competing processes rooted in the chemistry of the diphenyl disulfide substrate. The three primary culprits are:
-
Substrate-Catalyst Complexation and Deactivation: The sulfur atoms in diphenyl disulfide possess lone pairs of electrons, making them Lewis basic. The strong Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) required for the reaction can coordinate directly with these sulfur atoms.[1] This complexation places a formal positive charge on the sulfur, which strongly deactivates the adjacent phenyl rings towards electrophilic aromatic substitution (EAS), effectively halting the reaction. This is analogous to the well-known failure of Friedel-Crafts reactions on anilines and phenols.[1]
-
Catalyst Sequestration & Inactivation: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid catalyst because the resulting aryl ketone product is also a Lewis base and forms a stable complex with the catalyst.[2][3] When using diphenyl disulfide, this problem is compounded. Both the disulfide starting material and the ketone product can sequester the catalyst, meaning a significant portion of your catalyst may be inactive and unavailable to generate the necessary acylium ion electrophile.[2] Furthermore, Lewis acids like AlCl₃ are extremely sensitive to moisture; any water in the reagents or glassware will hydrolyze and deactivate the catalyst.[4][5]
-
Irreversible Disulfide Bond Cleavage: The S-S bond is the weakest covalent bond in the diphenyl disulfide molecule and is susceptible to cleavage under harsh reaction conditions. Strong Lewis acids can facilitate this cleavage, leading to a cascade of side reactions and the formation of numerous impurities, which complicates purification and lowers the yield of the desired acylated product.[6]
Q2: I suspect catalyst deactivation is my main problem. How can I improve catalyst efficacy and activity?
This is an excellent line of inquiry. Overcoming catalyst issues requires a two-pronged approach: ensuring the catalyst can function as intended and choosing the right catalyst for this challenging substrate.
Strategy 1: Rigorous Reaction Setup
The paramount importance of anhydrous conditions cannot be overstated. Moisture will preferentially react with and destroy your Lewis acid catalyst.[5]
Protocol 1: Establishing Strict Anhydrous Conditions
-
Glassware Preparation: All glassware (flask, condenser, dropping funnel) must be oven-dried at >120 °C for at least 4 hours or flame-dried under vacuum immediately before use. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Reagent Purity:
-
Solvent: Use a freshly opened bottle of an anhydrous grade solvent (e.g., dichloromethane (DCM), carbon disulfide (CS₂), or 1,2-dichloroethane (DCE)). Alternatively, distill the solvent from a suitable drying agent (e.g., CaH₂ for DCM/DCE).
-
Lewis Acid: Use a freshly opened bottle of high-purity AlCl₃ or FeCl₃. Old bottles that have been exposed to air will have a significant amount of inactive hydroxides and oxides.
-
Acylating Agent: Distill the acyl chloride or anhydride immediately prior to use to remove any traces of the corresponding carboxylic acid and HCl, which can interfere with the reaction.
-
Strategy 2: Catalyst Selection and Stoichiometry
For this substrate, more is often better, and milder can be superior.
-
Stoichiometry: Due to complexation with both the substrate and product, you will almost certainly require a stoichiometric amount of the Lewis acid catalyst, not a substoichiometric (catalytic) amount.[2] A good starting point is 1.1 to 1.5 equivalents of AlCl₃ relative to the acylating agent.
-
Alternative Catalysts: If high loadings of AlCl₃ lead to decomposition, consider alternative, milder Lewis acids or Brønsted acids. These may have a lower affinity for the disulfide bridge, reducing deactivation and side reactions.
| Catalyst Type | Examples | Rationale & Considerations |
| Milder Lewis Acids | Zinc Chloride (ZnCl₂), Iron(III) Chloride (FeCl₃), Boron Trifluoride (BF₃) | Less aggressive than AlCl₃, potentially reducing disulfide cleavage. May require higher temperatures or longer reaction times.[2][7] |
| Brønsted Acids | Trifluoromethanesulfonic acid (TfOH), Methanesulfonic acid (MsOH), Zeolites | Can be effective for activated rings and avoid the issue of metal-sulfur coordination. Zeolites offer shape selectivity and easier workup.[5][8] |
| "Greener" Options | Zinc Oxide (ZnO), Aluminum Dodecatungstophosphate (AlPW₁₂O₄₀) | Solid acid catalysts that can be filtered off, simplifying purification. Often require solvent-free conditions or higher temperatures.[3] |
Troubleshooting Workflow: A Systematic Approach
When faced with low yield, a logical, stepwise diagnostic process is crucial. The following workflow helps to systematically identify and resolve the root cause of the problem.
Caption: A logical workflow for troubleshooting low product yield.
Q3: My TLC shows many new spots and the reaction mixture turned dark, suggesting decomposition. Is the disulfide bond cleaving and how can I prevent it?
A dark, complex reaction mixture is a strong indicator of side reactions, with disulfide bond cleavage being a prime suspect under Friedel-Crafts conditions.
The Mechanism of Cleavage: A strong Lewis acid can coordinate to one sulfur atom, polarizing the S-S bond and making the second sulfur atom susceptible to nucleophilic attack. Alternatively, the reaction may generate trace protic acids (from moisture) that can catalyze cleavage. This fragmentation leads to reactive intermediates like phenylsulfenyl chloride (PhSCl) or thiophenol (PhSH), which can undergo a variety of undesired subsequent reactions, leading to polymerization or the formation of diaryl sulfides.[6]
Diagnostic & Corrective Actions:
-
Lower the Temperature: This is the most effective way to minimize side reactions. Begin the reaction at 0 °C or even -20 °C. Add the acylating agent or the diphenyl disulfide dropwise to control any exotherm. Allow the reaction to warm slowly to room temperature only if you see no product formation at the lower temperature.[4]
-
Change the Order of Addition: Instead of adding the Lewis acid to a mixture of the substrate and acylating agent, try pre-complexing the acyl chloride with AlCl₃ in the solvent at low temperature. This forms the acylium ion first. Then, add a solution of diphenyl disulfide dropwise. This ensures the concentration of "free" AlCl₃ available to attack the disulfide bond is minimized.
-
Use a Milder Catalyst: As detailed in the table in Q2, switching from AlCl₃ to FeCl₃ or a strong Brønsted acid can often provide the necessary activation for acylation without being harsh enough to promote significant S-S bond cleavage.
Protocol 2: Screening Milder Catalysts and Conditions
-
Objective: To identify a catalyst and temperature that favors acylation over decomposition.
-
Setup: Prepare 3-4 small-scale reactions (e.g., 1 mmol scale) in parallel under identical anhydrous conditions.
-
Reaction A (Control): 1.2 eq. AlCl₃, add substrate at 0 °C, stir for 2h.
-
Reaction B: 1.2 eq. FeCl₃, add substrate at room temp, stir for 2h.
-
Reaction C: 1.2 eq. ZnCl₂, add substrate at room temp, heat to 50 °C if needed, stir for 2h.
-
Reaction D: Use triflic acid (TfOH) as both solvent and catalyst, stir at room temp.
-
-
Analysis: Monitor each reaction by TLC at 30-minute intervals. After 2 hours, quench a small aliquot from each and analyze by LC-MS to compare product formation versus byproduct distribution. This empirical data will provide the most direct path to an optimized procedure for your specific substrate and acylating agent.
By methodically addressing catalyst activity, reaction conditions, and the inherent reactivity of the disulfide bond, you can successfully troubleshoot low yields and develop a robust protocol for the acylation of diphenyl disulfide.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Diphenyl disulfide - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. US6194616B1 - Acylation method for an aromatic compound - Google Patents [patents.google.com]
Technical Support Center: Optimizing Disulfide Bond Formation
Introduction
Welcome to the technical support center for disulfide bond formation. This guide is designed for researchers, scientists, and drug development professionals actively working with cysteine-containing peptides and proteins. The correct formation of disulfide bonds is a critical quality attribute (CQA) that dictates the structure, stability, and biological function of many therapeutic proteins and peptides.[1][2] However, achieving native disulfide connectivity in vitro can be a significant experimental challenge, often plagued by low yields, aggregation, and incorrect bond pairing.[3]
This document provides in-depth, experience-driven guidance in a direct question-and-answer format. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to rationally design experiments and troubleshoot common issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of disulfide bond formation?
Disulfide bond formation is an oxidation reaction between the thiol (-SH) groups of two cysteine residues. For this reaction to occur, the thiol group must first be deprotonated to its more reactive thiolate anion (S⁻) form.[3] The concentration of the thiolate anion is dependent on the pKa of the cysteine's thiol group (typically 8.0-9.0) and the pH of the solution.[3] The reaction is therefore highly pH-dependent, with rates increasing at alkaline pH where a higher fraction of cysteines exist as thiolate anions.[3][4][5]
Q2: Why is a "redox buffer" necessary? Isn't air oxidation sufficient?
While atmospheric oxygen can facilitate disulfide bond formation (a process known as air oxidation), it is often slow, inefficient, and difficult to control.[6][7] This can lead to the accumulation of partially folded intermediates, which are prone to aggregation.[7] Furthermore, air oxidation alone provides no mechanism to correct improperly formed disulfide bonds.[8]
A redox buffer, most commonly a mixture of reduced (GSH) and oxidized (GSSG) glutathione, provides a controlled oxidizing environment.[9] It facilitates both the formation of correct disulfide bonds and the "shuffling" or isomerization of incorrect ones until the thermodynamically most stable (native) conformation is achieved.[8][10] The ratio of GSH to GSSG sets the redox potential of the solution, which is a critical parameter for successful folding.[8][9]
Q3: How does pH influence the reaction? What is the optimal pH range?
pH is a critical factor for two main reasons:
-
Thiol Reactivity: As mentioned, disulfide formation requires the thiolate anion (S⁻).[3] Reaction rates are generally favored at a slightly alkaline pH (typically 8.0 - 9.0), which increases the concentration of the reactive thiolate.[4][5]
-
Disulfide Stability & Scrambling: While alkaline conditions favor formation, they can also promote disulfide scrambling, where existing disulfide bonds are attacked by free thiolates, leading to incorrect pairing.[3] Conversely, slightly acidic conditions (e.g., pH ~6.5) can enhance the stability of formed disulfide bonds and minimize unwanted rearrangement during downstream processing or storage.[3]
Therefore, the optimal pH is a balance. A range of pH 7.5-8.5 is a common starting point for the folding/oxidation reaction itself.
Q4: My protein has multiple cysteines. How can I promote the formation of the correct disulfide pairs?
This is a central challenge, especially for proteins with many cysteines.[11] The key is to allow the system to reach its thermodynamically most stable state, where the native disulfide bonds are favored. Strategies include:
-
Slow Removal of Denaturant: Refolding is often initiated from a denatured state (e.g., in 8M Urea or 6M Guanidine-HCl).[12] Removing the denaturant slowly, typically by dialysis or dilution, allows the polypeptide chain to gradually explore conformational space and form the correct pairs.[8][13]
-
Using a Redox Shuffling System: A balanced GSH/GSSG redox system is crucial. It provides the chemical machinery to break incorrect (kinetically trapped) disulfide bonds and allows for their rearrangement into the correct, thermodynamically favored pairs.[8][10]
-
Chemical Chaperones: Additives like L-arginine can help suppress aggregation of folding intermediates, giving the protein more time to find its native structure.[10][13][14]
Troubleshooting Guide
Problem 1: Low or No Yield of the Correctly Folded Monomer
You observe a significant amount of starting material (reduced protein) remaining after the reaction, or the yield of the desired oxidized product is unacceptably low.
Potential Causes & Solutions
-
Cause 1: Redox Potential is Too Reducing. If the concentration of the reducing agent (e.g., GSH) is too high relative to the oxidizing agent (e.g., GSSG), the equilibrium will favor the reduced, free thiol state.
-
Solution: Decrease the concentration of the reducing agent. A common starting ratio for GSH:GSSG is 10:1, but this may need to be optimized.[8] Try screening ratios from 10:1 down to 1:1.
-
-
Cause 2: Reaction Time is Insufficient. Disulfide bond formation and shuffling can be slow, sometimes requiring many hours to reach equilibrium.
-
Solution: Set up a time-course experiment. Take aliquots at various time points (e.g., 2, 4, 8, 16, 24 hours) and analyze them by a suitable method like non-reducing SDS-PAGE or RP-HPLC to monitor the disappearance of the starting material and the appearance of the product.
-
-
Cause 3: pH is Too Low. If the pH is neutral or acidic, the concentration of the reactive thiolate anion is very low, leading to a drastically slow reaction rate.[3]
-
Solution: Confirm the pH of your refolding buffer is in the optimal range (typically 7.5-8.5). Remember that the pKa of Tris buffer is temperature-dependent, so measure the pH at the temperature you will be running the reaction.
-
-
Cause 4: Inefficient Oxidant. Air oxidation can be very slow and dependent on factors like surface area and agitation.[6] Other chemical oxidants may be required.
Problem 2: Severe Aggregation and Precipitation During Refolding
Upon initiating refolding (e.g., by diluting the denatured protein into the refolding buffer), the solution becomes cloudy or a visible precipitate forms.
Potential Causes & Solutions
-
Cause 1: High Protein Concentration. The most common cause of aggregation is that the concentration of folding intermediates exceeds their solubility. Aggregation is a high-order process, meaning its rate is highly dependent on protein concentration.
-
Solution: Lower the final protein concentration. While not ideal for downstream processing, refolding often works best at low concentrations (e.g., 0.1-0.5 mg/mL).[17] You can concentrate the protein after it has been correctly folded.
-
-
Cause 2: Rapid Removal of Denaturant. Rapidly diluting a protein from 8M urea to 0M urea can cause hydrophobic collapse and immediate aggregation before the protein has a chance to fold properly.
-
Solution: Employ a slower method for denaturant removal. Step-wise dialysis against decreasing concentrations of denaturant is a classic and effective method.[13] Alternatively, use a "pulsed" or slow-addition dilution where the denatured protein is added dropwise to the refolding buffer over an extended period.[13]
-
-
Cause 3: Unfavorable Buffer Conditions. The buffer composition itself can promote aggregation.
-
Solution: Screen different "folding enhancers" or "chemical chaperones."
-
L-Arginine: Typically used at 0.4-0.5 M, L-arginine is highly effective at suppressing aggregation for a wide range of proteins.[10][13]
-
Sugars/Polyols: Sucrose (0.5 M) or glycerol (10-20%) can stabilize the native state and increase the solubility of intermediates.[12][18]
-
Low levels of Denaturant: Sometimes, a low residual concentration of urea (e.g., 0.5-1.0 M) in the refolding buffer can keep folding intermediates soluble without preventing the formation of the final structure.[14]
-
-
Problem 3: Incorrect Disulfide Pairing (Scrambled Disulfides)
Analysis by peptide mapping with mass spectrometry (LC-MS/MS) reveals non-native disulfide bonds.[1][19]
Workflow: Troubleshooting Aggregation
Here is a decision tree to guide your troubleshooting process for aggregation issues.
Caption: Decision tree for troubleshooting protein aggregation during refolding.
Potential Causes & Solutions
-
Cause 1: Insufficient Redox Shuffling. The system may have oxidized but did not have the capacity to resolve incorrect disulfide bonds. This can happen if the concentration of the reduced component (GSH) is too low or absent.
-
Solution: Ensure you are using a balanced redox couple. The reduced component (GSH) is essential for the "shuffling" reaction.[8][10] If you are using an oxidant like DMSO alone, there is no mechanism for isomerization. A GSH:GSSG ratio of 10:1 is a good starting point to ensure sufficient shuffling capacity.[8]
-
-
Cause 2: Kinetically Trapped Intermediates. The protein may rapidly form stable, but incorrect, disulfide bonds before the global structure has settled into its lowest energy state.
-
Solution: Slow down the entire process. Perform the refolding at a lower temperature (e.g., 4°C instead of room temperature).[17] This reduces the rate of all reactions, giving the polypeptide more time to explore conformations before disulfide bonds are locked in.
-
-
Cause 3: Premature Oxidation. If the protein is exposed to oxidizing conditions while still in the presence of a high concentration of denaturant, incorrect disulfide bonds can form between cysteines that are close in proximity in the unfolded state but far apart in the native structure.
Protocols & Methodologies
Protocol 1: Screening Redox Buffer Conditions
This protocol provides a framework for screening different GSH:GSSG ratios to find the optimal redox potential for your specific protein.
Materials:
-
Denatured and fully reduced protein stock (e.g., 10 mg/mL in 8 M Urea, 50 mM Tris pH 8.0, 10 mM DTT).
-
Refolding Base Buffer: 50 mM Tris pH 8.0, 1 mM EDTA, 0.5 M L-Arginine.
-
Stock Solutions: 100 mM GSH, 100 mM GSSG.
Procedure:
-
Set up a matrix of refolding buffers in separate tubes (e.g., 1 mL final volume each). Use the table below to prepare common redox conditions.
-
Chill the refolding buffers to the desired reaction temperature (e.g., 4°C or room temperature).
-
Initiate the refolding by rapidly diluting the denatured protein stock 1:100 into each refolding buffer (e.g., 10 µL into 990 µL) to a final concentration of 0.1 mg/mL. Mix gently by inverting.
-
Incubate the reactions for a set period (e.g., 24 hours).
-
After incubation, stop the reaction by adding an acid (e.g., formic acid to 1%) to lower the pH and quench the thiol-disulfide exchange.
-
Analyze the outcome of each condition using an appropriate analytical method.
Table 1: Example Redox Buffer Screening Conditions
| Condition | Final GSH (mM) | Final GSSG (mM) | GSH:GSSG Ratio | Notes |
| 1 | 5 | 0.5 | 10:1 | Standard starting point, strongly shuffling.[13] |
| 2 | 2 | 0.2 | 10:1 | Lower concentration, still strongly shuffling. |
| 3 | 2 | 0.4 | 5:1 | More oxidizing potential. |
| 4 | 1 | 0.5 | 2:1 | Even more oxidizing. |
| 5 | 1 | 1 | 1:1 | Strongly oxidizing conditions. |
| 6 | 0 | 1 | 0:1 | Oxidizing only, no shuffling capacity. |
Protocol 2: Analytical Validation by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent method for monitoring the progress of a refolding reaction. The reduced, misfolded, and correctly folded forms of a protein often have different hydrophobic profiles and will elute at different times.
Method:
-
Column: C4 or C18 column suitable for proteins.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A shallow gradient is often required to resolve different folded species. For example, 20-60% Mobile Phase B over 40 minutes.
-
Detection: UV at 214 nm and 280 nm.
-
Analysis: Inject samples from your screening experiment. The reduced protein will typically elute earlier (more hydrophilic) than the disulfide-bonded, more compact forms.[20] The goal is to find the condition that maximizes the area of the peak corresponding to the native, correctly folded protein.
Table 2: Comparison of Analytical Methods for Disulfide Bond Analysis
| Method | Principle | Pros | Cons |
| Non-reducing SDS-PAGE | Separation by size. Disulfide bonds create a more compact structure that migrates faster. | Simple, fast, widely available. | Low resolution, cannot distinguish between different misfolded isomers. |
| RP-HPLC | Separation by hydrophobicity. Different folding states expose different hydrophobic patches.[20] | High resolution, quantitative, can separate isomers. | Requires specialized equipment, method development can be time-consuming. |
| LC-MS/MS Peptide Mapping | Enzymatic digestion under non-reducing conditions followed by mass spectrometry to identify linked peptides.[1][2][20][21] | Gold standard. Directly confirms the specific Cys-Cys linkages.[19][21] | Complex workflow, requires advanced instrumentation and expertise. |
Diagram: The Glutathione Redox Buffer Equilibrium
This diagram illustrates how the GSH/GSSG system facilitates both oxidation and isomerization (shuffling) to guide a protein to its native state.
Caption: The role of the GSH/GSSG redox buffer in protein folding.
References
- 1. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rapidnovor.com [rapidnovor.com]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. researchgate.net [researchgate.net]
- 5. Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsi.org [ijpsi.org]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. researchgate.net [researchgate.net]
- 10. ijbiotech.com [ijbiotech.com]
- 11. researchgate.net [researchgate.net]
- 12. Refolding process of cysteine-rich proteins:Chitinase as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. utsouthwestern.edu [utsouthwestern.edu]
- 19. researchgate.net [researchgate.net]
- 20. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 21. "Determination of disulfide bond connecting patterns via tandem mass sp" by Kirt Lenroy Durand [docs.lib.purdue.edu]
Technical Support Center: Scaling Up the Production of 2,2'-Dibenzoylaminodiphenyl Disulfide
Welcome to the comprehensive technical support guide for the synthesis and scale-up of 2,2'-Dibenzoylaminodiphenyl disulfide. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this process, troubleshoot common issues, and ensure a high-yield, high-purity product.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the root causes and actionable solutions.
Question 1: My final product yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors throughout the two main stages of the reaction: the formation of the intermediate 2,2'-diaminodiphenyl disulfide and the subsequent acylation.
Potential Causes & Solutions:
-
Incomplete Initial Reaction: The initial formation of 2,2'-diaminodiphenyl disulfide from o-nitrohalobenzene and a sulfide source is a critical step.
-
Troubleshooting: Ensure the reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature, though be cautious of side reactions. The choice of sulfide and solvent can also impact the reaction rate and yield.[1]
-
-
Suboptimal Reaction Conditions during Acylation: The acylation of 2,2'-diaminodiphenyl disulfide with benzoyl chloride is sensitive to reaction conditions.
-
Troubleshooting: The reaction temperature for the acylation should be carefully controlled. Some methods suggest maintaining a low temperature during the addition of benzoyl chloride to minimize side reactions. The choice of base (e.g., triethylamine, potassium carbonate) and solvent (e.g., dichloromethane, diethyl ether) can also significantly influence the yield.[1][2]
-
-
Loss of Product during Workup and Purification: Significant amounts of product can be lost during extraction and recrystallization steps.
-
Troubleshooting:
-
During aqueous workup, ensure the pH is optimized to minimize the solubility of the product in the aqueous layer.
-
For recrystallization, use the minimum amount of hot solvent necessary to dissolve the product. Using too much solvent will result in a significant portion of your product remaining in the mother liquor.[3][4] If crystallization does not occur upon cooling, it may be due to supersaturation. This can often be resolved by scratching the inside of the flask with a glass rod or adding a seed crystal.[5]
-
-
Question 2: The purity of my final product is low, and I'm observing unexpected peaks in my analytical data (e.g., HPLC, NMR). What are the likely impurities?
Answer:
Impurities in the final product can arise from side reactions or unreacted starting materials. Common impurities include the monosulfide analogue and over-oxidized species.
Potential Impurities & Mitigation Strategies:
-
Formation of 2-Benzoylaminophenyl Phenyl Sulfide (Monosulfide): This is a common byproduct when the disulfide bond is cleaved, and the resulting thiol reacts with a benzoylating agent.
-
Causality: The disulfide bond can be susceptible to cleavage under certain conditions.
-
Mitigation: Careful control of stoichiometry and reaction temperature is crucial. Ensure that the oxidation of the intermediate thiol to the disulfide is complete before proceeding with acylation.
-
-
Over-oxidation Products: The sulfur atoms in the disulfide bridge can be further oxidized to sulfoxides or sulfones, especially if strong oxidizing agents are used or if reaction conditions are not well-controlled.[6]
-
Causality: The thiol-disulfide interconversion is a redox reaction.[1][7] Harsh oxidative conditions can lead to the formation of higher oxidation state sulfur species.
-
Mitigation: Use mild and controlled oxidation conditions for the formation of the disulfide intermediate. Avoid excessive amounts of oxidizing agents and monitor the reaction closely.
-
-
Unreacted Starting Materials: Residual 2,2'-diaminodiphenyl disulfide or benzoyl chloride can contaminate the final product.
-
Mitigation: Monitor the reaction progress by TLC to ensure all starting materials are consumed. For purification, a well-executed recrystallization is often effective at removing unreacted starting materials. Choose a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.[8]
-
Question 3: During recrystallization, my product "oils out" instead of forming crystals. How can I resolve this?
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when there are significant impurities present.[8]
Solutions to "Oiling Out":
-
Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Then, allow the solution to cool much more slowly. Rapid cooling encourages oil formation, while slow cooling promotes the growth of well-defined crystals. You can achieve this by leaving the flask at room temperature in an insulated container.[4][8]
-
Add More Solvent: After re-dissolving the oil, add a small amount of additional hot solvent. This can sometimes prevent the oil from forming upon cooling.
-
Change the Solvent System: If the problem persists, the chosen solvent may not be suitable. Experiment with different solvents or a mixed solvent system. A good starting point for a mixed solvent system is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, heat the solution until it becomes clear and allow it to cool slowly.[9]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis, properties, and handling of this compound.
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route involves a two-step process. The first step is the synthesis of the intermediate, 2,2'-diaminodiphenyl disulfide. This is typically achieved by reacting an o-nitrohalobenzene (like o-nitrochlorobenzene) with a sulfur source such as sodium sulfide or sodium hydrosulfide. The second step is the acylation of the amino groups of the intermediate with benzoyl chloride in the presence of a base to yield the final product.[1]
Q2: What are the critical safety precautions I should take when handling the reagents for this synthesis?
A2: Several reagents used in this synthesis are hazardous and require careful handling in a well-ventilated fume hood.
-
o-Nitrochlorobenzene: This compound is toxic if it comes into contact with the skin and is harmful if swallowed.[10][11] It is also a suspected carcinogen.[12] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[13]
-
Benzoyl Chloride: This is a corrosive chemical that can cause severe skin burns and eye damage.[14][15] It is also a lachrymator and should be handled with extreme care. It reacts violently with water, alcohols, and amines.[2][14][16][17]
-
Solvents: Many of the organic solvents used (e.g., dichloromethane, diethyl ether) are volatile and flammable. Keep them away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[2][10][11][12][14]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the progress of both the intermediate formation and the final acylation step. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the disappearance of the reactants and the appearance of the product.
Q4: What are the recommended methods for purifying the final product?
A4: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[1] Suitable solvents for recrystallization include dichloromethane, acetone, ethyl acetate, and ethanol.[1] The choice of solvent will depend on the specific impurities present.
Q5: What analytical techniques are suitable for confirming the identity and purity of my product?
A5: A combination of analytical techniques should be used to confirm the structure and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for determining the purity of the compound and quantifying any impurities.[18]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value (around 137-142 °C) is a good indicator of purity.[1][12]
Experimental Protocols
Protocol 1: Synthesis of this compound via the "One-Pot" Method
This protocol is adapted from a patented method and is intended for experienced laboratory personnel.[1]
Step 1: Synthesis of 2,2'-Diaminodiphenyl Disulfide Intermediate
-
In a well-ventilated fume hood, add o-nitrochlorobenzene (160g) and ammonium hydrosulfide (75g) to 300ml of water in a suitable reaction vessel equipped with a stirrer.
-
Slowly add a 30% aqueous solution of sodium hydroxide (30g) dropwise to the mixture.
-
Allow the reaction to proceed for 3 hours with continuous stirring.
-
After 3 hours, add a 30% hydrogen peroxide solution (300ml) to the reaction mixture.
-
Continue stirring for 8 hours.
-
Isolate the solid intermediate by centrifugation or filtration.
Step 2: Acylation to form this compound
-
In a separate reaction vessel, dissolve the 2,2'-diaminodiphenyl disulfide intermediate (260g) in 1000ml of dichloromethane.
-
Add potassium carbonate (50g) as a catalyst.
-
Slowly add a 20% solution of benzoyl chloride in dichloromethane (850ml) dropwise to the mixture.
-
The reaction is typically rapid and may be complete in as little as 6 minutes. Monitor by TLC to confirm completion.
-
Distill off the dichloromethane for recycling.
-
Recrystallize the crude product from dichloromethane.
-
Filter the purified crystals, dry them under vacuum, and store appropriately.
| Parameter | Value |
| Starting Material | o-Nitrochlorobenzene |
| Intermediate | 2,2'-Diaminodiphenyl Disulfide |
| Acylating Agent | Benzoyl Chloride |
| Catalyst | Potassium Carbonate |
| Solvent | Dichloromethane, Water |
| Typical Yield | ~97% for the acylation step |
| Melting Point | 139-140 °C |
Table 1: Summary of a Representative Synthesis Protocol [1]
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Simplified reaction mechanism for the synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. cdn.lasec.co.za [cdn.lasec.co.za]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Recrystallization [wiredchemist.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. oxfordlabchem.com [oxfordlabchem.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. aarti-industries.com [aarti-industries.com]
- 13. ICSC 0028 - 1-CHLORO-2-NITROBENZENE [inchem.org]
- 14. carlroth.com [carlroth.com]
- 15. carlroth.com [carlroth.com]
- 16. lobachemie.com [lobachemie.com]
- 17. lanxess.com [lanxess.com]
- 18. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Validation of 2,2'-Dibenzoylaminodiphenyl Disulfide: X-ray Crystallography vs. Alternative Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a foundational requirement for understanding its function and properties. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for the structural validation of 2,2'-Dibenzoylaminodiphenyl disulfide, a compound used as a rubber peptizer, against a suite of complementary analytical techniques. While a public crystal structure for this specific molecule is not available, this guide will leverage data from structural analogs and established principles to present a comprehensive framework for its structural elucidation.
Molecular Profile: this compound
-
IUPAC Name: N-[2-[(2-benzamidophenyl)disulfanyl]phenyl]benzamide[1]
-
Molecular Formula: C₂₆H₂₀N₂O₂S₂[1]
-
Molecular Weight: 456.6 g/mol [1]
-
Physical Description: A pale yellow to gray powder, generally insoluble in water but soluble in organic solvents like benzene and acetone.[2][3]
-
Primary Application: Used as a peptizing agent in the production of rubber products such as tires and belts.[2][4]
The precise arrangement of the benzoyl, amino, and phenyl groups around the disulfide bridge is critical to its chemical reactivity and performance in industrial applications. Therefore, rigorous structural validation is paramount.
Part 1: X-ray Crystallography: The Gold Standard for Structural Elucidation
Single-crystal X-ray crystallography is widely regarded as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule.[5][6] It provides a detailed map of electron density, from which atomic positions, bond lengths, and bond angles can be determined with unparalleled accuracy.
The Crystallographic Workflow: A Step-by-Step Protocol
The process of determining a crystal structure can be broken down into several key stages. The causality behind each step is crucial for obtaining a high-quality, valid structure.
Caption: Experimental workflow for single-crystal X-ray crystallography.
1. Synthesis and Crystallization: The first and often most challenging step is obtaining a high-quality single crystal.[6] Synthesis of this compound can be achieved through the acylation of 2,2'-diaminodiphenyl disulfide with benzoyl chloride.[7] Following synthesis, rigorous purification is necessary. The purified compound, a powder at room temperature, must then be crystallized.[2] This typically involves dissolving the compound in a suitable solvent or solvent mixture (e.g., chloroform, acetone, or ethyl acetate) and allowing the solvent to evaporate slowly.[7][8] The goal is to allow the molecules to pack in a highly ordered, repeating lattice. The flexibility of the molecule, with seven rotatable bonds, can make crystallization challenging.[8]
2. Data Collection: A suitable crystal is mounted on a goniometer and placed within an X-ray beam, typically from a molybdenum source (λ = 0.71073 Å).[9] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of spots of varying intensities. A detector records these diffraction patterns at hundreds of different crystal orientations.
3. Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted waves, which are lost during the experiment, are then determined using computational methods (e.g., direct methods or Patterson functions). This allows for the calculation of an initial electron density map. An atomic model is built into this map, and the atomic positions and thermal parameters are refined against the experimental data to achieve the best possible fit.
4. Validation: The final structural model is validated using several metrics. The R-factor (R₁) is a measure of the agreement between the calculated and observed structure factors; a value below 5% (0.05) is generally considered excellent for small molecules. The goodness-of-fit (GOF) should be close to 1. Any residual electron density is checked to ensure no atoms have been missed.
Part 2: Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the definitive solid-state structure, a multi-technique approach is often necessary for comprehensive characterization, especially to understand the molecule's behavior in solution.[10][11]
Caption: Synergistic relationship of analytical techniques for structural validation.
Comparison of Structural Validation Methods
| Technique | Information Provided for C₂₆H₂₀N₂O₂S₂ | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, crystal packing. | The "gold standard" for unambiguous structure determination.[5] | Requires a suitable single crystal, which can be difficult to grow.[12] Provides solid-state structure only. |
| NMR Spectroscopy | Carbon-hydrogen framework, atom connectivity (¹H, ¹³C, COSY, HSQC), through-space proximities (NOESY). | Provides structural information in solution, non-destructive.[9] | Less precise for geometric parameters (bond lengths/angles). Can be complex to interpret fully for large molecules. |
| Mass Spectrometry (MS) | Molecular weight confirmation (m/z 456.10), elemental composition (HRMS).[1] Fragmentation patterns can hint at substructures. | High sensitivity, requires very little sample.[13] | Provides no information on 3D structure or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups: N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), aromatic C-H, C-S, and S-S bonds.[1] | Fast, simple, and provides a molecular "fingerprint". | Gives limited information on the overall molecular architecture. |
| Computational Modeling | Predicted low-energy conformations, geometric parameters, and spectroscopic properties for comparison with experimental data. | Can complement experimental data, especially powder XRD.[10] | The accuracy of the results is highly dependent on the level of theory and basis set used. Requires experimental validation. |
In-Depth Look at Complementary Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: For this compound, ¹H NMR would show distinct signals for the aromatic protons on the different phenyl rings, while the N-H protons would likely appear as broad singlets. ¹³C NMR would confirm the number of unique carbon environments. 2D NMR experiments like COSY and HMBC would be crucial to definitively assign these signals and confirm the connectivity between the benzoyl groups and the diphenyl disulfide core.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₂₆H₂₀N₂O₂S₂ by providing a highly accurate mass measurement.[1] Techniques like Electron Transfer Dissociation (ETD) can be particularly useful for analyzing disulfide bonds, although this is more common in peptide and protein analysis.[13]
Part 3: A Synergistic Strategy for Complete Validation
The most robust validation strategy does not rely on a single technique but integrates data from multiple sources.
Caption: Decision workflow for the structural validation of an organic compound.
For this compound, the process would begin with MS and IR to confirm the basic molecular identity. NMR would then provide the solution-state connectivity. The ultimate goal would be to obtain a single crystal for X-ray diffraction. If single crystals prove elusive, a combination of powder X-ray diffraction (PXRD) and computational modeling can be a powerful alternative to determine the solid-state structure.[6][10] This integrated approach ensures that the molecular structure is validated across different physical states, providing a complete and trustworthy characterization.
Conclusion
The structural validation of this compound, like any crucial chemical compound, demands a rigorous and multi-faceted analytical approach. While NMR, MS, and IR spectroscopy provide essential and complementary pieces of the puzzle—confirming molecular weight, connectivity, and functional groups—single-crystal X-ray crystallography remains the unparalleled gold standard for providing a definitive, high-resolution three-dimensional structure. It is the only technique that can directly reveal the precise bond lengths, angles, and conformation in the solid state, which are critical for understanding the molecule's properties and function. A synergistic application of these methods, grounded in sound experimental practice, provides the highest level of confidence and scientific integrity for researchers in chemical synthesis and materials science.
References
- 1. This compound | C26H20N2O2S2 | CID 67271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lanxess.com [lanxess.com]
- 3. chembk.com [chembk.com]
- 4. (Open Access) Synthesis of 2,2′-dibenzoylaminodiphenyl disulfide based on Aspen Plus simulation and the development of green synthesis processes (2020) | Yan Zhang | 2 Citations [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 7. CN104402786A - 2,2'-dibenzamido-diphenyl disulfide preparation method - Google Patents [patents.google.com]
- 8. This compound|lookchem [lookchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Direct mass spectrometric characterization of disulfide linkages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of 2,2'-Dibenzoylaminodiphenyl Disulfide in Natural vs. Synthetic Rubber
For researchers and professionals in rubber compounding and material science, the selection of an appropriate peptizing agent is a critical decision that profoundly influences process efficiency and the ultimate performance of the vulcanizate. Among the chemical peptizers available, 2,2'-Dibenzoylaminodiphenyl disulfide (DBDD) has established itself as a versatile and effective agent for reducing the viscosity of rubber during mastication. However, its performance is not uniform across all elastomers. This guide provides an in-depth technical comparison of DBDD's efficacy in natural rubber (NR) versus various synthetic rubbers (SR), supported by established principles and detailed experimental protocols for validation.
Introduction to this compound (DBDD)
DBDD is a chemical peptizer that functions by promoting the controlled scission of long polymer chains during the mastication process.[1] This reduction in molecular weight leads to a decrease in the rubber's Mooney viscosity, which in turn enhances processability, improves filler dispersion, and can lead to reduced energy consumption during mixing.[2] Its chemical structure, featuring a disulfide bond, is key to its peptizing activity, which is typically initiated by heat and mechanical shear.
Core Performance Comparison: Natural Rubber vs. Synthetic Rubber
The fundamental difference in the molecular structure and inherent properties of natural rubber versus synthetic rubbers dictates the varied performance of DBDD.
Efficacy and Dosage
A primary distinction in the application of DBDD is the significantly lower dosage required for natural rubber compared to most synthetic rubbers.
-
Natural Rubber (NR): In NR, DBDD is highly effective at very low concentrations, typically in the range of 0.05 to 0.5 parts per hundred rubber (phr) .[3] This high efficiency is attributed to the unique microstructure of natural rubber, which is more susceptible to controlled chain scission in the presence of DBDD.
-
Synthetic Rubbers (SR): For many common synthetic rubbers, such as Styrene-Butadiene Rubber (SBR), a considerably higher dosage is necessary to achieve a comparable reduction in viscosity. The recommended dosage for SBR typically falls between 0.5 to 3.0 phr .[3] This suggests a lower intrinsic reactivity of the peptizer with the backbone of these synthetic polymers.
This disparity in dosage has direct implications for formulation costs and the potential for side reactions at higher concentrations.
Impact on Rheological Properties
The principal function of a peptizer is to modify the rheological properties of the uncured rubber. The effectiveness of DBDD in this regard varies between NR and SR. While specific comparative data across a wide range of synthetic rubbers is proprietary to individual research labs, the general trends indicate a more pronounced and rapid decrease in Mooney viscosity for natural rubber at a given DBDD concentration.
Influence on Mechanical Properties of the Vulcanizate
An ideal peptizer should reduce the viscosity of the raw polymer without significantly compromising the mechanical properties of the final cured product. DBDD is generally considered to have a minimal negative impact on the physical properties of the vulcanizate when used at appropriate levels.[3] However, the higher dosages required for synthetic rubbers may necessitate a more careful evaluation of the final properties to ensure that tensile strength, elongation at break, and tear strength are not adversely affected.
Effect on Aging Characteristics
The thermal and oxidative stability of rubber products is crucial for their service life. The addition of any chemical agent must be evaluated for its effect on aging. When higher concentrations of DBDD are used, particularly in synthetic rubbers, it is advisable to ensure the presence of an adequate antioxidant system to prevent any potential unfavorable aging characteristics of the vulcanizate.[3]
Experimental Evaluation Protocols
To facilitate a direct and objective comparison of DBDD's performance in different rubber matrices, the following standardized experimental protocols are recommended. These protocols are based on widely accepted ASTM standards, ensuring the generation of reliable and comparable data.
Evaluation of Rheological Properties
The primary measure of a peptizer's effectiveness is the reduction in the viscosity of the rubber compound.
Experimental Workflow for Rheological Evaluation
Caption: Workflow for evaluating the effect of DBDD on rheological properties.
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a control compound for both natural rubber and the selected synthetic rubber(s) without DBDD.
-
Prepare experimental compounds with varying dosages of DBDD (e.g., 0.1, 0.3, 0.5 phr for NR; 1.0, 2.0, 3.0 phr for SR).
-
Ensure all other ingredients (fillers, oils, antidegradants, and curatives) are kept constant across all formulations.
-
-
Mooney Viscosity Measurement (ASTM D1646):
-
Perform Mooney viscosity tests (ML 1+4 at 100°C) on the uncured rubber compounds.
-
This will provide a direct measure of the reduction in viscosity as a function of DBDD concentration.
-
-
Cure Characteristics Analysis (ASTM D2084):
-
Use an Oscillating Disc Rheometer (ODR) or a Moving Die Rheometer (MDR) to evaluate the vulcanization characteristics.
-
Key parameters to analyze include: minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (tc90).
-
Assessment of Mechanical Properties
The impact of DBDD on the final physical properties of the vulcanized rubber is a critical performance indicator.
Experimental Workflow for Mechanical Property Evaluation
Caption: Workflow for evaluating the effect of DBDD on mechanical properties.
Step-by-Step Protocol:
-
Sample Vulcanization:
-
Cure sheets of the prepared rubber compounds in a compression molding press at a specified temperature.
-
The curing time should be based on the tc90 value obtained from the rheometer tests.
-
-
Tensile Property Testing (ASTM D412):
-
Die-cut dumbbell-shaped specimens from the cured sheets.
-
Use a universal testing machine to measure tensile strength, elongation at break, and modulus at different elongations (e.g., 100%, 300%).
-
-
Hardness Measurement (ASTM D2240):
-
Measure the Shore A hardness of the vulcanized samples using a durometer.
-
-
Tear Strength Analysis (ASTM D624):
-
Determine the tear resistance of the vulcanized rubber.
-
Evaluation of Aging Resistance
Assessing the long-term durability of the rubber compounds is essential.
Experimental Workflow for Aging Resistance Evaluation
References
A Senior Application Scientist's Guide to Purity Assessment: HPLC Analysis of Synthesized 2,2'-Dibenzoylaminodiphenyl Disulfide
The Central Role of Chromatography in Purity Determination
At its core, purity assessment involves separating the target compound from any unreacted starting materials, by-products, or degradation products.[3] Chromatographic techniques, which separate components of a mixture based on their differential interactions with a stationary and a mobile phase, are indispensable for this purpose.[5] While several methods exist, HPLC stands out for its high resolution, sensitivity, and quantitative precision, making it a cornerstone of pharmaceutical analysis.[6][7][8]
This guide will focus on a validated HPLC method as the primary tool for analysis, contextualized by comparisons with Thin-Layer Chromatography (TLC) for rapid preliminary checks and Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive identity confirmation.
Foundational Technique: Reversed-Phase HPLC (RP-HPLC)
For a molecule like 2,2'-Dibenzoylaminodiphenyl disulfide (MW: 456.58 g/mol , LogP: ~5.7), which is non-volatile and relatively non-polar, Reversed-Phase HPLC is the method of choice.[9][10] The "reversed-phase" designation refers to the use of a non-polar stationary phase (typically silica chemically modified with C18 alkyl chains) and a polar mobile phase.[11] Non-polar compounds, like our target analyte, interact more strongly with the C18 stationary phase and are retained longer, while more polar impurities will elute faster.
Experimental Protocol: HPLC-UV Purity Assay
This protocol is designed as a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) guidelines to ensure the results are accurate, precise, and reproducible.[6][11][12][13]
Objective: To quantify the purity of a synthesized batch of this compound and detect any related impurities.
Instrumentation and Conditions:
| Parameter | Specification | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, robust system capable of delivering precise gradients and stable detector response. |
| Column | C18, 4.6 mm x 150 mm, 3.5 µm | The C18 stationary phase provides optimal retention for the non-polar analyte. A smaller particle size (3.5 µm) enhances separation efficiency and peak resolution.[9] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The aqueous buffer controls the pH to ensure consistent analyte ionization state. Phosphoric acid is a common modifier for good peak shape.[9] |
| Mobile Phase B | Acetonitrile (MeCN) | A common organic solvent in RP-HPLC with good UV transparency and elution strength for this class of compounds.[9] |
| Gradient Elution | 0-5 min: 50% B; 5-20 min: 50-90% B; 20-25 min: 90% B; 25-27 min: 90-50% B; 27-30 min: 50% B | A gradient is crucial for resolving compounds with a range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are separated from the main peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure. |
| Column Temp. | 35 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak symmetry by reducing mobile phase viscosity. |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm | The benzoyl and phenyl groups in the analyte are strong chromophores. A DAD allows for peak purity analysis by comparing spectra across a single peak. |
| Injection Vol. | 10 µL | A standard volume to avoid column overloading while ensuring a strong detector signal. |
| Sample Prep. | 1.0 mg/mL of synthesized this compound in Acetonitrile. | Acetonitrile is a strong solvent for the analyte and is compatible with the mobile phase. |
Data Analysis: Purity is calculated using the area percent method, where the peak area of the analyte is expressed as a percentage of the total area of all observed peaks.
Purity (%) = (Peak Area of Analyte / Total Peak Area) x 100
Hypothetical HPLC Analysis Results
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
| 1 | 4.8 | 15.2 | 0.4% | Unknown Impurity 1 (Polar) |
| 2 | 11.2 | 35.8 | 0.9% | 2-Aminophenyl disulfide (Starting Material) |
| 3 | 15.4 | 3865.0 | 98.1% | This compound |
| 4 | 18.1 | 23.9 | 0.6% | Unknown Impurity 2 (Non-polar) |
| Total | 3940.0 | 100.0% |
This result indicates a purity of 98.1%, which would meet the common requirement of ≥95% purity for compounds in drug discovery.[14]
Comparative Analysis: Alternative and Complementary Techniques
While HPLC is the gold standard for quantitative purity assessment, other methods provide valuable, often complementary, information. The choice of technique depends on the specific requirements of the analysis, such as speed, cost, and the type of information needed.[7][8]
Alternative 1: Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive technique primarily used for qualitative analysis, such as monitoring the progress of a chemical reaction or as a preliminary purity check.[5][8] It relies on the same separation principles as HPLC but on an open plate, with the mobile phase moving via capillary action.[5]
Experimental Protocol: TLC Analysis
-
Stationary Phase: Silica gel 60 F254 TLC plate
-
Mobile Phase: 7:3 Hexane:Ethyl Acetate
-
Visualization: UV lamp at 254 nm
-
Analysis: The Retention Factor (Rf) is calculated for each spot. A pure compound should ideally show a single spot.
Comparative Performance: TLC is excellent for a quick "yes/no" answer on whether the reaction is complete or if major impurities are present. However, it suffers from significantly lower resolution compared to HPLC, meaning closely related impurities may not be separated.[5][15] It is also not readily quantifiable with high precision.[16]
| Parameter | HPLC-UV | TLC |
| Primary Use | Quantitative Purity | Qualitative Check |
| Resolution | High | Low[5][15] |
| Analysis Time | ~30 minutes per sample[8] | ~5-20 minutes, multiple samples simultaneously[8] |
| Cost per Sample | Moderate to High | Very Low[8] |
| Data Output | Precise chromatogram with peak areas | Rf values, visual spot intensity |
Alternative 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful hybrid technique that couples the separation power of HPLC with the mass analysis capability of mass spectrometry.[17][18] While HPLC can tell you how much of a substance is present, it cannot definitively tell you what it is.[19] MS provides this crucial identity confirmation by measuring the mass-to-charge ratio (m/z) of the molecule.[19][20]
Why it is Complementary: An impurity could, by chance, have the same retention time as the target compound in a specific HPLC method. Without MS, this would lead to an overestimation of purity. LC-MS provides orthogonal data (retention time and mass), offering a much higher degree of confidence in both purity and identity.[18][19]
Experimental Protocol: LC-MS Analysis The HPLC method described above can be directly coupled to a mass spectrometer. The phosphoric acid in the mobile phase should be replaced with a volatile acid like 0.1% formic acid to be compatible with the MS ion source.[9]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
Expected Mass: The molecular formula for this compound is C₂₆H₂₀N₂O₂S₂.[10] The expected mass for the protonated molecule [M+H]⁺ would be approximately 457.1.
Comparative Performance: LC-MS offers superior sensitivity and specificity, allowing for the confident identification of the main peak and characterization of unknown impurities.[18] Its primary drawback is the higher cost and complexity of the instrumentation.[20]
Visualizing the Analytical Workflow
A logical workflow ensures that the right analytical tool is used at the appropriate stage, from initial synthesis to final characterization.
Caption: Integrated workflow for purity assessment.
Logical Comparison of Analytical Techniques
The choice of analytical technique is a trade-off between the level of information required and practical considerations like cost and throughput.
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 8+ Drug Purity Tests: Quick & Easy [jitsi.cmu.edu.jm]
- 4. (Open Access) Synthesis of 2,2′-dibenzoylaminodiphenyl disulfide based on Aspen Plus simulation and the development of green synthesis processes (2020) | Yan Zhang | 2 Citations [scispace.com]
- 5. pharmdecks.com [pharmdecks.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
- 8. imgroupofresearchers.com [imgroupofresearchers.com]
- 9. 2,2’-Dibenzoylaminodiphenyl disulfide | SIELC Technologies [sielc.com]
- 10. This compound | C26H20N2O2S2 | CID 67271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. actascientific.com [actascientific.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. database.ich.org [database.ich.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. quora.com [quora.com]
- 17. benchchem.com [benchchem.com]
- 18. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 19. peptidesystems.com [peptidesystems.com]
- 20. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to the Biological Activity of 2,2'-Dibenzoylaminodiphenyl Disulfide Derivatives
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive analysis of 2,2'-Dibenzoylaminodiphenyl disulfide (DBDS) and its derivatives, moving beyond its established industrial applications to explore its latent potential in drug discovery and development. We will dissect the synthesis, hypothesized biological activities, and the experimental frameworks required to validate these properties, offering a comparative perspective against other relevant bioactive compounds.
Introduction: Beyond an Industrial Workhorse
This compound, a symmetrical molecule characterized by a central disulfide bond flanked by two benzamide groups, is primarily known in the rubber industry as a chemical peptizer.[1][2] Its role has been to facilitate the mechanical processing of rubber by breaking down polymer chains. However, the constituent chemical motifs—the disulfide linkage and the benzamide scaffold—are cornerstones of many biologically active molecules.
The disulfide bond is a key feature in a variety of natural products and plays a pivotal role in cellular redox homeostasis and protein structure.[3] Compounds containing this bond, such as the marine-derived psammaplin A, exhibit potent antimicrobial and antiproliferative activities.[4][5] This guide posits that by leveraging the DBDS backbone, a new class of derivatives can be developed, holding significant promise as therapeutic agents. We will explore the scientific rationale for their potential antioxidant, enzyme inhibitory, and antimicrobial activities.
Synthesis of the DBDS Scaffold
The generation of a library of DBDS derivatives begins with an efficient and scalable synthesis of the core structure. Traditional methods have been supplanted by greener, more efficient processes. A notable advancement is the one-pot method, which avoids the isolation of intermediate products and significantly improves yield.[2][6]
A generalized synthetic pathway involves the acylation of 2,2'-diaminodiphenyl disulfide with benzoyl chloride or its derivatives. This reaction serves as the foundation for creating a diverse library of compounds for biological screening.
Caption: Generalized workflow for the synthesis of DBDS derivatives.
Comparative Analysis of Potential Biological Activities
While direct experimental data on the biological activities of a wide range of DBDS derivatives is emerging, we can infer their potential by examining the behavior of structurally related compounds. The disulfide bond is a key player in mediating oxidative stress, suggesting a strong potential for antioxidant and anti-inflammatory action.[7]
| Biological Activity | This compound (DBDS) Derivatives (Hypothesized) | Comparative Compounds & Known Activity | Scientific Rationale |
| Antioxidant | Potentially possess radical scavenging and membrane-protective properties. | Unsymmetrical Monoterpenylhetaryl Disulfides: Exhibit antioxidant activity in brain homogenates and protect erythrocytes from oxidative hemolysis.[3][8] | The disulfide bond can participate in thiol-disulfide exchange reactions, a key mechanism for neutralizing reactive oxygen species (ROS).[9] |
| Enzyme Inhibition | High potential as inhibitors for zinc-dependent enzymes like carbonic anhydrases or peptidases. | Benzimidazole Derivatives: Show inhibitory activity against human Dipeptidyl Peptidase III (hDPP III).[10] Sulfenimides: Act as effective inhibitors of human carbonic anhydrase isoforms.[11] | The benzamide scaffold can form key hydrogen bonds and hydrophobic interactions within enzyme active sites, while the disulfide portion can interact with cysteine residues. |
| Antimicrobial | Expected to show activity against bacteria, including resistant strains like MRSA, and fungi. | Psammaplin A: A marine-derived disulfide dimer with potent activity against MRSA by inhibiting DNA gyrase.[5] Synthetic Alkylaryl Disulfides: Inhibit key enzymes in bacterial fatty acid biosynthesis.[8] | Disulfides can disrupt cellular homeostasis in microorganisms through rapid reaction with intracellular nucleophiles like glutathione.[3] |
| Anti-inflammatory | May reduce the expression of pro-inflammatory mediators like iNOS and COX-2. | Morpholinopyrimidine Derivatives: Inhibit nitric oxide (NO) production and reduce iNOS and COX-2 expression in macrophage cells.[12] | By mitigating oxidative stress, DBDS derivatives could downregulate inflammatory signaling pathways that are activated by ROS. |
| Antiproliferative | Potential to inhibit the growth of various cancer cell lines. | Phenolic Azomethine Compounds: Display significant cytotoxic activity against lung and brain cancer cell lines.[13] Psammaplin A: Exhibits broad cytostatic properties against numerous tumor cell lines.[5] | The combination of aromatic rings and a reactive disulfide bond could interfere with multiple cellular processes crucial for cancer cell survival and proliferation. |
Key Experimental Protocols for Validation
To transition from hypothesis to data, rigorous experimental validation is essential. The following protocols provide a standardized framework for assessing the core biological activities of newly synthesized DBDS derivatives.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay provides a rapid and reliable method for evaluating the antioxidant capacity of the derivatives.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to a colorless or pale yellow hydrazine, causing a decrease in absorbance.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test DBDS derivative (e.g., 1 mg/mL) in a suitable solvent like DMSO or ethanol.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.
-
Ascorbic acid is used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of various concentrations of the test compound (prepared by serial dilution from the stock solution) to the wells.
-
For the blank, add 100 µL of the solvent (e.g., methanol) instead of the test compound.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the compound concentration.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized inoculum of a specific bacterium or fungus is challenged with serial dilutions of the DBDS derivative. The MIC is identified as the lowest concentration at which no turbidity (visible growth) is observed.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a stock solution of the DBDS derivative in DMSO.
-
In a sterile 96-well plate, perform a two-fold serial dilution of the compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). This will create a concentration gradient across the plate.
-
Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.
-
-
Inoculation:
-
Add the standardized inoculum to each well containing the diluted compound.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18–24 hours for most bacteria).
-
-
Reading the Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in a well that appears clear, indicating the inhibition of microbial growth.
-
Conclusion and Future Outlook
The this compound scaffold represents an under-explored platform for the development of novel therapeutic agents. While its industrial utility is well-documented, its potential biological activities, inferred from the known pharmacology of disulfide and benzamide-containing molecules, are compelling. The disulfide bond offers a reactive center for mediating antioxidant effects and interacting with biological targets, while the benzamide moieties provide a versatile framework for establishing specific interactions within enzyme active sites.
Future research should focus on the systematic synthesis and screening of a diverse library of DBDS derivatives. Priority should be given to evaluating their efficacy as enzyme inhibitors and as antimicrobial agents against clinically relevant pathogens. The experimental protocols outlined in this guide provide a robust starting point for these investigations. By bridging the gap between its industrial past and a potential therapeutic future, DBDS derivatives could emerge as a valuable new class of drug candidates.
References
- 1. lanxess.com [lanxess.com]
- 2. (Open Access) Synthesis of 2,2′-dibenzoylaminodiphenyl disulfide based on Aspen Plus simulation and the development of green synthesis processes (2020) | Yan Zhang | 2 Citations [scispace.com]
- 3. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marine-Derived Natural Lead Compound Disulfide-Linked Dimer Psammaplin A: Biological Activity and Structural Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CN104402786A - 2,2'-dibenzamido-diphenyl disulfide preparation method - Google Patents [patents.google.com]
- 7. The Therapeutic Potential of Supersulfides in Oxidative Stress-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibitory effects of sulfenimides on human and bovine carbonic anhydrase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Conformational Analysis of Disulfide Bonds in Aromatic Compounds
Introduction: The Pivotal Role of the Aromatic Disulfide Conformation
In the landscape of molecular architecture, the disulfide bond (–S–S–) is a critical covalent linkage, renowned for its role in stabilizing the three-dimensional structures of proteins.[1][2] When this bond connects two aromatic moieties, its significance transcends mere structural stabilization. The conformation of a diaryl disulfide, defined primarily by the C–S–S–C dihedral angle (χ3), governs the molecule's electronic properties, steric profile, and overall topology. This has profound implications in fields ranging from drug development, where disulfide bonds can act as reversible covalent tethers, to materials science, where their conformational preferences dictate the properties of novel polymers and molecular switches.[3]
Understanding and controlling this dihedral angle is paramount for rational design. Aromatic disulfide bonds typically adopt a "gauche" conformation, with the C–S–S–C dihedral angle clustering around ±90°. This preference arises from a delicate balance between the repulsion of lone pairs on the sulfur atoms and the potential for π-system conjugation. However, this is not a rigid rule. Steric hindrance from substituents on the aromatic rings and non-covalent interactions can significantly perturb this angle, leading to a spectrum of conformations that must be precisely characterized.
This guide provides a comparative overview of the principal experimental and computational methodologies used to elucidate the conformation of disulfide bonds in aromatic compounds. We will delve into the causality behind experimental choices, provide actionable protocols, and present data-driven comparisons to empower researchers in selecting the optimal techniques for their specific scientific questions.
Methodologies for Conformational Analysis: A Comparative Guide
The determination of a disulfide bond's conformation is not a one-size-fits-all problem. The choice of technique depends on the state of the sample (solid, solution, or gas), the desired level of detail, and the available instrumentation. Here, we compare the strengths and limitations of the most powerful and widely used methods.
Experimental Techniques: Capturing the Physical Reality
1. X-Ray Crystallography: The Gold Standard for the Solid State
X-ray crystallography provides an unparalleled, high-resolution snapshot of molecular structure in a crystalline solid.[4][5] By measuring the diffraction pattern of X-rays passing through a crystal, a three-dimensional electron density map can be generated, from which the precise positions of atoms and, consequently, the C–S–S–C dihedral angle can be determined with high accuracy.[4][6]
-
Expertise & Causality: This is the definitive method for obtaining the ground-state conformation in the solid phase. The resulting structure provides unambiguous geometric data, including bond lengths, bond angles, and dihedral angles, which are invaluable for benchmarking computational models.[7] However, it's crucial to recognize that the conformation observed in a crystal may be influenced by packing forces and may not be the sole or even the most dominant conformation in solution.
-
Limitations: The primary bottleneck is the need for a high-quality single crystal, which can be challenging to grow.[4] Furthermore, the technique is inherently static and does not provide information about conformational dynamics.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Solution Dynamics
NMR spectroscopy is the premier technique for studying the structure and dynamics of molecules in solution.[8][9] For disulfide bonds, several NMR parameters are informative:
-
Nuclear Overhauser Effect (NOE): Provides through-space distance constraints between protons. NOEs between protons on the two different aromatic rings can help define the overall orientation and constrain possible dihedral angles.
-
Chemical Shifts: The chemical shifts of carbon atoms, particularly the β-carbons (Cβ) of cysteine residues in proteins, are highly sensitive to the redox state and local conformation.[9]
-
Residual Dipolar Couplings (RDCs): RDCs provide long-range orientational information that can be critical for refining the disulfide bond's conformation, offering a significant improvement in the resolution of NMR-derived structures.[10]
-
Expertise & Causality: NMR is the method of choice when the solution-state behavior is of interest, as it can reveal the presence of multiple conformers in equilibrium and provide insights into the kinetics of their interconversion.[8] It is particularly powerful for peptides and proteins where crystallization is not feasible.[9]
-
Limitations: Structure determination by NMR relies on computational modeling to translate experimental constraints into a 3D structure. The accuracy of the disulfide dihedral angle can be less precise than with X-ray crystallography unless a comprehensive set of restraints, like RDCs, is employed.[8][11]
3. Raman Spectroscopy: A Vibrational Fingerprint
Raman spectroscopy measures the vibrational modes of a molecule by detecting the inelastic scattering of laser light.[12] The disulfide bond has a characteristic S–S stretching frequency (νS-S) that is sensitive to its conformation.
-
Expertise & Causality: A well-established linear correlation exists between the S–S stretching frequency and the C–S–S–C dihedral angle.[13] Typically, νS-S for diaryl disulfides appears in the 510–540 cm⁻¹ range.[14] This relationship allows for an estimation of the dihedral angle based on the position of the Raman peak. It is a rapid, non-destructive technique that can be used for both solid and solution samples.
-
Limitations: The correlation is empirical and can be influenced by other factors like electronic effects from ring substituents. It provides an average conformation in the case of a dynamic equilibrium and does not yield a full 3D structure.
Computational Techniques: Modeling and Prediction
1. Density Functional Theory (DFT): Mapping the Energy Landscape
DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It is exceptionally powerful for exploring the conformational preferences of disulfide bonds.
-
Expertise & Causality: DFT calculations can be used to generate a potential energy surface by systematically rotating the C–S–S–C dihedral angle. This allows for the identification of energy minima (stable conformers) and the rotational barriers between them.[15][16] These calculations provide invaluable insights into the intrinsic stability of different conformations, free from solvent or crystal packing effects.[17][18] High-level DFT methods can predict rotational barriers that are in satisfactory agreement with experimental values.[15]
-
Limitations: DFT calculations are performed in vacuo or with simplified solvent models (e.g., PCM), which may not perfectly capture the complexity of the solution environment. The accuracy is highly dependent on the chosen functional and basis set.[16]
Comparative Summary of Methodologies
| Technique | Phase | Information Provided | Advantages | Limitations |
| X-Ray Crystallography | Solid | Precise 3D structure, definitive dihedral angle | High accuracy, unambiguous | Requires single crystal, static picture, packing forces |
| NMR Spectroscopy | Solution | 3D structure, dynamics, multiple conformers | Provides solution-state data, dynamic information | Indirect structure determination, lower precision for χ3 |
| Raman Spectroscopy | Solid/Solution | S-S stretch frequency (correlates with χ3) | Rapid, non-destructive, versatile | Indirect angle estimation, provides average conformation |
| DFT Calculations | In Silico | Potential energy surface, rotational barriers | High detail on intrinsic stability, predicts conformers | Computationally intensive, solvent effects are approximations |
Experimental & Computational Protocols Showcase
To provide a practical framework, we outline a workflow that integrates both experimental and computational approaches for a comprehensive analysis.
Workflow for Comprehensive Conformational Analysis
References
- 1. mdpi.com [mdpi.com]
- 2. Securing Native Disulfide Bonds in Disulfide-Coupled Protein Folding Reactions: The Role of Intrinsic and Extrinsic Elements vis-à-vis Protein Aggregation and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Prediction of disulfide dihedral angles using chemical shifts - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01423J [pubs.rsc.org]
- 9. books.rsc.org [books.rsc.org]
- 10. [PDF] Prediction of disulfide dihedral angles using chemical shifts† †Electronic supplementary information (ESI) available. See DOI: 10.1039/c8sc01423j | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. stellarnet.us [stellarnet.us]
- 13. Disulfide Bond Dihedral Angles from Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. Determination of the rotational isomerization rate along carbon–carbon single bonds in solution - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04471A [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
comparing the effects of different catalysts on the synthesis of 2,2'-Dibenzoylaminodiphenyl disulfide
Introduction: The Significance of 2,2'-Dibenzoylaminodiphenyl Disulfide
This compound, with the chemical formula C26H20N2O2S2, is an important organic compound widely utilized as a chemical peptizer for natural and styrene-butadiene rubber.[1][2] Its role in the rubber industry is to facilitate the mastication process, reducing the viscosity of the rubber and enabling more efficient processing and molding. The synthesis of this compound, therefore, is of significant industrial interest. The primary route to its production involves the benzoylation of 2,2'-diaminodiphenyl disulfide. The efficiency, cost-effectiveness, and environmental footprint of this synthesis are critically dependent on the choice of catalyst.
This guide provides an in-depth comparison of different catalytic systems for the synthesis of this compound. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to offer researchers and drug development professionals a comprehensive understanding of the available methodologies.
The Core Reaction: Acylation of 2,2'-Diaminodiphenyl Disulfide
The synthesis of this compound is fundamentally an acylation reaction. The precursor, 2,2'-diaminodiphenyl disulfide, which contains two primary amine groups, is reacted with benzoyl chloride.[3] A catalyst is employed to facilitate the formation of the amide bonds.
A significant advancement in the overall process has been the adoption of a "one-pot" method to prepare the 2,2'-diaminodiphenyl disulfide intermediate from raw materials like o-nitrohalobenzene and a sulfide.[3] This approach simplifies the technological process by eliminating the need to isolate and purify the intermediate, thereby reducing solvent waste and improving the overall yield.[3] This guide, however, will focus on the critical final step: the catalytic acylation.
Comparative Analysis of Catalytic Systems
The choice of catalyst directly influences reaction rate, yield, and purity of the final product. The most common catalysts for this acylation are bases, which act by deprotonating the amine group, increasing its nucleophilicity, and neutralizing the HCl byproduct formed during the reaction.
Common Base Catalysts: Triethylamine vs. Potassium Carbonate
Organic and inorganic bases are frequently employed due to their effectiveness and availability. A Chinese patent (CN104402786A) provides excellent comparative data on the use of triethylamine (an organic base) and potassium carbonate (an inorganic base).[3]
Experimental Data Summary
| Catalyst | Solvent | Reactant (2,2'-diaminodiphenyl disulfide) | Acylating Agent (20% Benzoyl Chloride Solution) | Reaction Time | Yield (%) | Product Melting Point (°C) | Source |
| Triethylamine | Chloroform | 10 g | 35 ml (in Acetonitrile) | 30 min | 95% | 137-138 | [3] |
| Potassium Carbonate | Dichloromethane | 70 g | 200 ml (in Dichloromethane) | 2 h | 96% | 139-140 | [3] |
| Potassium Carbonate | Dichloromethane | 260 g | 850 ml (in Dichloromethane) | 6 min | 97% | 139-140 | [3] |
Analysis of Performance:
-
Yield: Both triethylamine and potassium carbonate demonstrate excellent catalytic activity, achieving yields of 95% or higher.[3] In scaled-up reactions, potassium carbonate slightly outperformed triethylamine, reaching up to 97% yield.[3]
-
Reaction Time: The reaction time varies significantly with scale and specific conditions. While one experiment with triethylamine concluded in 30 minutes, a large-scale reaction with potassium carbonate was completed in just 6 minutes, showcasing its high efficiency under optimized conditions.[3]
-
Catalyst Type: The choice between an organic base like triethylamine and an inorganic base like potassium carbonate can be influenced by factors such as cost, ease of removal, and solvent compatibility. Inorganic bases are often cheaper and can sometimes be removed by simple filtration.
-
Solvent System: The reaction is effective in chlorinated solvents like chloroform and dichloromethane.[3] These solvents are advantageous as they can be recovered through distillation and reused, which is a key consideration for environmentally friendly and cost-effective industrial production.[3]
Alternative Approach: Phase Transfer Catalysis (PTC)
While not explicitly detailed for this specific acylation in the provided literature, Phase Transfer Catalysis (PTC) represents a powerful and green alternative for reactions involving reactants in separate, immiscible phases.[4][5] In this synthesis, the amine (soluble in an organic solvent) reacts with a base that might be in an aqueous or solid phase.
A PT catalyst, such as a quaternary ammonium salt (e.g., Aliquat 336) or a phosphonium salt, facilitates the reaction by transporting the base anion from the aqueous/solid phase into the organic phase where the reaction occurs.[4][5][6]
Causality and Potential Advantages of PTC:
-
Use of Inexpensive Bases: PTC allows for the use of simple, inexpensive bases like sodium hydroxide or potassium carbonate instead of more expensive and hazardous reagents like sodium amide or sodium hydride.[5][6]
-
Milder Conditions: Reactions often proceed at lower temperatures and pressures, reducing energy consumption and the formation of side products.
-
Elimination of Anhydrous Solvents: PTC systems often work well with biphasic systems, reducing the need for expensive and difficult-to-handle anhydrous organic solvents.[7]
-
Increased Reaction Rates: By bringing the reactants together, PTC can significantly accelerate reaction rates compared to uncatalyzed heterogeneous reactions.[7]
Given the successful application of PTC in the synthesis of other disulfides and a vast range of acylation reactions, exploring its use for producing this compound is a logical next step for process optimization.[4][8]
Experimental Protocols and Workflows
Authoritative and repeatable protocols are the bedrock of scientific integrity. The following methods are adapted from validated sources.
Protocol 1: Synthesis using Potassium Carbonate as Catalyst
This protocol is based on the procedure described in patent CN104402786A.[3]
Step-by-Step Methodology:
-
Preparation: To a suitable reaction vessel, add 260g of 2,2'-diaminodiphenyl disulfide and 1000 ml of dichloromethane.
-
Catalyst Addition: Add 50g of potassium carbonate to the mixture while stirring.
-
Acylation: Slowly add 850 ml of a 20% (by mass) solution of benzoyl chloride in dichloromethane dropwise to the reaction mixture. Maintain control of the addition rate to manage any exotherm.
-
Reaction: Continue stirring the mixture. The reaction is reported to be complete in approximately 6 minutes.
-
Workup: After the reaction is complete, distill the dichloromethane for recovery and reuse.
-
Purification: The remaining solid residue is recrystallized from dichloromethane.
-
Isolation: The purified crystals of this compound are collected by filtration, dried, and granulated.
Overall Synthesis Workflow
The industrial production of this compound is optimized by integrating the synthesis of the intermediate in a streamlined process.
Caption: Streamlined "one-pot" synthesis workflow.
General Mechanism of Base-Catalyzed Acylation
The catalyst's role is to facilitate the nucleophilic attack of the amine on the carbonyl carbon of benzoyl chloride.
Caption: Mechanism of base-catalyzed amine acylation.
Conclusion and Future Outlook
The synthesis of this compound is a well-established process that can be performed with high efficiency using common base catalysts.
-
Potassium carbonate stands out as a slightly more effective catalyst than triethylamine in scaled-up reactions, delivering yields up to 97% with very short reaction times under optimized conditions.[3]
-
The adoption of "one-pot" synthesis for the precursor and the recycling of solvents are critical for developing a green, economically viable industrial process.[3] This approach minimizes waste and simplifies the overall manufacturing workflow.
-
Phase Transfer Catalysis (PTC) presents a compelling area for future research and optimization. Its principles align perfectly with the goals of green chemistry, potentially offering a route to even milder reaction conditions, lower costs, and reduced environmental impact.[7]
For researchers and process chemists, the choice of catalyst will depend on a balance of factors including cost, scale, available equipment, and environmental regulations. However, the data clearly indicates that high-yield, efficient synthesis is readily achievable with existing methods, with promising avenues for further green innovation.
References
- 1. (Open Access) Synthesis of 2,2′-dibenzoylaminodiphenyl disulfide based on Aspen Plus simulation and the development of green synthesis processes (2020) | Yan Zhang | 2 Citations [scispace.com]
- 2. This compound | C26H20N2O2S2 | CID 67271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN104402786A - 2,2'-dibenzamido-diphenyl disulfide preparation method - Google Patents [patents.google.com]
- 4. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. phasetransfer.com [phasetransfer.com]
- 7. iajpr.com [iajpr.com]
- 8. [PDF] Phase transfer catalyzed reaction for synthesis of sulfides and disulfides using hydrogen sulfide | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Applications of Substituted Diphenyl Disulfides for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Disulfide Bond and the Influence of Substitution
Diphenyl disulfide, a seemingly simple aromatic organosulfur compound, and its substituted derivatives represent a class of molecules with remarkable versatility and a broad spectrum of applications. The reactivity of the disulfide bond (S-S), which can be reversibly cleaved, is central to their utility. The introduction of various substituents onto the phenyl rings allows for the fine-tuning of their electronic, steric, and lipophilic properties, thereby modulating their biological activity and catalytic efficacy. This guide provides a comparative overview of the applications of substituted diphenyl disulfides in medicinal chemistry, organic synthesis, and materials science, supported by experimental data to inform researchers in their respective fields.
Medicinal Chemistry: A Hub of Therapeutic Potential
Substituted diphenyl disulfides have emerged as promising scaffolds in drug discovery, exhibiting a range of biological activities. The ability of the disulfide bond to interact with biological thiols, such as cysteine residues in proteins, is a key aspect of their mechanism of action.
Anticancer Activity: Exploiting Redox Imbalance
A growing body of evidence highlights the potential of substituted diphenyl disulfides as anticancer agents. Many of these compounds exert their cytotoxic effects by inducing oxidative stress and apoptosis in cancer cells.[1] A recent study demonstrated that diphenyl disulfide (DPDS) inhibits the proliferation of breast cancer cell lines in a dose-dependent manner and induces apoptosis.[2]
The nature and position of substituents on the phenyl rings significantly influence the anticancer potency. A comparative analysis of the half-maximal inhibitory concentration (IC50) values of various substituted diphenyl disulfides against different cancer cell lines reveals important structure-activity relationships (SAR).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Diphenyl disulfide | HeLa | - | [1] |
| Compound 68 | HeLa | ~5 | [1] |
| Compound 69 | HeLa | ~10 | [1] |
| diallyl disulfide (DADS) | A549 (Lung) | >50 | |
| DADS analogue A | A549 (Lung) | ~30 | |
| DADS analogue B | A549 (Lung) | ~35 |
Table 1: Comparative anticancer activity of selected diphenyl disulfide derivatives.
The data suggests that specific substitutions can significantly enhance the cytotoxic activity of the diphenyl disulfide scaffold. For instance, compounds 68 and 69 from a study on disulfides as thioredoxin inhibitors showed potent activity against HeLa cells, with compound 68 being the more active of the two.[1] This highlights the potential for targeted design of diphenyl disulfide derivatives with improved anticancer efficacy.
Antimicrobial Properties: A Strategy Against Drug Resistance
The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Substituted diphenyl disulfides have shown promise in this area, both as standalone agents and in combination with existing antibiotics. Their mechanism of action is often attributed to the disruption of cellular redox homeostasis and interaction with essential bacterial enzymes.
A study on disulfiram analogs, which share the disulfide motif, demonstrated that the antimicrobial activity is influenced by the lipophilicity and steric bulk of the substituents.[3] While diphenyl disulfide itself shows weak antimicrobial activity, its combination with aminoglycosides has been shown to synergistically enhance their efficacy against multi-resistant strains of Escherichia coli and Staphylococcus aureus.[4] This suggests a role for diphenyl disulfides as adjuvants in antibiotic therapy.
| Compound | Bacterial Strain | MIC (µg/mL) | Synergistic Effect with Amikacin | Reference |
| Diphenyl disulfide | E. coli (multi-resistant) | ≥ 512 | 75% MIC reduction | [4] |
| Diphenyl disulfide | S. aureus (multi-resistant) | ≥ 512 | 75% MIC reduction | [4] |
| Diphenyl diselenide | E. coli (multi-resistant) | ≥ 512 | 75% MIC reduction | [4] |
| Diphenyl diselenide | S. aureus (multi-resistant) | ≥ 512 | 87.5% MIC reduction | [4] |
| Diphenyl ditelluride | S. aureus (multi-resistant) | ≥ 512 | 50% MIC reduction | [4] |
Table 2: Antimicrobial activity of diphenyl dichalcogenides and their synergistic effect with amikacin.
The data clearly indicates that while the parent compounds have high MIC values, their combination with aminoglycosides leads to a significant reduction in the concentration of the antibiotic required to inhibit bacterial growth. The diselenide analog showed a particularly strong synergistic effect against S. aureus.[4]
Neuroprotective and Antioxidant Effects: A Focus on Selenium Analogs
While the primary focus of this guide is on diphenyl disulfides, it is insightful to compare their properties with their selenium analogs, diphenyl diselenides, which have demonstrated significant neuroprotective and antioxidant activities. Diphenyl diselenide has been shown to protect neuronal cells against oxidative stress and mitochondrial dysfunction.[5] Its neuroprotective effects are attributed to its ability to mimic the activity of the antioxidant enzyme glutathione peroxidase and its interaction with the thioredoxin system.[6]
Structure-activity relationship studies on allium organosulfur compounds, including diallyl disulfide, have indicated that specific structural features are crucial for neuroprotective activity.[7] Further research into substituted diphenyl disulfides could unveil derivatives with enhanced neuroprotective and antioxidant properties.
Organic Synthesis and Catalysis: Enabling Chemical Transformations
Diphenyl disulfide and its derivatives are valuable reagents and catalysts in organic synthesis. The S-S bond can be homolytically cleaved by heat or light to generate thiyl radicals, which can participate in a variety of chemical transformations.
Photocatalysis and Radical Reactions
Diphenyl disulfides can act as photocatalysts, initiating reactions through the generation of thiyl radicals under UV irradiation.[1][8][9] These radicals can catalyze a range of reactions, including:
-
[3+2] Cycloadditions: Substituted aryl disulfides have been used to catalyze the cycloaddition of N-tosylvinylaziridines and alkenes to form pyrrolidines.[8]
-
Oxidation of Alcohols: Dendrimeric diphenyl disulfide derivatives have shown higher efficiency in the photoinduced oxidation of allyl alcohols to acrylaldehydes compared to the unsubstituted diphenyl disulfide.[9]
-
Isomerization of Alkenes: Diphenyl disulfide catalyzes the cis-trans isomerization of alkenes under UV light.[10]
The efficiency of these photocatalytic reactions can be influenced by the substituents on the diphenyl disulfide. For instance, electron-rich aryl disulfides have been employed as metal-free photocatalysts for the aerobic oxidative cleavage of C=C bonds.[9]
Figure 1: General mechanism of diphenyl disulfide photocatalysis.
Cross-Coupling Reactions
While not as extensively studied as phosphine ligands, there is emerging research on the use of diphenyl disulfides and their derivatives in transition metal-catalyzed cross-coupling reactions. A cobalt-catalyzed method has been developed for the synthesis of diaryl sulfides from arylzinc pivalates and diaryl disulfides, which tolerates a good range of functional groups.[4]
The following table provides a qualitative comparison of the performance of different substituted disulfides in photocatalytic reactions, an area where more quantitative comparative data is becoming available.
| Catalyst | Reaction Type | Yield (%) | Observations | Reference |
| Diphenyl disulfide | Oxidation of allyl alcohols | 23-44 | Lower efficiency | [1][9] |
| Dendrimer disulfides | Oxidation of allyl alcohols | 38-63 | Higher efficiency due to inhibition of side reactions | [9] |
| Bis(4-methoxyphenyl) disulfide | Aerobic photooxidative cleavage of olefins | High | Effective for electron-rich substrates | [9] |
Table 3: Comparative performance of substituted diphenyl disulfides in photocatalysis.
Materials Science: Powering the Future with Disulfides
The reversible electrochemistry of the disulfide bond makes diphenyl disulfide derivatives attractive candidates for applications in energy storage, particularly in lithium-sulfur (Li-S) and lithium-ion batteries.
Cathode Materials and Electrolyte Additives
Diphenyl polysulfides (PhSnPh, n > 2) are being explored as high-capacity cathode materials for Li-S batteries.[11][12] Diphenyl trisulfide (DPTS), for example, has a theoretical capacity of 428 mAh g-1 and has demonstrated good cycling stability.[13]
Diphenyl disulfide has also been investigated as an electrolyte additive to improve the performance of Li-S batteries. The addition of DPDS to the electrolyte can suppress the "shuttle effect" of polysulfides, a major cause of capacity fading in these batteries.[8]
| Battery System | Diphenyl Disulfide Application | Key Performance Metric | Value | Reference |
| Li-S Battery | 5.0 wt.% DPDS electrolyte additive | Capacity retention after 200 cycles | 69.4% | [8][14] |
| Li-S Battery | Conventional electrolyte | Capacity retention after 200 cycles | 58.4% | [8][14] |
| Li Battery | Diphenyl trisulfide (DPTS) catholyte | Initial specific capacity | 330 mAh g-1 | [13] |
| Li Battery | Diphenyl trisulfide (DPTS) catholyte | Capacity retention after 100 cycles | 79% | [13] |
| Li1.2Mn0.54Ni0.13Co0.13O2/graphite | 1.0 wt.% DPDS additive | Capacity retention after 100 cycles at 55 °C | 68.4% | [9] |
| Li1.2Mn0.54Ni0.13Co0.13O2/graphite | No additive | Capacity retention after 100 cycles at 55 °C | 44.4% | [9] |
Table 4: Comparative performance of diphenyl disulfide derivatives in battery applications.
The data indicates that the use of diphenyl disulfide as an electrolyte additive significantly improves the capacity retention of Li-S batteries. Furthermore, diphenyl trisulfide shows promise as a high-capacity cathode material.
Figure 2: Role of DPDS in mitigating the polysulfide shuttle effect.
Experimental Protocols
Synthesis of a Symmetrical Diaryl Disulfide
This protocol describes a general method for the synthesis of symmetrical diaryl disulfides from the corresponding thiols.
Materials:
-
Aryl thiol (1.0 eq)
-
Iodine (I2) (0.5 eq)
-
Ethanol
-
Sodium thiosulfate solution (saturated)
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the aryl thiol in ethanol in a round-bottom flask.
-
Add a solution of iodine in ethanol dropwise to the thiol solution at room temperature with stirring.
-
Continue stirring for 2-4 hours until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding saturated sodium thiosulfate solution until the brown color of iodine disappears.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude diaryl disulfide.
-
Purify the product by recrystallization or column chromatography.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of compounds against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Substituted diphenyl disulfide compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the substituted diphenyl disulfide compounds in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Conclusion and Future Perspectives
Substituted diphenyl disulfides are a class of compounds with a rich and expanding application profile. Their tunable properties make them valuable in medicinal chemistry, organic synthesis, and materials science. The comparative data presented in this guide highlights the significant impact of substitution on their performance. Future research should focus on the rational design of novel derivatives with enhanced activity and selectivity for specific applications. In medicinal chemistry, the development of diphenyl disulfides with improved pharmacokinetic properties and reduced off-target effects is a key challenge. In catalysis, the exploration of chiral diphenyl disulfide ligands for asymmetric synthesis holds great promise. Finally, in materials science, the design of novel diphenyl polysulfides with higher energy densities and improved cycling stability will be crucial for the advancement of next-generation energy storage technologies.
References
- 1. BJOC - An overview on disulfide-catalyzed and -cocatalyzed photoreactions [beilstein-journals.org]
- 2. Sulfhydryl-disulfide modulation and the role of disulfide oxidoreductases in regulation of the catalytic activity of nitric oxide synthase in pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2 [beilstein-journals.org]
- 4. Synthesis of Functionalized Diaryl Sulfides by Cobalt-Catalyzed Coupling between Arylzinc Pivalates and Diaryl Disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi-res.com [mdpi-res.com]
- 6. benchchem.com [benchchem.com]
- 7. Effects of electron-donating and -withdrawing groups on water oxidation catalysts with phenathrolinesulfonate and terpyridine ligands on ruthenium - American Chemical Society [acs.digitellinc.com]
- 8. d-nb.info [d-nb.info]
- 9. An overview on disulfide-catalyzed and -cocatalyzed photoreactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective and efficient catalytic and photocatalytic oxidation of diphenyl sulphide to sulfoxide and sulfone: the role of hydrogen peroxide and TiO2 polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Single-atom copper catalyst for the S -arylation reaction to produce diaryl disulfides - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06738B [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
Safety Operating Guide
A-to-Z Guide to Personal Protective Equipment for Handling 2,2'-Dibenzoylaminodiphenyl Disulfide
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling specialized chemical reagents like 2,2'-Dibenzoylaminodiphenyl disulfide (CAS No. 135-57-9) demands a comprehensive understanding of its properties to ensure both personal safety and experimental validity. This guide moves beyond a simple checklist, offering a detailed operational plan grounded in the compound's specific hazard profile.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the causality behind PPE selection is critical. This compound, a pale yellow to gray powder, is not benign.[1] The primary risks associated with its handling are:
-
Skin Sensitization: The most significant health hazard is its potential to cause an allergic skin reaction.[2] Symptoms of sensitization can include redness, itching, swelling, or a rash upon contact.[1] Repeated or prolonged contact may exacerbate this response.[1]
-
Respiratory Irritation: Inhalation of the dust can irritate the upper respiratory tract, leading to symptoms like coughing and a sore throat.[1] High concentrations of fine dust may also form explosive mixtures with air.[1]
-
Eye Irritation: The dust is an eye irritant, capable of causing discomfort and inflammation upon contact.[1][3]
-
Aquatic Toxicity: This compound is recognized as being very toxic to aquatic life, with long-lasting effects.[2][4][5] This property underscores the critical importance of proper disposal and containment to prevent environmental release.[4][5]
These hazards dictate a stringent, multi-faceted approach to personal protection, focusing on preventing skin contact, dust inhalation, and eye exposure.
Core PPE Requirements: Your First Line of Defense
The selection of PPE must be deliberate and based on the specific tasks being performed. The following table outlines the minimum required PPE for handling this compound in solid form.
| PPE Category | Specification | Rationale & Best Practices |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[6][7] | Standard laboratory glasses are insufficient. Side-shields are mandatory to protect against airborne dust particles. For large-scale operations or where significant dust is anticipated, a face shield provides an additional layer of protection. |
| Hand Protection | Chemically resistant, impermeable gloves (e.g., Nitrile). | Gloves must be inspected for tears or pinholes before each use.[6][7] Given the risk of skin sensitization, double-gloving is a recommended best practice, especially during weighing or transfer operations. Contaminated gloves must be removed promptly using the proper technique to avoid skin contact and disposed of as hazardous waste. |
| Body Protection | A lab coat is standard. For tasks with a higher risk of dust generation, consider impervious clothing or coveralls.[6][7] | Clothing should be buttoned or fastened completely. Contaminated work clothing should not be allowed out of the laboratory.[6][7] |
| Respiratory Protection | NIOSH-approved respirator is recommended.[1] Use in a well-ventilated area, preferably within a chemical fume hood.[6] | A respirator should be used when engineering controls (like a fume hood) are not sufficient to control airborne dust concentrations, or during spill cleanup. Users must be fit-tested and trained in the proper use of their specific respirator model. |
Step-by-Step Safe Handling Workflow
Adherence to a strict, procedural workflow is a self-validating system for safety. This protocol minimizes exposure risk at every stage of handling.
Step 1: Preparation & Pre-Donning Inspection
-
Verify Engineering Controls: Ensure the chemical fume hood or other local exhaust ventilation is operational.[3]
-
Assemble Materials: Have all necessary equipment, including the chemical container, weighing paper/boats, spatulas, and waste containers, inside the fume hood before you begin.
-
Inspect PPE: Check all PPE for defects (e.g., cracks in safety glasses, holes in gloves).
Step 2: Donning PPE
-
The sequence is crucial to prevent cross-contamination.
-
Lab Coat/Coveralls
-
Inner Gloves
-
Respiratory Protection (if required)
-
Eye/Face Protection
-
Outer Gloves (cuff pulled over the lab coat sleeve)
-
Step 3: Chemical Handling (Inside a Fume Hood)
-
Weighing: Handle the powder carefully to minimize dust formation.[6] Use a micro-spatula for transfers.
-
Solution Preparation: If dissolving the solid, add the powder slowly to the solvent to avoid splashing.
-
Work Practices: Always keep the container sealed when not in use. Work with the sash of the fume hood at the lowest practical height.
Step 4: Doffing PPE & Decontamination
-
This is a critical step to prevent exposure from contaminated PPE.
-
Outer Gloves: Remove and discard in a designated hazardous waste container before leaving the immediate work area.
-
Lab Coat/Coveralls: Remove by rolling it inside-out, without touching the exterior surface.
-
Eye/Face Protection: Remove by handling the earpieces or strap.
-
Inner Gloves: Remove last, using the proper glove-in-glove removal technique.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.[8]
-
The following diagram illustrates this procedural flow:
Emergency Procedures and Disposal Plan
Emergency Response:
-
Skin Contact: Immediately take off all contaminated clothing.[4] Rinse the affected skin area thoroughly with water.[4] If skin irritation or a rash occurs, seek medical advice.[3]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for several minutes, also under the eyelids.[8][9] If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[3] If eye irritation persists, get medical attention.[3][8]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[3][8] If symptoms like coughing or throat irritation persist, seek medical attention.
-
Spill: Evacuate the area.[6] Avoid dust formation.[6] Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material. Sweep or scoop up the material and place it into a suitable, labeled container for hazardous waste disposal.[9]
Disposal Plan:
Due to its high aquatic toxicity, this compound and any materials contaminated with it must be treated as hazardous waste.[5]
-
Chemical Waste: Dispose of the chemical waste in its original container or a clearly labeled, sealed container.[4][5]
-
Contaminated Materials: All used PPE (gloves, lab coats), weighing papers, and cleaning materials must be collected in a designated, sealed hazardous waste container.
-
Compliance: All waste must be disposed of in accordance with local, state, and federal environmental regulations.[4][5] Do not allow the product to enter drains or waterways.[4]
By integrating this expert-driven safety protocol into your daily operations, you build a resilient safety culture that protects both the researcher and the research itself.
References
- 1. lanxess.com [lanxess.com]
- 2. This compound | C26H20N2O2S2 | CID 67271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. lookchem.com [lookchem.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
